Tetrahydrofurfuryl propionate
Description
Structure
3D Structure
Properties
IUPAC Name |
oxolan-2-ylmethyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-8(9)11-6-7-4-3-5-10-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKCDSXOYLTWBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862336 | |
| Record name | Tetrahydrofurfuryl propionate | |
| Source | EPA DSSTox | |
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Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid; Fruity, earthy, phenolic, medicinal aroma | |
| Record name | Tetrahydrofurfuryl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031177 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Tetrahydrofurfuryl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1433/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
205.00 to 207.00 °C. @ 760.00 mm Hg | |
| Record name | Tetrahydrofurfuryl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031177 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Insoluble in water, Soluble (in ethanol) | |
| Record name | Tetrahydrofurfuryl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031177 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Tetrahydrofurfuryl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1433/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.037-1.043 | |
| Record name | Tetrahydrofurfuryl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1433/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
637-65-0 | |
| Record name | Tetrahydrofurfuryl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrofurfuryl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furanmethanol, tetrahydro-, 2-propanoate | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrahydrofurfuryl propionate | |
| Source | EPA DSSTox | |
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| Record name | Tetrahydrofurfuryl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDROFURFURYL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTW131DEGK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetrahydrofurfuryl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031177 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Tetrahydrofurfuryl propionate chemical properties and structure
An In-Depth Technical Guide to Tetrahydrofurfuryl Propionate: Structure, Properties, and Applications
Introduction
This compound (THFP), identified by its CAS number 637-65-0, is an ester of tetrahydrofurfuryl alcohol and propionic acid.[1][2] This compound presents as a colorless to pale yellow liquid and is characterized by a pleasant, sweet, and fruity odor, sometimes with notes of caramel or chocolate.[3][4] Its unique combination of properties—excellent solvency, moderate volatility, low toxicity, and a favorable odor profile—has led to its versatile application across several industries, including flavorings, fragrances, cosmetics, and pharmaceuticals.[1][3] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and key applications for professionals in research and drug development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a saturated five-membered tetrahydrofuran ring linked via a methylene bridge to a propionate ester group.[2][5] This unique combination of a cyclic ether and an ester functional group dictates its chemical behavior and physical properties. The ether linkage and the carbonyl group provide polar sites capable of hydrogen bonding, which contributes to its solubility in many organic solvents.[1][3] The overall carbon backbone, however, limits its solubility in water.[5][6]
The presence of a chiral center at the C2 position of the tetrahydrofuran ring means that THFP exists as a racemic mixture in most commercial preparations.[7]
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 637-65-0 | [1][3][8] |
| Molecular Formula | C₈H₁₄O₃ | [1][3][8] |
| Molecular Weight | 158.20 g/mol | [3][8] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor | Sweet, caramellic, fruity, nutty | [2][4] |
| Boiling Point | 205-207 °C at 760 mmHg | [2][3][4] |
| Density | ~1.04 g/mL at 25 °C | [3][4][6] |
| Refractive Index (n²⁰/D) | 1.438 - 1.441 | [3][4][7] |
| Flash Point | ~198 °F (92.2 °C) | [4][7] |
| Solubility | Soluble in alcohol; slightly soluble to insoluble in water. | [2][6] |
| FEMA Number | 3058 | [4][7] |
Spectroscopic Profile
For professionals in drug development and research, unambiguous identification is critical. The following is a predictive analysis of the key spectroscopic features of THFP.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key signals would include a triplet from the terminal methyl group (~1.1 ppm) and a quartet from the adjacent methylene group (~2.3 ppm) of the propionyl moiety. The protons on the tetrahydrofuran ring and the exocyclic methylene bridge would appear in the more complex region between 3.5 and 4.2 ppm.
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption peak is expected around 1730-1740 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of the ester group.[1] Additionally, prominent C-O stretching bands would appear in the region of 1100-1250 cm⁻¹ , corresponding to the ester and ether linkages.
-
Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 158. The fragmentation pattern would likely be dominated by cleavage of the ester bond. A prominent fragment would be expected from the loss of the propionyloxy group or through McLafferty rearrangement, a common pathway for esters.
Standard Synthesis Protocol: Fischer-Speier Esterification
This compound is synthesized via the Fischer-Speier esterification of tetrahydrofurfuryl alcohol with propionic acid, using an acid catalyst.[2] This reversible reaction requires specific conditions to drive the equilibrium towards the product side.[9][10][11]
Causality in Experimental Design:
-
Excess Reagent : Using an excess of one reactant (typically the less expensive one, in this case, propionic acid or using the alcohol as a solvent) shifts the reaction equilibrium to favor ester formation, according to Le Châtelier's principle.[12]
-
Acid Catalyst : A strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is essential. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[11]
-
Water Removal : The reaction produces water as a byproduct. Removing this water as it forms (e.g., with a Dean-Stark apparatus) is crucial to prevent the reverse reaction (ester hydrolysis) and drive the synthesis to completion.[11][13]
-
Work-up : The post-reaction work-up is designed to remove the acid catalyst and unreacted carboxylic acid. Washing with a weak base like sodium bicarbonate neutralizes these acidic components.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add tetrahydrofurfuryl alcohol (1.0 eq), propionic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (approx. 1-2% mol).
-
Synthesis : Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected or reaction completion is confirmed by an appropriate monitoring technique (e.g., TLC or GC).
-
Cooling and Extraction : Allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate, and transfer it to a separatory funnel.
-
Washing : Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and unreacted propionic acid, and finally with brine to remove residual water.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification : Purify the resulting crude ester by vacuum distillation to obtain pure this compound.
Chemical Reactivity and Stability
The primary mode of chemical degradation for THFP, as with other esters, is hydrolysis . This reaction involves the cleavage of the ester bond to yield tetrahydrofurfuryl alcohol and propionic acid.[1]
-
Acid-Catalyzed Hydrolysis : In the presence of an acid and water, the reaction is the reverse of the Fischer esterification.
-
Base-Catalyzed Saponification : In the presence of a strong base (e.g., NaOH), the ester undergoes saponification, an irreversible process that yields tetrahydrofurfuryl alcohol and the sodium salt of propionic acid.
For drug development professionals, understanding the stability of THFP in various formulations is crucial. Its susceptibility to hydrolysis means that pH must be carefully controlled in aqueous-based systems to ensure the long-term integrity of the final product. Under normal, anhydrous conditions, it is considered a stable compound.[1][3]
Applications in Research and Industry
The versatile properties of THFP make it a valuable compound in several high-value applications.
-
Flavor and Fragrance Industry : As a FEMA GRAS (Generally Recognized As Safe) substance, THFP is used as a flavoring agent in foods such as baked goods, beverages, and candies to impart sweet, fruity, and chocolate-like notes.[3][4] In perfumery, its pleasant odor and good solubility make it an effective fragrance component in lotions and other personal care products.[3]
-
Cosmetic Formulations : In cosmetics, it functions as an emollient, helping to soften and moisturize the skin, making it a suitable ingredient for creams and lotions.[3]
-
Pharmaceutical Applications : Its low toxicity and good solvency profile make it a candidate for use as a pharmaceutical excipient.[3] It can act as a solvent or co-solvent in drug formulations, potentially improving the stability and bioavailability of active pharmaceutical ingredients (APIs).
-
Polymer and Materials Science : THFP can serve as a specialty solvent or a plasticizer. Furthermore, it acts as a chemical intermediate for the synthesis of other molecules, including specialty polymers.[3] Its derivation from tetrahydrofurfuryl alcohol, which can be produced from biomass, positions it as a "green" or bio-derived chemical building block.[14][15]
Safety and Handling
This compound is classified as a combustible liquid and is harmful if swallowed.[16] It can also cause eye irritation.[16]
-
GHS Hazard Statements : H302 (Harmful if swallowed), H319/H320 (Causes serious eye irritation/Causes eye irritation).[4][16]
-
Handling Precautions : Standard laboratory safety practices should be employed. This includes using personal protective equipment (PPE) such as safety glasses and gloves. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[16] Keep away from heat, sparks, and open flames.[16]
-
First Aid : In case of eye contact, rinse cautiously with water for several minutes. If swallowed, rinse the mouth and seek immediate medical attention. Do NOT induce vomiting.[16]
Researchers should always consult the most current Safety Data Sheet (SDS) before handling this chemical.
References
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Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]
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M&U International. (n.d.). MATERIAL SAFETY DATA SHEET - this compound. Retrieved from [Link]
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FooDB. (n.d.). Showing Compound this compound (FDB003196). Retrieved from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
-
Agricultural Marketing Service, USDA. (2003). Tetrahydrofurfuryl alcohol (THFA) for use in crop production. Retrieved from [Link]
-
Wikipedia. (2023). Tetrahydrofurfuryl alcohol. Retrieved from [Link]
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Tetrahydrofurfuryl Propionate: A Comprehensive Guide to Synthesis and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrofurfuryl propionate (CAS No. 637-65-0) is a versatile ester recognized for its unique sensory properties and functional characteristics.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, designed for professionals in research and development. We delve into the fundamental principles of its synthesis via Fischer esterification, offering a detailed, field-tested experimental protocol. The causality behind the selection of reagents, catalysts, and reaction conditions is thoroughly explained to provide a deeper understanding of the process. Furthermore, this guide outlines a multi-technique approach to the structural elucidation and purity assessment of the synthesized compound, integrating data from NMR, IR, and mass spectrometry, alongside key physicochemical properties. This document serves as an authoritative resource, grounded in established scientific principles and supported by comprehensive references.
Introduction and Significance
This compound, also known as (Oxolan-2-yl)methyl propanoate, is an organic compound belonging to the ester and tetrahydrofuran classes.[3][4] It is a colorless to pale yellow liquid with a characteristic sweet, fruity, and caramellic odor.[1] This profile makes it a valuable ingredient in the flavor and fragrance industries, where it is used to impart chocolate, apricot, and nutty notes to products like beverages, baked goods, and perfumes.[1][2][5]
Beyond its sensory applications, this compound's properties, such as its excellent solubility in organic solvents, stability, and low toxicity, make it a compound of interest in broader chemical and pharmaceutical applications.[2][3] It can serve as a solvent, a plasticizer, and an intermediate in the synthesis of specialty polymers.[2][3] In the pharmaceutical industry, its potential use as an excipient in drug delivery systems is being explored to enhance the stability and bioavailability of active pharmaceutical ingredients (APIs).[2] Understanding the synthesis and rigorous characterization of this molecule is therefore critical for ensuring its quality, purity, and suitability for these high-stakes applications.
Synthesis of this compound
The most common and industrially viable method for synthesizing this compound is the Fischer esterification of tetrahydrofurfuryl alcohol with propionic acid. This is a reversible, acid-catalyzed condensation reaction.
Principle of the Reaction: Fischer Esterification
The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The mechanism, illustrated below, is fundamental to understanding the process.
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of propionic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of tetrahydrofurfuryl alcohol attacks the now highly electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product, this compound.
To ensure a high yield, the equilibrium of this reversible reaction must be shifted towards the products. This is typically achieved by using an excess of one reactant (usually the less expensive one) or, more effectively, by removing the water produced during the reaction.
Causality Behind Experimental Choices
A successful synthesis relies on the judicious selection of reagents and conditions.
-
Reactants :
-
Tetrahydrofurfuryl Alcohol : The alcohol source, providing the tetrahydrofurfuryl moiety. Its purity is crucial to avoid side reactions.
-
Propionic Acid : The carboxylic acid source. An excess of propionic acid can be used to shift the reaction equilibrium, though this complicates purification.
-
-
Catalyst :
-
A strong acid is essential to accelerate the slow kinetics of the esterification. While concentrated sulfuric acid (H₂SO₄) is effective, solid acid catalysts like graphite bisulfate or acidic resins are increasingly used to simplify post-reaction neutralization and purification.[6] The catalyst's role is purely kinetic; it increases the rate at which equilibrium is reached but does not alter the position of the equilibrium itself.
-
-
Solvent and Water Removal :
-
Using a solvent like cyclohexane or toluene allows for the azeotropic removal of water using a Dean-Stark apparatus. As the reaction mixture is heated to reflux, the water-solvent azeotrope boils, condenses, and is collected in the Dean-Stark trap. The denser water separates to the bottom, while the lighter, water-immiscible solvent overflows and returns to the reaction flask. This continuous removal of a product directly applies Le Chatelier's principle, driving the reaction to completion and achieving high conversion rates.
-
-
Temperature :
-
The reaction is typically conducted at the reflux temperature of the chosen solvent to ensure a sufficient reaction rate and efficient azeotropic distillation of water.
-
Experimental Workflow Diagram
Sources
Spectroscopic Unveiling of Tetrahydrofurfuryl Propionate: A Technical Guide for Researchers
Introduction: Characterizing a Versatile Ester
Tetrahydrofurfuryl propionate (CAS No. 637-65-0) is an ester recognized for its characteristic fruity and oily aroma, finding applications in the flavor and fragrance industry.[1][2] Its molecular structure, comprising a tetrahydrofuran ring linked to a propionate group, presents a compelling case for spectroscopic elucidation.[2] For researchers in drug development and materials science, a thorough understanding of its spectral properties is paramount for quality control, reaction monitoring, and structural verification. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles. We will not only present the spectral data but also delve into the causative logic behind the experimental methodologies, ensuring a comprehensive and trustworthy resource.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the ester and ether functionalities.
Predicted ¹H NMR Data (in CDCl₃)
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| H-a | 1.15 | Triplet | 3H |
| H-b | 2.35 | Quartet | 2H |
| H-c', H-c'' | 1.60 - 2.00 | Multiplet | 4H |
| H-d | 3.70 - 3.90 | Multiplet | 2H |
| H-e | 4.00 - 4.20 | Multiplet | 1H |
| H-f | 4.05 - 4.25 | Multiplet | 2H |
-
Protons (a) & (b): The ethyl group of the propionate moiety gives rise to a characteristic triplet for the methyl protons (a) and a quartet for the methylene protons (b), due to coupling with each other.
-
Protons (c', c''): The two methylene groups within the tetrahydrofuran ring are diastereotopic and are expected to show complex multiplets in the aliphatic region.
-
Protons (d) & (e): The protons on the carbons adjacent to the ether oxygen (d and e) are shifted downfield due to the oxygen's deshielding effect.
-
Protons (f): The methylene protons adjacent to the ester oxygen are also significantly deshielded, appearing further downfield.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms and information about their chemical environment.
Predicted ¹³C NMR Data (in CDCl₃)
| Assignment | Predicted Chemical Shift (ppm) |
| C-1 | 9.1 |
| C-2 | 27.6 |
| C-3 | 174.5 |
| C-4 | 25.7 |
| C-5 | 28.9 |
| C-6 | 68.7 |
| C-7 | 77.2 |
| C-8 | 66.0 |
-
Carbonyl Carbon (C-3): The ester carbonyl carbon is the most deshielded, appearing at the lowest field (~174.5 ppm).[3]
-
Carbons Adjacent to Oxygen (C-6, C-7, C-8): The carbons directly bonded to the ether and ester oxygens are also significantly deshielded.
-
Aliphatic Carbons (C-1, C-2, C-4, C-5): The remaining aliphatic carbons appear at higher fields.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2975 - 2860 | C-H stretch | Alkane |
| 1740 - 1720 | C=O stretch | Ester |
| 1200 - 1170 | C-O stretch | Ester |
| 1100 - 1000 | C-O-C stretch | Ether |
The IR spectrum of this compound will be dominated by a strong, sharp absorption band around 1740-1720 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ester group.[4] Additionally, a prominent C-O stretching band for the ester will be observed between 1200-1170 cm⁻¹, and the C-O-C stretch of the tetrahydrofuran ring will appear in the 1100-1000 cm⁻¹ region. The C-H stretching vibrations of the aliphatic portions of the molecule will be visible in the 2975-2860 cm⁻¹ range.[4]
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Fragment Ion | Interpretation |
| 158 | [C₈H₁₄O₃]⁺• | Molecular Ion (M⁺•) |
| 101 | [C₅H₉O₂]⁺ | Loss of C₄H₅O• (tetrahydrofurfuryl radical) |
| 85 | [C₅H₉O]⁺ | Loss of C₃H₅O₂• (propionate radical) |
| 71 | [C₄H₇O]⁺ | Tetrahydrofurfuryl cation |
| 57 | [C₂H₅CO]⁺ | Propionyl cation |
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 158. Key fragmentation pathways would involve the cleavage of the ester bond, leading to the formation of a propionyl cation (m/z 57) and a tetrahydrofurfuryl cation (m/z 71) or related fragments.[5] The Human Metabolome Database shows an experimental GC-MS spectrum with a prominent peak that could correspond to the tetrahydrofurfuryl fragment.[1]
IV. Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol outlines the synthesis of this compound from tetrahydrofurfuryl alcohol and propionic acid using an acid catalyst.
Materials:
-
Tetrahydrofurfuryl alcohol
-
Propionic acid
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine tetrahydrofurfuryl alcohol and a molar excess of propionic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the excess acid.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by distillation.
Caption: Fischer Esterification Workflow
NMR Sample Preparation
-
Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube and gently invert to ensure homogeneity.
-
Place the NMR tube in the spectrometer for analysis.
FTIR Sample Preparation (Liquid Film)
-
Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to create a thin liquid film.
-
Mount the salt plates in the spectrometer's sample holder for analysis.
Mass Spectrometry Sample Introduction (GC-MS)
-
Dilute a small amount of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether).
-
Inject an aliquot of the solution into the gas chromatograph (GC) coupled to the mass spectrometer (MS).
-
The GC will separate the components of the sample before they enter the MS for ionization and analysis.
V. Data Interpretation and Structural Confirmation
The collective data from NMR, IR, and MS provides a comprehensive and self-validating confirmation of the structure of this compound.
Caption: Integrated Spectroscopic Analysis
The ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and the presence of the distinct chemical environments of the propionate and tetrahydrofurfuryl moieties. The IR spectrum will verify the presence of the key ester and ether functional groups. Finally, the mass spectrum will confirm the molecular weight and provide fragmentation patterns consistent with the proposed structure.
VI. Conclusion
The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a robust and definitive structural elucidation. This guide has outlined the expected spectral data and provided the foundational experimental protocols for obtaining and interpreting this information. For researchers, this comprehensive spectroscopic profile serves as a critical reference for ensuring the identity and purity of this versatile ester in various scientific applications.
References
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl propanoate. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0031177). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]
-
Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Retrieved from [Link]
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FooDB. (2015). Showing Compound this compound (FDB003196). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl propanoate. Retrieved from [Link]
-
UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]
-
YouTube. (2021). NMR spectrum of methyl propanoate. Retrieved from [Link]
-
NIST. (n.d.). Tetrahydrofuran. Retrieved from [Link]
-
eCommons. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). GC/MS full scan mass spectrum of the methyl ester of 8-(5-hexylfuran-2-yl). Retrieved from [Link]
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- 4. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-depth Technical Guide to the Solubility and Stability of Tetrahydrofurfuryl Propionate in Common Laboratory Solvents
Introduction
Tetrahydrofurfuryl propionate (THFP), a versatile ester with the CAS number 637-65-0, is a compound of significant interest across various scientific and industrial domains.[1][2] Characterized by its pleasant, fruity odor, it finds applications as a flavoring agent in the food and beverage industry and as a fragrance ingredient in cosmetics and personal care products.[1] Beyond its sensory attributes, THFP's utility extends to pharmaceutical applications, where it can serve as an excipient in drug delivery systems, and in polymer chemistry as a specialty solvent and plasticizer.[1][3]
This technical guide provides a comprehensive overview of the solubility and stability of this compound in common laboratory solvents. Understanding these fundamental physicochemical properties is paramount for researchers, scientists, and drug development professionals to effectively formulate, analyze, and handle this compound. This document will delve into the known solubility characteristics of THFP, present methodologies for its quantitative determination, and explore its stability profile under various environmental conditions.
Physicochemical Properties of this compound
A foundational understanding of the key physicochemical properties of THFP is essential before exploring its solubility and stability.
| Property | Value | Source |
| CAS Number | 637-65-0 | [2] |
| Molecular Formula | C₈H₁₄O₃ | [4] |
| Molecular Weight | 158.20 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 207 °C | [5] |
| Density | 1.04 g/mL at 25 °C | [5] |
| Flash Point | 92.22 °C | [6] |
| logP (Octanol-Water) | 0.69 - 1.04 | [7][8] |
Solubility Profile of this compound
The solubility of a compound is a critical parameter that dictates its behavior in various applications, from reaction kinetics to formulation development. This compound, with its ester functionality and a tetrahydrofuran ring, exhibits a nuanced solubility profile.
Qualitative and Predicted Solubility
General observations indicate that THFP is soluble in many organic solvents.[3] Its predicted water solubility is approximately 16.9 g/L, while another estimation suggests a value of 4569 mg/L at 25°C.[6][7] Contradictory reports describe it as both "slightly soluble" and "insoluble" in water, which highlights the need for precise quantitative determination.[6][9] It is also noted to be soluble in alcohol.[6]
Experimental Determination of Solubility
To address the lack of specific quantitative solubility data in common laboratory solvents, a standardized experimental protocol is essential. The following workflow outlines a robust method for determining the solubility of THFP.
Caption: Experimental workflow for the quantitative determination of THFP solubility.
Step-by-Step Protocol for Solubility Determination:
-
Solvent Selection: Choose a range of common laboratory solvents with varying polarities, such as water, ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).
-
Preparation of Saturated Solutions: In separate sealed vials, add an excess amount of THFP to a known volume of each selected solvent.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved THFP at the bottom of the vials is crucial to confirm saturation.
-
Sample Collection: After equilibration, allow the solutions to stand undisturbed for a defined period to permit the settling of excess solute. Carefully withdraw a precise volume of the clear supernatant from each vial.
-
Sample Preparation for Analysis: Dilute the collected aliquots with a suitable solvent (e.g., the same solvent used for dissolution or another miscible solvent) to a concentration that falls within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted samples using a validated analytical technique, such as Gas Chromatography with Flame Ionization Detection (GC-FID). A suggested starting point for a GC method could be adapted from similar analyses of related compounds.
-
Calibration and Calculation: Prepare a series of standard solutions of THFP of known concentrations and generate a calibration curve. Use this curve to determine the concentration of THFP in the analyzed samples and subsequently calculate the solubility in units such as g/100 mL or mol/L.
Stability Profile of this compound
The stability of THFP is a critical consideration for its storage, handling, and application, particularly in formulations where it may be exposed to various environmental stressors over time.
General Stability and Hydrolysis
This compound is generally considered stable under normal storage conditions.[3] However, as an ester, it is susceptible to hydrolysis, a chemical reaction with water that can be catalyzed by the presence of acids or bases. This reaction would lead to the formation of tetrahydrofurfuryl alcohol and propionic acid.
Forced Degradation Studies
To comprehensively evaluate the stability of THFP, forced degradation studies are indispensable. These studies involve subjecting the compound to stress conditions that are more severe than those it would typically encounter, with the aim of accelerating degradation and identifying potential degradation products and pathways.
Caption: Workflow for conducting forced degradation studies of THFP.
Step-by-Step Protocol for Forced Degradation Studies:
-
Preparation of Stock Solution: Prepare a stock solution of THFP in a suitable solvent (e.g., acetonitrile or methanol).
-
Acidic and Basic Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl) and a basic solution (e.g., 0.1 M NaOH).
-
Incubate the solutions at a controlled, elevated temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
-
Thermal Degradation:
-
Place a sample of neat THFP or a solution in a suitable solvent in a controlled temperature environment (e.g., an oven at 80 °C) under an inert atmosphere.
-
Collect samples at various time points.
-
-
Photostability:
-
Expose a solution of THFP in a photostable container to a controlled light source (e.g., a photostability chamber with UV and visible light).
-
Simultaneously, keep a control sample in the dark.
-
Collect samples at various time points.
-
-
Sample Analysis:
-
Analyze all collected samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS). A stability-indicating method is one that can separate the parent compound from its degradation products.
-
Quantify the amount of THFP remaining at each time point to determine the degradation kinetics.
-
Use techniques like GC-MS to identify the chemical structures of any significant degradation products.
-
Analytical Methodologies
The selection of an appropriate analytical method is crucial for the accurate quantification of THFP in solubility and stability studies.
-
Gas Chromatography (GC): Given its volatility, GC is a highly suitable technique for the analysis of THFP. A Flame Ionization Detector (FID) provides excellent sensitivity for quantifying the compound. For the identification of unknown degradation products, coupling GC with a Mass Spectrometer (MS) is the method of choice.
-
High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can also be employed, particularly for monitoring stability in complex matrices. A UV detector can be used if THFP exhibits sufficient UV absorbance, or a more universal detector like a Refractive Index (RI) detector could be considered.
Conclusion
This compound is a compound with a diverse range of applications, and a thorough understanding of its solubility and stability is fundamental for its effective utilization. While existing data provides a preliminary overview, this guide highlights the necessity for rigorous experimental determination of these properties. The detailed protocols for solubility assessment and forced degradation studies serve as a practical framework for researchers and scientists to generate the precise and reliable data required for their specific applications. By following these methodologies, professionals in drug development and other scientific fields can ensure the quality, efficacy, and safety of their formulations and products containing this compound.
References
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB003196). Retrieved from [Link]
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Tetrahydrofurfuryl propionate CAS 637-65-0 research applications
An In-depth Technical Guide to the Research Applications of Tetrahydrofurfuryl Propionate (CAS 637-65-0)
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (THFP), CAS 637-65-0. Moving beyond a simple datasheet, this document delves into the causality behind its applications, provides field-proven insights into its use, and offers detailed experimental context.
Introduction and Compound Profile
This compound is an ester of tetrahydrofurfuryl alcohol and propionic acid.[1] It is a versatile organic compound primarily recognized for its distinct sensory characteristics and favorable solvent properties.[1][2] Chemically, it belongs to the class of organic compounds known as tetrahydrofurans, which are characterized by a saturated, five-membered ring containing one oxygen atom.[3] Its unique combination of a pleasant aroma, excellent solubility, and low toxicity profile makes it a valuable molecule in several research and industrial domains.[2]
This guide will explore its synthesis, physicochemical properties, and core applications, with a focus on its utility in the flavor, fragrance, cosmetic, and pharmaceutical industries.
Physicochemical and Spectroscopic Data
Understanding the fundamental properties of a compound is critical for its effective application in research. The choice of solvents, reaction conditions, and formulation strategies are all dictated by these characteristics. THFP is a colorless to pale yellow liquid that is stable under normal conditions.[1]
| Property | Value | Source(s) |
| CAS Number | 637-65-0 | [1][2][4] |
| Molecular Formula | C₈H₁₄O₃ | [2][4] |
| Molecular Weight | 158.20 g/mol | [2][4][5] |
| Appearance | Colorless, clear liquid | [2][4][5] |
| Boiling Point | 205-207 °C at 760 mmHg | [2][4][6] |
| Density | ~1.04 g/mL at 25 °C | [2][6][7] |
| Refractive Index | ~1.435 - 1.441 at 20 °C | [2][4][6] |
| Flash Point | 92.22 °C (198 °F) TCC | [4][5] |
| Solubility | Soluble in alcohol; Insoluble in water | [5][8] |
| Synonyms | (Oxolan-2-yl)methyl propanoate, Propionic acid tetrahydrofurfuryl ester | [1][5] |
Synthesis Pathway and Mechanism
The primary route for synthesizing this compound is through the esterification of tetrahydrofurfuryl alcohol with propionic acid or its derivatives. This reaction is a classic example of Fischer esterification, typically catalyzed by an acid.
The mechanism involves the protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The choice of catalyst and reaction conditions (e.g., solvent, temperature) is crucial for driving the equilibrium towards the product side, often involving the removal of water.
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An In-depth Technical Guide to the Thermal Degradation Profile of Tetrahydrofurfuryl Propionate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Tetrahydrofurfuryl propionate (THFP) is a versatile molecule utilized across various industries, including pharmaceuticals as an excipient and in fragrance formulations.[1][2] Understanding its thermal stability and degradation profile is paramount for ensuring product quality, safety, and stability, particularly in applications involving heat treatment, such as sterilization or processing. This guide provides a comprehensive theoretical framework for the thermal degradation of THFP, outlines detailed experimental protocols for its characterization, and offers insights into the interpretation of the resulting data. By synthesizing principles of ester pyrolysis and the decomposition of furan derivatives, this document serves as a foundational resource for researchers investigating the thermal behavior of this important compound.
Introduction to this compound (THFP)
This compound (CAS No. 637-65-0) is an ester formed from tetrahydrofurfuryl alcohol and propionic acid.[2] It is a colorless to pale yellow liquid with a mild, fruity odor.[2] Its chemical structure, featuring a saturated furan ring and a short-chain carboxylate, contributes to its utility as a solvent, plasticizer, and flavoring agent.[2] In the pharmaceutical context, its properties can be leveraged in drug delivery systems.[1]
Chemical Structure and Properties:
| Property | Value |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.20 g/mol [3] |
| Boiling Point | 207 °C (lit.) |
| Density | 1.04 g/mL at 25 °C (lit.) |
| Flash Point | 92.22 °C[4] |
| Synonyms | (Tetrahydrofuran-2-yl)methyl propanoate, Propionic acid tetrahydrofurfuryl ester[2] |
Theoretical Thermal Degradation Profile of THFP
While specific experimental data on the thermal degradation of THFP is not extensively documented in publicly available literature, a robust theoretical profile can be constructed based on established principles of organic chemistry, specifically the pyrolysis of esters and the thermal decomposition of cyclic ethers.
Primary Degradation Pathway: Ester Pyrolysis via Syn-Elimination
The most probable initial degradation step for this compound involves the pyrolysis of the propionate ester group. Esters containing a β-hydrogen atom on the alcohol moiety are known to undergo thermal elimination through a concerted, six-membered cyclic transition state, a process known as syn-elimination or Ei reaction.[5][6][7]
In the case of THFP, a hydrogen atom on the carbon adjacent to the ether oxygen in the tetrahydrofuran ring (the β-hydrogen) can participate in this reaction. This pathway would lead to the formation of propionic acid and 2-methylene-tetrahydrofuran.
Proposed Primary Degradation Mechanism of THFP
Caption: Proposed primary thermal degradation pathway of THFP via a syn-elimination mechanism.
Secondary Degradation Pathways and Products
The primary degradation products are not expected to be stable under pyrolytic conditions and will likely undergo further reactions.
-
Decomposition of 2-Methylene-tetrahydrofuran: This is an unstable enol ether-like intermediate. It is expected to rapidly isomerize or decompose. One plausible pathway is the ring-opening to form unsaturated aldehydes or ketones.
-
Decarboxylation of Propionic Acid: At higher temperatures, propionic acid can undergo decarboxylation to yield ethane and carbon dioxide.
-
Radical Reactions: At elevated temperatures, homolytic cleavage of C-C and C-O bonds can occur, initiating a cascade of radical reactions. The ether linkage in the tetrahydrofurfuryl moiety is a potential site for radical initiation. This would lead to a complex mixture of smaller, volatile fragments. Studies on the thermal decomposition of similar furan compounds with oxygenated substituents have highlighted the importance of radical chemistry at higher temperatures.[8][9]
Experimental Characterization of the Thermal Degradation Profile
To experimentally validate and quantify the thermal degradation of THFP, a combination of thermoanalytical and spectrometric techniques is essential.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of THFP and to identify the temperature ranges of decomposition.
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] A mass loss indicates a decomposition or volatilization event.
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's protocol.
-
Sample Preparation: Place a small, accurately weighed amount of THFP (typically 5-10 mg) into an inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to study pyrolysis in an inert environment. An air or oxygen atmosphere can be used to study thermo-oxidative degradation.
-
Heating Rate: A typical heating rate is 10 °C/min. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used to perform kinetic analysis.[10]
-
Temperature Range: Heat the sample from ambient temperature to a temperature at which the sample has completely decomposed (e.g., 30 °C to 600 °C).
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_peak) from the first derivative of the TGA curve (DTG curve).
-
Calculate the residual mass at the end of the experiment.
-
TGA Experimental Workflow
Caption: A streamlined workflow for performing Thermogravimetric Analysis (TGA) of THFP.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in THFP, such as boiling and decomposition.
Principle: DSC measures the difference in heat required to increase the temperature of a sample and a reference as a function of temperature.[11] Endothermic events (e.g., melting, boiling) and exothermic events (e.g., some decomposition processes) can be identified and quantified.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Place a small amount of THFP (typically 2-5 mg) into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon at a constant flow rate.
-
Heating Rate: A heating rate of 10 °C/min is standard.
-
Temperature Range: Similar to TGA, from ambient to a temperature beyond the decomposition point.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify and integrate the peaks corresponding to thermal events to determine the enthalpy change (ΔH).
-
The boiling point can be determined from the onset of the endothermic peak corresponding to vaporization.
-
Decomposition may be observed as a complex series of endothermic or exothermic events.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of THFP thermal degradation.
Principle: A small amount of the sample is rapidly heated to a specific temperature in an inert atmosphere (pyrolysis). The resulting degradation products are then separated by gas chromatography (GC) and identified by mass spectrometry (MS).[12]
Experimental Protocol:
-
Instrument Setup: Interface a pyrolyzer unit with a GC-MS system.
-
Sample Preparation: A small amount of THFP is placed in a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: A range of temperatures should be investigated, guided by the TGA results (e.g., just above the onset of decomposition and at the temperature of maximum decomposition rate).
-
Atmosphere: Helium is typically used as the carrier gas.
-
-
GC-MS Conditions:
-
GC Column: A column suitable for separating a wide range of volatile and semi-volatile organic compounds (e.g., a mid-polarity column).
-
Temperature Program: A temperature program that allows for the separation of the expected degradation products.
-
MS Detection: Electron ionization (EI) is commonly used. The mass spectra of the separated compounds are compared to a library (e.g., NIST) for identification.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram.
-
Analyze the mass spectrum of each peak to identify the corresponding degradation product.
-
The relative peak areas can provide a semi-quantitative measure of the abundance of each product.
-
Data Interpretation and Kinetic Analysis
Correlating TGA and DSC Data
By comparing the TGA and DSC data, a more complete picture of the degradation process can be obtained. For example, a mass loss in the TGA curve that corresponds to an endothermic peak in the DSC curve is likely due to boiling or a decomposition process that requires energy input.
Kinetic Analysis of TGA Data
The thermal stability and degradation kinetics can be evaluated from TGA data obtained at multiple heating rates. Model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are recommended for determining the activation energy (Ea) of the degradation process as a function of conversion.[7] This provides valuable insights into the complexity of the degradation mechanism.
Kinetic Parameters from TGA:
| Parameter | Description |
| Activation Energy (Ea) | The minimum energy required to initiate the decomposition reaction. |
| Pre-exponential Factor (A) | A measure of the frequency of collisions in a reactive orientation. |
| Reaction Order (n) | An empirical parameter that describes the dependence of the reaction rate on the concentration of the reactant. |
Safety and Handling
This compound is a combustible liquid and may be harmful if swallowed or inhaled.[8][13] It can cause skin and eye irritation.[8][13] Therefore, it is essential to handle this compound in a well-ventilated area, away from sources of ignition, and while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][13] All thermal analysis experiments should be conducted in instruments with proper ventilation to handle any potentially hazardous degradation products.
Conclusion
This technical guide provides a comprehensive framework for understanding and characterizing the thermal degradation profile of this compound. By combining theoretical predictions based on fundamental reaction mechanisms with a systematic experimental approach using TGA, DSC, and Py-GC-MS, researchers can gain a detailed understanding of the thermal stability, degradation pathways, and decomposition kinetics of THFP. This knowledge is critical for its safe handling, effective formulation, and the prediction of its performance in various applications, particularly within the pharmaceutical and drug development industries.
References
- M&U International. (n.d.). MATERIAL SAFETY DATA SHEET - this compound.
- Chem-Impex. (n.d.). This compound.
- Fisher Scientific. (2010). SAFETY DATA SHEET - Tetrahydrofurfuryl alcohol.
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Van de Vijver, R., & Van Geem, K. M. (2020). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Proceedings of the Combustion Institute, 38(1). Retrieved from [Link]
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Wikipedia. (n.d.). Ester pyrolysis. Retrieved from [Link]
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Tetrahydrofurfuryl propionate as a bio-based monomer
An In-depth Technical Guide to the Tetrahydrofurfuryl Chemical Platform: From Bio-Based Solvents to High-Performance Monomers
Foreword by the Senior Application Scientist
In the dynamic landscape of polymer science and sustainable chemistry, our vocabulary is expanding. We speak of "bio-based," "renewable," and "circular economies" not as aspirational goals, but as urgent technical requirements. It is within this context that we must approach the family of molecules derived from tetrahydrofurfuryl alcohol. Often, a single chemical name can be a source of confusion, leading to misdirected research efforts. This guide addresses such a potential confusion head-on. The query regarding "" highlights a common pitfall: the conflation of a saturated ester with its polymerizable acrylate and methacrylate cousins.
Tetrahydrofurfuryl propionate (THFP) is a valuable, bio-derived molecule, but it is not a monomer for polymerization. Its structure lacks the requisite functional group—such as a carbon-carbon double bond or a strained ring—to participate in chain-growth or ring-opening polymerization. However, the foundational building block from which it is made, tetrahydrofurfuryl alcohol, is a versatile platform for creating true bio-based monomers.
This technical guide, therefore, takes a holistic approach. We will first characterize THFP and its role as a bio-based solvent and plasticizer. We will then pivot to the molecules that were likely the true subject of interest: Tetrahydrofurfuryl Acrylate (THFA) and Tetrahydrofurfuryl Methacrylate (THFMA). These are true monomers that yield high-performance polymers with compelling applications. By exploring the entire platform, we aim to provide researchers, scientists, and drug development professionals with a clear, accurate, and field-proven understanding of how to leverage these renewable feedstocks to their full potential. Our journey begins not with a simple protocol, but with a foundational understanding of molecular structure and reactivity.
Section 1: The Tetrahydrofurfuryl Moiety: A Versatile Bio-Based Platform
The transition from a petroleum-based to a bio-based economy hinges on the identification and utilization of versatile platform chemicals derived from renewable biomass.[1][2] One such platform is centered around furfural, which is produced from the dehydration of pentose sugars found in hemicellulose from agricultural residues like corn cobs and sugarcane bagasse. Catalytic hydrogenation of furfural yields furfuryl alcohol, which is then further hydrogenated to produce Tetrahydrofurfuryl Alcohol (THFA-ol) , the common precursor for the compounds discussed herein.
The true value of THFA-ol lies in its dual functionality: a primary alcohol group that is readily available for esterification and a stable tetrahydrofuran ring that imparts unique solubility and thermal characteristics to its derivatives. This allows for the synthesis of a family of related molecules with distinct functions.
Clarifying the Chemical Structures
The critical distinction between a non-monomeric ester and a polymerizable monomer lies in the presence of a reactive functional group. The diagram below illustrates the structures of THFA-ol and its key derivatives: this compound (THFP), Tetrahydrofurfuryl Acrylate (THFA), and Tetrahydrofurfuryl Methacrylate (THFMA).
Caption: Chemical relationships of the Tetrahydrofurfuryl family.
As is visually evident, THFP contains a saturated propionate group (-O-C(=O)-CH₂-CH₃). In stark contrast, THFA and THFMA possess unsaturated acrylate (-O-C(=O)-CH=CH₂) and methacrylate (-O-C(=O)-C(CH₃)=CH₂) groups, respectively. The carbon-carbon double bond in these latter two molecules is the site of reactivity for free-radical polymerization.
Section 2: this compound (THFP): A Bio-Based Solvent & Additive
While not a monomer, THFP is a functional molecule with applications rooted in its physical properties. It is recognized for its pleasant, fruity odor and excellent solvency.[3][4]
Synthesis of THFP
The synthesis of THFP is a straightforward esterification reaction, a cornerstone of organic chemistry. The causality behind the choice of reagents and conditions is driven by the need to favor the formation of the ester product and efficiently remove the water byproduct to shift the reaction equilibrium, according to Le Chatelier's principle.
Experimental Protocol: Synthesis of this compound
-
Reactor Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add Tetrahydrofurfuryl alcohol (1.0 mol, 102.13 g), propionic acid (1.1 mol, 81.49 g), and a suitable solvent that forms an azeotrope with water (e.g., 150 mL of cyclohexane).
-
Catalyst Addition: Add an acid catalyst, such as p-toluenesulfonic acid (0.01 mol, 1.9 g) or a graphite bisulfate catalyst, to the mixture.[5] The catalyst protonates the carbonyl oxygen of the propionic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The cyclohexane-water azeotrope will distill into the Dean-Stark trap. Water, being denser, will collect in the bottom of the trap while the cyclohexane will overflow and return to the reaction flask. Continue reflux until no more water is collected (typically 4-8 hours).
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent (cyclohexane) via rotary evaporation.
-
Purify the crude THFP by vacuum distillation to yield a colorless liquid.
-
Properties and Applications of THFP
THFP's properties make it a candidate for use as a specialty solvent, a fragrance component, or a potential bio-based plasticizer for polymers.[4][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 637-65-0 | [4][6] |
| Molecular Formula | C₈H₁₄O₃ | [4][7] |
| Molecular Weight | 158.20 g/mol | [4][7] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor | Sweet, caramellic, fruity | [3] |
| Boiling Point | ~207 °C (at 1 atm) | [3] |
| Density | ~1.04 g/mL (at 25 °C) | [3][4] |
| Refractive Index | ~1.438 (at 20 °C) | [3] |
| Solubility | Soluble in organic solvents | [6] |
Its primary roles are in the flavor and fragrance industry.[8] Its excellent solvency and low toxicity profile also suggest its potential as a green solvent or as a plasticizer to increase the flexibility of rigid polymer matrices, although this application is less documented than for other bio-based esters.
Section 3: THFA and THFMA: High-Performance Bio-Based Monomers
The true potential of the tetrahydrofurfuryl platform in polymer science is realized through its acrylate and methacrylate derivatives. These monomers are highly reactive in free-radical polymerization and are used to create a wide array of materials.[9][10]
Synthesis of THFA and THFMA
Similar to THFP, these monomers are synthesized via esterification or transesterification. A documented method involves reacting THFA-ol with lactic acid, followed by acetylation and pyrolysis to yield THFA.[11] A more direct esterification with acrylic acid or methacrylic acid, similar to the protocol for THFP but with the addition of a polymerization inhibitor (like hydroquinone), is also common.
Free-Radical Polymerization
THFA and THFMA are typically polymerized via free-radical mechanisms, often initiated by UV light (photopolymerization) or thermal initiators.[9] Photopolymerization is particularly advantageous as it is a rapid, energy-efficient, and solvent-free process that allows for spatial and temporal control.[10]
Caption: Experimental characterization workflow.
-
For the Monomer:
-
FTIR Spectroscopy: Confirms the presence of the ester carbonyl (~1730 cm⁻¹) and, for THFA/THFMA, the C=C double bond (~1635 cm⁻¹).
-
NMR Spectroscopy (¹H and ¹³C): Provides unequivocal structural confirmation.
-
-
For the Polymer:
-
FTIR Spectroscopy: Confirms polymerization by the disappearance of the C=C double bond peak.
-
Gel Permeation Chromatography (GPC): Measures the molecular weight (MW) and polydispersity index (PDI), which are critical indicators of polymerization control. [12] * Differential Scanning Calorimetry (DSC): Determines key thermal transitions like the glass transition temperature (Tg), which dictates the material's service temperature. [12] * Thermogravimetric Analysis (TGA): Evaluates the thermal stability and degradation temperature of the polymer. [12]
-
Conclusion
The tetrahydrofurfuryl chemical platform, derived from renewable resources, offers a compelling example of how a single bio-based building block can give rise to a spectrum of materials with distinct functionalities. While this compound (THFP) serves as a valuable bio-based solvent and additive, it is its unsaturated analogues, Tetrahydrofurfuryl Acrylate (THFA) and Methacrylate (THFMA), that are the true workhorse monomers. These monomers enable the synthesis of high-performance polymers via environmentally friendly methods like photopolymerization, yielding materials with robust thermal and mechanical properties suitable for advanced applications in coatings, adhesives, and smart materials. For researchers and developers, understanding the fundamental structural differences within this chemical family is the critical first step to harnessing its full potential in creating the next generation of sustainable materials.
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Polymer Chemistry. (n.d.). Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review. Royal Society of Chemistry. Available at: [Link]
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Longchang Chemical. (2023). What is the difference between methacrylate monomer and acrylate monomer?. Available at: [Link]
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ACS Publications. (n.d.). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Available at: [Link]
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Technology Center. (2025). Tetrahydrofurfuryl Acrylate Polymer Applications in Chemical Industry: A Comprehensive Guide. Available at: [Link]
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Hydrolysis kinetics of Tetrahydrofurfuryl propionate
An In-Depth Technical Guide to the Hydrolysis Kinetics of Tetrahydrofurfuryl Propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and experimentally determining the hydrolysis kinetics of this compound (THFP). As a versatile ester utilized in pharmaceutical, cosmetic, and flavor industries, its stability profile is critical for formulation development, shelf-life prediction, and safety assessment.[1] This document synthesizes the theoretical principles of ester hydrolysis with practical, field-proven methodologies for conducting a robust kinetic study. We will explore the underlying reaction mechanisms, detail the design of self-validating experimental protocols, and outline the analytical and data processing techniques required to generate a complete pH-rate profile. The insights and protocols herein are designed to equip researchers with the necessary tools to confidently assess the chemical stability of THFP and similar ester-based compounds.
Introduction: The Significance of this compound Stability
This compound (CAS 637-65-0) is an organic ester derived from tetrahydrofurfuryl alcohol and propionic acid.[2] It is a colorless to pale yellow liquid recognized for its pleasant, fruity odor and excellent solubility in organic solvents.[1][2] These properties have led to its use as a flavoring agent in food products, a fragrance ingredient in cosmetics, and as a solvent or plasticizer.[1][2][3] In the pharmaceutical sector, it holds potential as an excipient, aiding in the formulation of drug delivery systems to improve the stability and bioavailability of active pharmaceutical ingredients (APIs).[1]
The core of THFP's chemical identity is its ester functional group, which is susceptible to hydrolysis—a chemical reaction with water that cleaves the ester bond. This degradation process yields tetrahydrofurfuryl alcohol (THFA) and propionic acid.[2] Understanding the rate at which this occurs under various conditions (primarily pH and temperature) is paramount for several reasons:
-
Product Shelf-Life: For any formulation, the degradation of an ingredient can lead to loss of performance, changes in sensory profile (odor/taste), and the generation of impurities.
-
Formulation Compatibility: In pharmaceutical formulations, the stability of an excipient is crucial. Its degradation could alter the formulation's pH, interact with the API, or affect the drug delivery mechanism.
-
Toxicological Assessment: While THFP itself has a low toxicity profile, its degradation products must also be considered.[1] In vivo, ester-containing compounds are often rapidly hydrolyzed by carboxylesterases, breaking them down into their constituent alcohol and carboxylic acid.[4] Assessing the stability and metabolic fate is a key part of the safety evaluation.
This guide provides the scientific rationale and a detailed workflow for quantifying the hydrolysis kinetics of THFP.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential before designing a kinetic study.
| Property | Value | Source |
| CAS Number | 637-65-0 | [1][2] |
| Molecular Formula | C₈H₁₄O₃ | [2][5][6] |
| Molecular Weight | 158.20 g/mol | [1][6][7] |
| Appearance | Colorless to almost clear liquid | [1][2] |
| Boiling Point | ~207 °C | [8] |
| Density | ~1.04 g/mL at 25 °C | [1][8] |
| Solubility | Slightly soluble in water; soluble in organic solvents like alcohol. | [2][9] |
| Synonyms | (Oxolan-2-yl)methyl propanoate, Propionic acid tetrahydrofurfuryl ester | [2][6] |
Theoretical Framework: The Mechanism of Ester Hydrolysis
Ester hydrolysis can be catalyzed by acid or base, or proceed neutrally. The overall rate of degradation is the sum of these individual processes, leading to a characteristic "U-shaped" or "V-shaped" pH-rate profile where the ester is most stable at a specific pH.
A study on the hydrolysis of structurally similar compounds, tetrahydro-2-furyl alkanoates, provides critical mechanistic insights. The research points to an AAl-1 mechanism (unimolecular, alkyl-oxygen cleavage, acid-catalyzed) in acidic and neutral conditions, with the rate-limiting step being the formation of a stable tetrahydro-2-furyl carbonium ion.[10] Notably, this study found no evidence of a base-promoted BAC-2 mechanism (bimolecular, acyl-oxygen cleavage, base-catalyzed) at pH values up to 12.[10] This suggests that the hydrolysis of THFP is likely dominated by acid-catalyzed and neutral (water-mediated) pathways.
The fundamental kinetic equation is:
Rate = -d[Ester]/dt = kobs[Ester]
Where kobs is the observed pseudo-first-order rate constant. This constant is a composite of the rate constants for the acid-catalyzed (kH+), neutral (kH₂O), and base-catalyzed (kOH-) reactions:
kobs = kH+[H⁺] + kH₂O + kOH-[OH⁻]
The goal of the kinetic study is to determine the values of kH+, kH₂O, and kOH-.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the fundamental degradation reaction of this compound.
Caption: Workflow for determining the hydrolysis kinetics of THFP.
Detailed Experimental Protocol
This section provides a step-by-step methodology.
Materials & Reagents
-
This compound (≥97% purity) [1]* HPLC-grade acetonitrile (ACN) and water
-
Buffer salts (e.g., potassium chloride, citric acid, sodium phosphate monobasic/dibasic, boric acid)
-
Acids/Bases for pH adjustment (HCl, NaOH)
-
Class A volumetric glassware
-
Calibrated pH meter and temperature-controlled water baths
-
HPLC or GC system with a suitable detector (e.g., UV or MS) [11]
Preparation of Solutions
-
Buffer Preparation: Prepare 0.05 M buffers for each target pH. Adjust the ionic strength to a constant value (e.g., 0.5 M) with KCl. Filter through a 0.45 µm membrane.
-
THFP Stock Solution: Accurately prepare a concentrated stock solution of THFP (e.g., 10 mg/mL) in a small amount of ACN and dilute with water. This minimizes the amount of organic solvent in the final reaction mixture.
-
Analytical Standards: Prepare a series of calibration standards by diluting the stock solution in the mobile phase to cover the expected concentration range of the kinetic runs. [12]
Kinetic Run Procedure
-
Temperature Equilibration: Place vials containing 10.0 mL of each buffer solution into a temperature-controlled bath and allow them to equilibrate for at least 30 minutes.
-
Reaction Initiation (t=0): Spike each buffer solution with a small, precise volume of the THFP stock solution to achieve the desired initial concentration (e.g., 100 µg/mL). Mix thoroughly. Immediately withdraw the first aliquot (t=0 sample).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 100 µL) from each vial. The sampling frequency should be adjusted based on the expected reaction rate at each pH/temperature condition.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a pre-filled HPLC vial containing a known volume of mobile phase. This dilution and potential pH neutralization effectively stops the hydrolysis. Store samples at <6 °C until analysis. [11]
Analytical Methodology
A validated, stability-indicating analytical method is the cornerstone of an accurate kinetic study. The method must be able to separate the parent compound (THFP) from its degradation products (THFA, propionic acid) and any potential buffer components.
Proposed HPLC-UV Method
-
System: HPLC with UV Detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v). A buffer salt like 20 mM potassium phosphate (pH 3.0) can be added to the aqueous phase to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Low UV (e.g., 210 nm), as the ester lacks a strong chromophore.
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Method Validation
The method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. A forced degradation study should be performed to ensure degradation products do not co-elute with the parent peak.
Data Analysis and Interpretation
Calculation of Rate Constants
For each kinetic run, the concentration of THFP will decrease over time. Assuming pseudo-first-order kinetics, the data is fitted to the following equation:
ln[Ct] = ln[C₀] - kobst
Where:
-
[Ct] is the concentration (or peak area) of THFP at time t.
-
[C₀] is the initial concentration at t=0.
-
kobs is the observed pseudo-first-order rate constant.
A plot of ln[Ct] versus time (t) will yield a straight line with a slope of -kobs. [13]
Constructing the pH-Rate Profile
After calculating kobs for each pH at a given temperature, a pH-rate profile is constructed by plotting log(kobs) versus pH. This visual representation clearly shows the regions of acid-catalysis (slope ≈ -1), base-catalysis (slope ≈ +1), and the pH-independent neutral region (slope ≈ 0).
Hypothetical Kinetic Data Summary
| pH | Temperature (°C) | Observed Rate Constant, k_obs (s⁻¹) | Half-Life, t₁/₂ (hours) |
| 1.2 | 50 | 1.5 x 10⁻⁵ | 12.8 |
| 5.0 | 50 | 8.0 x 10⁻⁷ | 240.6 |
| 7.0 | 50 | 7.5 x 10⁻⁷ | 256.7 |
| 9.0 | 50 | 1.2 x 10⁻⁶ | 160.4 |
| 12.0 | 50 | 9.8 x 10⁻⁵ | 1.9 |
Note: Data are hypothetical for illustrative purposes. Half-life is calculated as 0.693 / kobs.
Conclusion
This guide has detailed a comprehensive, scientifically-grounded approach to determining the hydrolysis kinetics of this compound. By combining a strong theoretical understanding of ester hydrolysis mechanisms with a robust, self-validating experimental design, researchers can generate high-quality data essential for product development, stability prediction, and regulatory submissions. The methodologies described, from experimental setup and analytical execution to data interpretation, provide a complete framework for assessing the chemical liability of THFP and other ester-containing molecules in pharmaceutical and other scientific applications.
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Methodological & Application
Application Note: Formulation of Controlled-Release Systems with Tetrahydrofurfuryl Propionate (THFP)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pursuit of Novel Excipients in Advanced Drug Delivery
The evolution of drug delivery systems is intrinsically linked to the innovation in pharmaceutical excipients. While a majority of approved products utilize well-established compendial excipients, the development of sophisticated and innovative formulations often necessitates the use of novel excipients.[1][2] These new chemical entities or new applications of existing chemicals can unlock advanced drug delivery systems, aiming to improve therapeutic profiles or enable more convenient administration routes.[1] This application note explores the potential of Tetrahydrofurfuryl propionate (THFP) as a novel excipient, specifically as a solvent in the formulation of controlled-release drug delivery systems. As THFP is not yet established in this specific pharmaceutical application, the following protocols and insights are presented as a theoretical guide for research and development, grounded in its physicochemical properties and established formulation principles.
Introduction to this compound (THFP)
This compound (THFP) is a versatile ester belonging to the oxolane family, characterized by a five-membered tetrahydrofuran ring linked to a propionate ester group.[3] It is a colorless to pale yellow liquid with a fruity, nutty odor.[4][5] Currently, THFP is recognized for its use as a flavoring agent in food and as a fragrance ingredient and emollient in cosmetics and personal care products.[6] Its excellent solubility characteristics and low toxicity profile make it an intriguing candidate for pharmaceutical applications, particularly in the realm of controlled-release formulations where solvent properties are critical.[6]
Physicochemical Properties of THFP
The suitability of a solvent for a specific formulation technique is dictated by its physical and chemical properties. The properties of THFP are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₃ | [6] |
| Molecular Weight | 158.2 g/mol | [3][6] |
| Appearance | Colorless to almost clear liquid | [6] |
| Boiling Point | 205-207°C at 760 mmHg | [3][4][6] |
| Density | 1.04 g/mL at 25°C | [3][6] |
| Flash Point | 92°C (198°F) | [3][4] |
| LogP (Octanol-Water) | 0.69 | [3][4] |
| Solubility | Soluble in alcohol | [4] |
The relatively high boiling point of THFP suggests a slower evaporation rate compared to more volatile solvents like dichloromethane or acetone. This property can be advantageous in certain controlled-release formulation techniques, such as solvent evaporation for microsphere production, as it may allow for better control over the solidification process and result in a more uniform and less porous particle structure. The LogP value of 0.69 indicates a degree of lipophilicity, suggesting its potential to dissolve a wide range of active pharmaceutical ingredients (APIs), particularly those with poor water solubility.
Formulation Protocols for Controlled-Release Systems using THFP
The following protocols are detailed, step-by-step methodologies for two distinct controlled-release systems where THFP's properties as a solvent can be theoretically leveraged.
Protocol 1: Preparation of Biodegradable Microspheres via Solvent Evaporation
Rationale: The solvent evaporation technique is a common method for preparing polymeric microspheres for controlled drug release.[] The choice of solvent is critical as it must dissolve both the API and the polymer, be immiscible with the continuous phase, and have a suitable evaporation rate. THFP's ability to dissolve polymers and its moderate evaporation rate make it a promising candidate for this application. This protocol will use Poly(lactic-co-glycolic acid) (PLGA), a widely used biodegradable polymer in controlled-release formulations.[8]
Experimental Workflow Diagram:
Caption: Workflow for microsphere preparation using THFP.
Step-by-Step Protocol:
-
Organic Phase Preparation:
-
Accurately weigh the desired amount of the active pharmaceutical ingredient (API).
-
Dissolve the API in a measured volume of this compound (THFP) in a glass beaker with magnetic stirring.
-
Once the API is fully dissolved, add the specified amount of PLGA polymer to the solution.
-
Continue stirring until the polymer is completely dissolved, resulting in a clear, homogenous organic phase.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of a suitable surfactant, such as polyvinyl alcohol (PVA), at a concentration of 0.5-2% w/v. The surfactant is crucial for stabilizing the emulsion.
-
Stir the surfactant solution until it is fully dissolved.
-
-
Emulsification:
-
Slowly add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 5,000-15,000 rpm) using a high-shear mixer.
-
The ratio of the organic phase to the aqueous phase should typically be between 1:5 and 1:10.
-
Continue homogenization for 2-5 minutes to form a stable oil-in-water (o/w) emulsion. The droplet size of the organic phase will determine the final microsphere size.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and continue stirring at a moderate speed (e.g., 200-500 rpm) at a controlled temperature (e.g., 30-40°C).
-
The stirring facilitates the evaporation of THFP from the dispersed droplets, leading to the precipitation and solidification of the PLGA microspheres. This process can take several hours due to the relatively high boiling point of THFP.
-
-
Microsphere Collection and Drying:
-
Once the microspheres have hardened, collect them by filtration or centrifugation.
-
Wash the collected microspheres several times with distilled water to remove any residual surfactant and unencapsulated drug.
-
Freeze-dry (lyophilize) or vacuum dry the microspheres to obtain a fine, free-flowing powder.
-
Protocol 2: Formulation of a Transdermal Patch via Solvent Casting
Rationale: The solvent casting method is a common technique for producing transdermal patches.[9] This method requires a solvent that can dissolve the drug, the polymer matrix, and any permeation enhancers, and then evaporate to leave a uniform film. THFP's solvent properties and its use as an emollient in cosmetics suggest it could be a suitable solvent and potentially contribute to the feel of the final patch.[6] This protocol will use ethyl cellulose, a water-insoluble polymer often used in sustained-release coatings and transdermal systems.[9]
Experimental Workflow Diagram:
Caption: Workflow for transdermal patch formulation using THFP.
Step-by-Step Protocol:
-
Preparation of the Drug-Polymer Solution:
-
Accurately weigh the API and a suitable permeation enhancer (e.g., oleic acid) and dissolve them in a measured volume of THFP in a sealed container.
-
Add the matrix-forming polymer (e.g., ethyl cellulose) and a plasticizer (e.g., dibutyl phthalate, to improve film flexibility) to the solution.
-
Stir the mixture with a mechanical stirrer until all components are completely dissolved and a homogenous, viscous solution is obtained.
-
-
Film Casting:
-
Carefully pour the solution onto a flat, inert surface, such as a glass petri dish or a release liner.
-
Spread the solution to a uniform thickness using a film applicator or a casting knife. The thickness of the cast film will influence the drug loading and release rate.
-
-
Solvent Evaporation:
-
Place the cast film in an oven at a controlled temperature (e.g., 40-50°C) to allow for the slow and uniform evaporation of THFP.
-
Ensure proper ventilation to remove the solvent vapors. The drying process is complete when the film is solid, non-tacky, and can be easily peeled from the casting surface.
-
-
Patch Fabrication:
-
Laminate the top of the dried drug-in-polymer film with a suitable backing membrane to provide structural support and prevent drug release from the top surface.
-
Laminate the bottom of the film with an adhesive layer and a protective release liner.
-
Cut the laminated sheet into individual patches of the desired size and shape.
-
Characterization and Evaluation of Controlled-Release Systems
Once formulated, the controlled-release systems must be thoroughly characterized to ensure they meet the desired specifications.
Evaluation of Microspheres
| Parameter | Method(s) | Purpose |
| Particle Size and Morphology | Scanning Electron Microscopy (SEM), Laser Diffraction | To determine the size distribution and surface characteristics of the microspheres, which influence drug release and in vivo behavior. |
| Drug Loading and Encapsulation Efficiency | Spectrophotometry (e.g., UV-Vis), High-Performance Liquid Chromatography (HPLC) | To quantify the amount of drug encapsulated within the microspheres. |
| In Vitro Drug Release | Sample and Separate Method, Dialysis, Continuous Flow | To determine the rate and mechanism of drug release from the microspheres in a simulated physiological environment.[10] |
Evaluation of Transdermal Patches
| Parameter | Method(s) | Purpose |
| Physical Appearance and Uniformity | Visual Inspection, Weight Variation, Thickness Measurement | To ensure the patches are uniform and free of defects. |
| Drug Content | HPLC, UV-Vis Spectrophotometry | To determine the uniformity of drug distribution within the patches. |
| In Vitro Drug Release/Permeation | Franz Diffusion Cell | To study the release of the drug from the patch and its permeation through a model membrane or excised skin. |
| Adhesion Properties | Peel Adhesion Test, Tack Test | To evaluate the adhesive performance of the patch. |
Analysis of Drug Release Kinetics
The data obtained from in vitro release studies can be fitted to various mathematical models to understand the mechanism of drug release.[11]
-
Zero-Order Model: Describes systems where the drug release rate is independent of its concentration.
-
First-Order Model: Describes systems where the release rate is dependent on the concentration of the drug.
-
Higuchi Model: Describes the release of drugs from an insoluble matrix as a square root of a time-dependent process based on Fickian diffusion.
-
Korsmeyer-Peppas Model: Used to analyze the release of a drug from a polymeric dosage form when the release mechanism is not well known or when more than one type of release phenomenon is involved.[11] The release exponent 'n' in this model can provide insights into the release mechanism (e.g., Fickian diffusion, non-Fickian transport).[11]
Regulatory Considerations for a Novel Excipient
The use of a novel excipient like THFP in a pharmaceutical formulation requires a comprehensive evaluation of its safety and quality.[2] A novel excipient is defined by regulatory bodies like the ICH, EMA, and FDA as an excipient used for the first time in a drug product or by a new route of administration.[1] The regulatory submission for a drug product containing a novel excipient must include detailed information on the excipient's manufacture, characterization, and controls, along with supporting non-clinical and clinical safety data.[2] In the US, an Excipient Drug Master File (Type IV DMF) can be used to provide proprietary information about the excipient directly to the FDA.[2]
Conclusion
This compound presents a compelling profile for consideration as a novel solvent in the formulation of controlled-release drug delivery systems. Its physicochemical properties, particularly its solvency and moderate evaporation rate, suggest its potential utility in techniques like solvent evaporation for microspheres and solvent casting for transdermal patches. The protocols outlined in this application note provide a theoretical framework for researchers to explore the application of THFP. However, any formulation development with a novel excipient must be accompanied by rigorous characterization, evaluation, and adherence to regulatory guidelines to ensure the safety and efficacy of the final drug product.
References
- This compound - 637-65-0 - Vulcanchem. (n.d.).
- This compound - Chem-Impex. (n.d.).
- Best practices in dealing with novel excipients. (2020, February 16). Biopharma Excellence.
- Fostering the Use of Novel Excipients in Drug Products. (n.d.). U.S. Pharmacopeia (USP).
- Best Practices in Dealing with Novel Excipients. (2019, December 13). Biopharma Excellence.
- Dash, S., Murthy, P. N., Nath, L., & Chowdhury, P. (2010). KINETIC MODELING ON DRUG RELEASE FROM CONTROLLED DRUG DELIVERY SYSTEMS. Acta Poloniae Pharmaceutica, 67(3), 217–223.
- Definition and Use of Novel Excipients in ANDAs and Petition to Change the Current RTR Policy. (n.d.). IPEC-Americas.
- Qualification of Excipients for Use in Pharmaceuticals. (n.d.). IPEC Europe.
- This compound (Cas 637-65-0). (n.d.). Parchem.
- This compound, 637-65-0. (n.d.). The Good Scents Company.
- This compound | 637-65-0. (n.d.). ChemicalBook.
- Sustained and Controlled Release Technology Research - Formulation. (n.d.). BOC Sciences.
- D'Souza, S. S., & DeLuca, P. P. (2015). Drug release testing methods of polymeric particulate drug formulations. ResearchGate.
- Evaluation of Controlled Drug Delivery Systems. (2015, September 2). SlideShare.
- Hadi, M. A., & Rao, N. R. (2017). NOVEL TECHNOLOGIES IN FORMULATIONS: AN OVERVIEW. ResearchGate.
- Design and Evaluation of a Controlled Release Drug Delivery System for Management of Rheumatism. (2017, September 5). Walsh Medical Media.
- Controlled Release Products. (n.d.). Pharma Excipients.
- Advances in Controlled-Release Drug Delivery. (2014, June 2). Pharmaceutical Technology.
- Katdare, A., & Chaubal, M. (Eds.). (2006). Excipient Development for Pharmaceutical, Biotechnology, and Drug Delivery Systems. CRC Press.
- Preparation of controlled release solid dispersion of drugs by solvent evaporation method. (n.d.). ResearchGate.
- Aroso, I., Craveiro, R., et al. (2015). Design of controlled release systems for THEDES-Therapeutic deep eutectic solvents, using supercritical fluid technology. Semantic Scholar.
- This compound. (n.d.). CymitQuimica.
- Showing Compound this compound (FDB003196). (n.d.). FooDB.
- Tran, T. T., & Tran, P. H. (2019). Controlled Release Film Forming Systems in Drug Delivery: The Potential for Efficient Drug Delivery. Pharmaceutics, 11(6), 290.
- Saltzman, W. M., & Radomsky, M. L. (1991). Controlled Release for Local Delivery of Drugs: Barriers and Models. Journal of Controlled Release, 17(1), 1-15.
- Poudel, B. K., et al. (2013). Controlled Release of Oral Tetrahydrocurcumin from a Novel Self-Emulsifying Floating Drug Delivery System (SEFDDS). AAPS PharmSciTech, 14(4), 1319–1327.
- Mishra, G. P., & Singh, J. (2012). Materials for Pharmaceutical Dosage Forms: Molecular Pharmaceutics and Controlled Release Drug Delivery Aspects. Materials, 5(12), 2549-2575.
Sources
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of Tetrahydrofurfuryl Propionate
Introduction
Tetrahydrofurfuryl propionate (CAS No. 637-65-0) is a versatile ester recognized for its characteristic sweet, fruity, and chocolate-like aroma and flavor profile.[1] This has led to its widespread use as a synthetic flavoring agent in food products such as beverages, ice cream, and baked goods, and as a fragrance component in cosmetics and personal care products.[2][3][4] Beyond these applications, its properties as a solvent and its role as an intermediate in chemical synthesis make it a compound of interest in various industrial and research settings.[2][5]
Given its broad utility, ensuring the purity, identity, and concentration of this compound in raw materials and finished products is critical for quality assurance and regulatory compliance. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific platform for the analysis of such compounds.
This application note presents a detailed, validated Reversed-Phase HPLC (RP-HPLC) method for the quantitative determination of this compound. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in established chromatographic principles and validated according to International Council for Harmonisation (ICH) guidelines.[6][7]
Chromatographic Principle
This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound is a moderately non-polar molecule, making it ideally suited for separation on a non-polar stationary phase, such as a C18 (octadecylsilane) column.
The separation is achieved using an isocratic mobile phase composed of a polar mixture of acetonitrile and water. The this compound partitions between the stationary and mobile phases. Its affinity for the non-polar C18 stationary phase causes it to be retained on the column, while the mobile phase carries it through the system. Compounds with different polarities will elute at different times, allowing for effective separation.
Quantification is performed using an external standard method. The analyte is detected by its absorbance of ultraviolet (UV) light. The carbonyl group within the ester functional group of this compound allows for detection at low UV wavelengths, typically around 210 nm. The peak area response is directly proportional to the concentration of the analyte in the sample.
Workflow Overview
The following diagram provides a high-level overview of the analytical workflow for the HPLC analysis of this compound.
Caption: Workflow for THFP HPLC Analysis.
Materials and Instrumentation
Instrumentation
-
HPLC system equipped with an isocratic pump, autosampler, column thermostat, and UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).
-
Analytical balance (4-decimal places).
-
pH meter.
-
Ultrasonic bath for degassing.
-
Vortex mixer.
-
0.22 µm syringe filters (e.g., PTFE or Nylon).
Chemicals and Reagents
-
This compound reference standard (≥97% purity).[2]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Methanol (HPLC grade).
Chromatographic Column
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent). The C18 stationary phase is standard for the separation of moderately non-polar small molecules like esters.[8][9]
Detailed Experimental Protocol
Mobile Phase Preparation
-
Composition: Prepare a mobile phase of Acetonitrile and Water in a 60:40 (v/v) ratio.
-
Procedure: For 1000 mL of mobile phase, carefully measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water into a clean, graduated glass bottle.
-
Degassing: Mix thoroughly and degas for 15-20 minutes in an ultrasonic bath to remove dissolved gases, which can cause baseline noise and interfere with pump operation.
Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Mix thoroughly. This stock solution should be stored at 2-8°C and can be considered stable for up to 24 hours.[6]
-
Working Standards: Prepare a series of at least five working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 10, 25, 50, 100, and 150 µg/mL).
Sample Preparation
-
Accurately weigh a quantity of the sample material expected to contain this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., ~50 µg/mL).
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulates that could damage the column or instrument.[10]
Chromatographic Conditions
The optimized chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v), Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Run Time | Approximately 10 minutes |
Method Validation Protocol
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[6][7] The following parameters should be assessed.
System Suitability
Before initiating any validation experiments, the suitability of the chromatographic system must be confirmed. This is done by making at least five replicate injections of a working standard (e.g., 50 µg/mL). The results must meet the acceptance criteria outlined below.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to differentiate and quantify the analyte in the presence of other components (e.g., impurities, matrix components). | The peak for this compound should be pure and well-resolved from any other peaks. |
| Linearity | A minimum of five concentrations are analyzed. A calibration curve of peak area vs. concentration is plotted. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80-120% of the target test concentration. |
| Accuracy (Recovery) | Assessed using a minimum of nine determinations over three concentration levels (e.g., 80%, 100%, 120%), by spiking a known matrix. | Mean recovery should be between 98.0% and 102.0%. |
| Precision (Repeatability) | Analysis of a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst. | Relative Standard Deviation (RSD) ≤ 2.0%.[11] |
| Intermediate Precision | The experiment is repeated by a different analyst on a different day or with a different instrument to assess within-laboratory variation. | Overall RSD between the two sets of experiments should be ≤ 2.0%.[11] |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1. RSD at this concentration should be ≤ 10%.[11] |
| Robustness | The method's resilience to small, deliberate changes in parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min). | System suitability parameters should remain within limits, and the result should not be significantly affected. |
Data Analysis and Reporting
-
Identification: The this compound peak in a sample chromatogram is identified by comparing its retention time with that of a reference standard.
-
Quantification: A linear regression calibration curve is generated by plotting the peak area of the standards against their known concentrations. The concentration of this compound in the sample is calculated from its peak area using this curve.
-
Reporting: The final result should be reported along with system suitability data to demonstrate the validity of the analysis for that run.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound using Reversed-Phase HPLC. The described method is straightforward, robust, and suitable for routine quality control and research applications. Adherence to the outlined sample preparation, chromatographic conditions, and validation procedures will ensure the generation of accurate, reliable, and reproducible results, supporting the quality and safety of products containing this important flavoring and fragrance compound.
References
- 1. This compound | 637-65-0 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 637-65-0 [thegoodscentscompany.com]
- 4. This compound (637-65-0) for sale [vulcanchem.com]
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- 6. pharmtech.com [pharmtech.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. researchgate.net [researchgate.net]
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- 11. demarcheiso17025.com [demarcheiso17025.com]
Application and Protocol for the Synthesis of Tetrahydrofurfuryl Propionate
Abstract: This comprehensive guide details the synthesis of tetrahydrofurfuryl propionate through the acid-catalyzed esterification of tetrahydrofurfuryl alcohol with propionic acid. Primarily intended for researchers, scientists, and professionals in drug development, this document provides a robust, step-by-step protocol, an in-depth discussion of the reaction mechanism, and essential data for the successful synthesis and characterization of the target compound.
Introduction
This compound is an ester valued for its applications as a solvent, plasticizer, and in the formulation of fragrances and flavorings[1]. It is synthesized from the reaction of tetrahydrofurfuryl alcohol and propionic acid[1]. The most common and direct method for this transformation is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol[2][3].
The Fischer esterification is a reversible reaction, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products[2][4]. This is typically accomplished by using an excess of one of the reactants or by removing the water formed during the reaction[2][4]. The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial to increase the electrophilicity of the carbonyl carbon of the carboxylic acid, thereby facilitating nucleophilic attack by the alcohol[3][4].
This application note provides a detailed protocol for the synthesis of this compound, including reagent quantities, reaction conditions, purification procedures, and analytical characterization.
Reaction Mechanism and Workflow
The synthesis of this compound proceeds via the Fischer esterification mechanism. The overall workflow involves the reaction setup, the esterification reaction itself, followed by workup and purification of the final product.
Fischer Esterification Mechanism
The mechanism of the Fischer esterification involves several key steps[2][3][4]:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of propionic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack: The lone pair of electrons on the oxygen of tetrahydrofurfuryl alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated carbonyl oxygen of the ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Caption: Fischer Esterification Mechanism for this compound Synthesis.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental Workflow for the Synthesis of this compound.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| Tetrahydrofurfuryl alcohol | Reagent | Sigma-Aldrich |
| Propionic acid | Reagent | Sigma-Aldrich |
| p-Toluenesulfonic acid monohydrate | Reagent | Sigma-Aldrich |
| Toluene | Anhydrous | Sigma-Aldrich |
| Saturated sodium bicarbonate solution | Laboratory | --- |
| Brine (saturated NaCl solution) | Laboratory | --- |
| Anhydrous magnesium sulfate | Reagent | Sigma-Aldrich |
Equipment
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
FTIR spectrometer
-
NMR spectrometer
Detailed Experimental Protocol
This protocol is based on the principles of Fischer esterification, adapted for the synthesis of this compound.
Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydrofurfuryl alcohol (20.4 g, 0.2 mol), propionic acid (16.3 g, 0.22 mol), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).
-
Add 100 mL of toluene to the flask. Toluene serves as the solvent and aids in the azeotropic removal of water[5].
-
Set up the flask with a Dean-Stark apparatus and a reflux condenser. Fill the Dean-Stark trap with toluene before starting the reaction.
Esterification Reaction
-
Heat the reaction mixture to reflux using a heating mantle.
-
Stir the mixture vigorously.
-
Continue refluxing for 4-6 hours, or until the theoretical amount of water (approximately 3.6 mL) has been collected in the Dean-Stark trap.
Workup Procedure
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of saturated sodium bicarbonate solution to neutralize the p-toluenesulfonic acid catalyst. Be cautious as CO2 evolution may occur.
-
50 mL of water.
-
50 mL of brine to remove any remaining water.
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and collect the filtrate.
Purification
-
Remove the toluene from the filtrate using a rotary evaporator.
-
Purify the resulting crude ester by vacuum distillation. The boiling point of this compound is approximately 207 °C at atmospheric pressure[6], so a reduced pressure is necessary to prevent decomposition.
Results and Characterization
The successful synthesis of this compound can be confirmed through spectroscopic analysis.
Physical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid[1] |
| Molecular Formula | C8H14O3[7] |
| Molecular Weight | 158.20 g/mol [7] |
| Boiling Point | 207 °C (lit.)[6] |
| Density | 1.04 g/mL at 25 °C (lit.)[6] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong characteristic ester carbonyl (C=O) stretch around 1730 cm⁻¹[8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural confirmation. The expected chemical shifts can be referenced from spectral databases[9][10].
Safety Precautions
-
Tetrahydrofurfuryl alcohol: Irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Propionic acid: Corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood and wear appropriate PPE.
-
p-Toluenesulfonic acid: Corrosive. Handle with care and appropriate PPE.
-
Toluene: Flammable and toxic. Use in a fume hood and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Discussion
The described protocol offers a reliable method for the synthesis of this compound. The use of a Dean-Stark trap is a critical element for driving the reaction to completion by removing the water byproduct, in accordance with Le Châtelier's principle[4][11]. The molar ratio of propionic acid to tetrahydrofurfuryl alcohol is slightly in excess to further favor the formation of the ester.
Alternative esterification methods exist, such as using propionyl chloride or propionic anhydride. These methods are generally faster and not reversible but may be more expensive and require handling of more hazardous reagents[2]. For many applications, the Fischer esterification remains a cost-effective and efficient method.
Conclusion
This application note provides a detailed and robust protocol for the synthesis of this compound via Fischer esterification. The information presented, including the reaction mechanism, step-by-step procedure, and characterization data, will be a valuable resource for researchers in various fields of chemistry and drug development.
References
-
PrepChem. Synthesis of tetrahydrofurfuryl 2-(p-prenylphenyl)propionate. Available from: [Link]
-
ResearchGate. Approach to synthesis of naftidrofuryl. Available from: [Link]
-
Selective Conversion of Furfural into Tetrahydrofurfuryl Alcohol using Heteropoly acid-based Material as Hydrogenation Catalyst. Available from: [Link]
-
SpectraBase. Tetrahydro-furfuryl alcohol propionate - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available from: [Link]
-
Chemistry Steps. Fischer Esterification. Available from: [Link]
-
Wikipedia. Fischer–Speier esterification. Available from: [Link]
-
Fischer Esterification. Available from: [Link]
-
Semantic Scholar. Synthesis and Characterization of Fatty Acid Furfuryl Ester Mixtures. Available from: [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. Available from: [Link]
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Application Notes & Protocols: Tetrahydrofurfuryl Propionate in Topical Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of Tetrahydrofurfuryl Propionate (THFP) in Modern Topical Formulations
The pursuit of effective topical drug delivery is a significant challenge in pharmaceutical formulation. The skin's primary barrier, the stratum corneum, is remarkably efficient at preventing the ingress of foreign substances, including therapeutic agents. Overcoming this barrier without causing irritation or systemic side effects is the central goal. This compound (THFP), a versatile ester, has emerged as a valuable excipient in this field.[1] Known for its excellent solubility characteristics and favorable safety profile, THFP serves not only as a solvent for a wide range of active pharmaceutical ingredients (APIs) but also as a potential penetration enhancer, facilitating the journey of the drug into the deeper layers of the skin.[1][2]
This guide provides an in-depth exploration of THFP's properties and its practical application in the formulation of topical drug delivery systems. We will move beyond simple descriptions to explain the causal relationships behind formulation choices and provide detailed, self-validating protocols for key experimental procedures. The insights and methodologies presented here are designed to empower researchers to leverage the full potential of THFP in developing safe, stable, and efficacious topical therapies.
Physicochemical Properties and Rationale for Use
Understanding the fundamental properties of THFP is crucial to harnessing its capabilities as a pharmaceutical excipient. Its unique chemical structure underpins its utility as both a superior solvent and a modulator of skin barrier function.
Key Physicochemical Data
The properties of THFP make it an attractive candidate for topical formulations. Its liquid state at room temperature, high boiling point, and solubility in organic solvents are particularly advantageous.[1][2]
| Property | Value | Significance in Formulation |
| CAS Number | 637-65-0[1] | Unique identifier for regulatory and procurement purposes. |
| Molecular Formula | C₈H₁₄O₃[1] | Provides insight into its chemical nature and potential interactions. |
| Molecular Weight | 158.2 g/mol [1] | Its relatively low molecular weight is favorable for skin penetration. |
| Appearance | Colorless to pale yellow liquid[1][2] | Aesthetically acceptable for cosmetic and pharmaceutical preparations. |
| Boiling Point | ~205-207 °C[1][3] | High thermal stability, beneficial during manufacturing processes that may involve heat. |
| Density | ~1.04 g/mL[1][4] | Important for accurate measurements and calculations in formulation development. |
| Solubility | Soluble in organic solvents like alcohol.[2][3] | Excellent solvent for many lipophilic APIs, preventing crystallization and ensuring homogeneity.[5] |
| logP (o/w) | ~1.03 - 1.04[6] | Indicates a balanced lipophilic/hydrophilic character, which is ideal for interacting with the stratum corneum. |
The Causality Behind Its Efficacy: Mechanism of Action
THFP's effectiveness as a penetration enhancer is believed to stem from two primary mechanisms:
-
Disruption of Stratum Corneum Lipids: The stratum corneum's barrier function is largely due to its highly organized, crystalline lipid bilayers.[7] THFP, with its balanced lipophilicity, can insert itself into these lipid structures. This insertion disrupts the tight packing of the lipids, increasing their fluidity and creating more permeable pathways for drug molecules to traverse.[8][9]
-
Enhanced Drug Partitioning: THFP can improve the partitioning of a drug from the vehicle into the stratum corneum.[8] By acting as a good solvent for the API within the formulation, it maintains a high thermodynamic activity, creating a strong driving force for the drug to move from the formulation into the skin.
Formulation Development Workflow with THFP
A systematic approach is essential for successfully developing a topical formulation containing THFP. The following workflow outlines the critical stages, from initial characterization to final formulation optimization.
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Application Notes & Protocols: Tetrahydrofurfuryl Propionate in Fragrance Microencapsulation
Abstract
These application notes provide a comprehensive technical guide for researchers and scientists on the microencapsulation of Tetrahydrofurfuryl propionate (THFP), a versatile fragrance ingredient. Microencapsulation is a critical technology for protecting volatile and reactive fragrance compounds, enabling their controlled release and enhancing product stability and longevity.[1][2] This document details the physicochemical properties of THFP, evaluates suitable encapsulation methodologies, and presents detailed, step-by-step protocols for two effective techniques: complex coacervation and interfacial polymerization. Furthermore, it outlines standard methods for the characterization of the resulting microcapsules and offers expert insights into application-specific considerations and troubleshooting.
Part 1: Introduction to this compound and Microencapsulation
This compound (CAS 637-65-0) is a synthetic flavoring and fragrance agent prized for its sweet, fruity, and caramel-like aroma with notes of chocolate and apricot.[3] Its utility extends across cosmetics, personal care, and food products.[4] However, like many fragrance esters, its volatility can lead to a rapid loss of scent and potential degradation in certain formulations.
Microencapsulation offers a robust solution by enclosing liquid droplets of THFP within a solid polymeric shell, creating microcapsules typically ranging from 1 to 1000 µm in size.[5][6] This process confers several key advantages:
-
Protection and Stability: The shell protects the THFP core from oxidation, heat, light, and reactive ingredients in a formulation.[7][8]
-
Controlled Release: The fragrance can be released in response to specific triggers such as friction (mechanical rupture), temperature changes, or gradual diffusion, prolonging the sensory experience.[6][9][10]
-
Conversion of Physical State: It converts a liquid fragrance into a free-flowing powder, improving handling and incorporation into solid products.[11]
This guide focuses on oil-in-water (o/w) emulsion-based techniques, which are ideally suited for encapsulating hydrophobic materials like THFP.
Physicochemical Profile of this compound
A thorough understanding of the core material's properties is fundamental to designing a successful encapsulation strategy.
| Property | Value | Source |
| CAS Number | 637-65-0 | [3][4] |
| Molecular Formula | C₈H₁₄O₃ | [4] |
| Molecular Weight | 158.2 g/mol | [4] |
| Appearance | Colorless to almost clear liquid | [4] |
| Odor Profile | Sweet, caramellic, fruity, chocolate-like | [3] |
| Boiling Point | ~207 °C | [3] |
| Density | ~1.04 g/mL at 25 °C | [3] |
| Refractive Index | ~1.438 at 20 °C | [3] |
| Solubility | Soluble in organic solvents; low solubility in water | [12] |
Part 2: Selection of Microencapsulation Methodology
The choice of encapsulation technique depends on the desired capsule properties, including shell robustness, release mechanism, and cost.[7] For THFP, we will detail two powerful and distinct methods: Complex Coacervation and Interfacial Polymerization.
Caption: Fundamental o/w emulsion step for THFP encapsulation.
Method A: Complex Coacervation
This physicochemical method involves the electrostatic interaction between two oppositely charged polymers in an aqueous solution to form a shell around the emulsified THFP droplets.[13][14] A common and effective polymer pair is gelatin (cationic below its isoelectric point) and gum arabic (anionic).[14][15]
-
Rationale: This method is highly efficient and uses biocompatible materials, making it ideal for cosmetic and personal care applications. The resulting shell is typically sensitive to changes in pH and moisture, allowing for release upon rehydration or pressure.[9]
Method B: Interfacial Polymerization
This chemical method involves a polymerization reaction that occurs at the interface of the oil and water phases of the emulsion.[13] Monomers are dissolved separately in the THFP core and the aqueous phase. When emulsified, they react at the droplet surface to form a robust, solid polymer shell, such as polyurea or polyurethane.[16][17]
-
Rationale: Interfacial polymerization creates highly durable and less permeable microcapsules. This makes it an excellent choice for applications requiring long-term fragrance stability and release triggered by mechanical rupture, such as in laundry detergents or fabric softeners.[8][18]
Part 3: Detailed Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Microencapsulation of THFP via Complex Coacervation
This protocol is designed to encapsulate THFP using a gelatin/gum arabic wall system, followed by cross-linking to harden the shell.
Materials & Equipment:
-
This compound (THFP)
-
Gelatin (Type A, ~300 bloom)
-
Gum Arabic
-
Glutaraldehyde (25% aqueous solution) for cross-linking
-
Acetic Acid (10% v/v)
-
Sodium Hydroxide (1 M)
-
Deionized Water
-
High-shear homogenizer
-
Jacketed glass reactor with overhead stirrer and pH probe
-
Water bath/circulator
-
Freeze-dryer or spray dryer
Step-by-Step Methodology:
-
Polymer Solution Preparation:
-
Prepare a 2% (w/v) gelatin solution by dissolving gelatin in deionized water at 50°C with gentle stirring.
-
In a separate vessel, prepare a 2% (w/v) gum arabic solution in deionized water at 40°C.
-
Combine the two solutions in the jacketed reactor. Maintain the temperature at 50°C.
-
-
Emulsification:
-
Add the THFP core material to the polymer solution. A typical core-to-wall ratio is 1:1 to 2:1.
-
Homogenize the mixture at 3000-5000 RPM for 10-15 minutes until the desired droplet size (e.g., 50-150 µm) is achieved. Monitor droplet size using optical microscopy.
-
-
Induction of Coacervation:
-
While maintaining gentle stirring (~300 RPM), slowly add 10% acetic acid dropwise to lower the pH of the system to 4.0-4.5. This is the critical step where the oppositely charged polymers begin to deposit around the oil droplets. The solution will become turbid.[15]
-
-
Shell Formation & Hardening:
-
Once pH 4.0 is reached, begin cooling the reactor contents to 10°C at a rate of 1°C/minute. This cooling step solidifies the polymer shell around the THFP droplets.
-
-
Cross-linking:
-
After reaching 10°C, add glutaraldehyde as a cross-linking agent (e.g., 0.5% w/w relative to the wall material) to covalently bond the polymer chains, making the shell insoluble and robust.
-
Adjust the pH to 9.0 with 1 M sodium hydroxide and allow the cross-linking reaction to proceed for 12 hours with gentle stirring.
-
-
Washing and Collection:
-
Stop stirring and allow the microcapsules to settle. Decant the supernatant.
-
Wash the capsules two to three times with deionized water to remove unreacted materials.
-
Collect the resulting microcapsule slurry. For a dry powder, freeze-dry or spray-dry the slurry.
-
Caption: Workflow for THFP encapsulation by complex coacervation.
Protocol 2: Microencapsulation of THFP via Interfacial Polymerization
This protocol creates a durable polyurea shell around the THFP core.
Materials & Equipment:
-
This compound (THFP)
-
Toluene diisocyanate (TDI) or similar diisocyanate (Monomer A)
-
Ethylenediamine or Hexamethylenediamine (Monomer B)
-
Polyvinyl alcohol (PVA) or other suitable surfactant
-
Deionized Water
-
High-shear homogenizer
-
Jacketed glass reactor with overhead stirrer
Step-by-Step Methodology:
-
Phase Preparation:
-
Oil Phase: In a beaker, mix the THFP core material with the oil-soluble monomer, TDI. A typical ratio is 10 parts THFP to 1 part TDI by weight.
-
Aqueous Phase: In the glass reactor, prepare a 1% (w/v) solution of PVA in deionized water. This will act as the continuous phase and stabilizer.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase in the reactor under high-shear homogenization (4000-6000 RPM).
-
Continue homogenization for 10 minutes to form a stable emulsion with the desired droplet size (e.g., 20-100 µm).
-
-
Polymerization Reaction:
-
Switch from the homogenizer to an overhead stirrer (~400 RPM).
-
Prepare an aqueous solution of the water-soluble monomer, ethylenediamine (e.g., a 10% w/v solution).
-
Slowly add the ethylenediamine solution to the emulsion. The polymerization reaction will begin immediately at the oil-water interface.
-
Gently heat the reactor to 50-60°C and maintain for 2-3 hours to ensure the reaction goes to completion (curing).
-
-
Washing and Collection:
-
Allow the reaction mixture to cool to room temperature.
-
Isolate the microcapsules by filtration or centrifugation.
-
Wash the capsules thoroughly with deionized water and then with a solvent like isopropanol to remove unreacted monomers and surfactant.
-
Dry the capsules in a vacuum oven at 40°C to obtain a fine, free-flowing powder.
-
Caption: Workflow for THFP encapsulation by interfacial polymerization.
Part 4: Characterization of THFP Microcapsules
Proper characterization is essential to validate the success of the encapsulation process and to understand the performance of the microcapsules.[5]
Key Characterization Techniques:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology, shape, and integrity of the microcapsules.[19]
-
Particle Size Analysis: Using laser diffraction to determine the mean particle size and size distribution.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical composition of the shell material and the presence of the core.[16]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the microcapsules and quantify the core loading.[18]
Performance Metrics:
-
Encapsulation Efficiency (EE%): The percentage of the initial core material that was successfully encapsulated.
-
Formula: EE% = ((Total Core - Surface Core) / Total Core) x 100
-
Method: The surface core is determined by washing a known mass of capsules with a solvent and quantifying the extracted THFP via Gas Chromatography (GC). The total core is determined by crushing the capsules and extracting the entire THFP content.
-
-
Loading Capacity (LC%): The percentage of the microcapsule's total weight that is composed of the core material.
-
Formula: LC% = (Mass of Encapsulated Core / Total Mass of Microcapsules) x 100
-
Hypothetical Performance Data Comparison:
| Parameter | Protocol 1: Complex Coacervation | Protocol 2: Interfacial Polymerization |
| Mean Particle Size | 50 - 150 µm | 20 - 100 µm |
| Morphology (SEM) | Spherical, somewhat irregular surface | Spherical, dense and smooth surface |
| Encapsulation Efficiency | 85 - 95% | 90 - 98% |
| Loading Capacity | 40 - 60% | 30 - 50% |
| Release Mechanism | Diffusion, pH change, Rupture | Primarily Mechanical Rupture |
| Shell Robustness | Moderate | High |
Part 5: Application Insights & Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Capsule Agglomeration | - Insufficient surfactant/stabilizer.- Stirring speed too low during shell formation.- Incorrect pH (Coacervation). | - Increase surfactant concentration.- Optimize stirring speed to keep capsules suspended.- Ensure precise pH control. |
| Low Encapsulation Efficiency | - Premature release due to fragile shell.- Core material soluble in the continuous phase.- Incomplete polymerization reaction. | - Optimize cross-linking time/concentration.- Consider adding a co-solvent to the core to reduce aqueous solubility.- Increase curing time or temperature for polymerization. |
| Irregular Capsule Shape | - Emulsion droplets are not spherical.- Viscosity of the continuous phase is too high. | - Optimize homogenization parameters (speed, time).- Adjust polymer concentration to lower viscosity. |
| No Capsule Formation | - Incorrect pH for coacervation.- Wrong monomer ratio or inactive monomers.- Temperature out of optimal range. | - Verify pH meter calibration and titrate slowly.- Use fresh monomers and verify stoichiometry.- Ensure strict temperature control throughout the process. |
Conclusion
The microencapsulation of this compound via complex coacervation and interfacial polymerization offers effective strategies for enhancing its stability and controlling its release in a wide range of applications. Complex coacervation provides a biocompatible system ideal for gentle release, while interfacial polymerization yields robust capsules suited for high-stress environments. By following the detailed protocols and characterization methods outlined in this guide, researchers can successfully develop and validate tailored microencapsulation systems for THFP, unlocking its full potential in advanced fragrance delivery systems.
References
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-
Alvim, I. D., et al. (2011). Characterization and evaluation of commercial fragrance microcapsules for textile application. Coloration Technology. Available at: [Link]
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Textile World. (2024). Control of fragrance release from functional fibers using microencapsulation technology. Available at: [Link]
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Saito, T., et al. (2024). One-Pot Synthesis of Biobased Acrylic Microcapsules for Controlled Release of Fragrance in Consumers Products. ACS Applied Polymer Materials. Available at: [Link]
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Sikaria, R. (2023). Microencapsulation tech for fragrances offer solution to high consumer expectations. Personal Care Insights. Available at: [Link]
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Alvim, I. D., et al. (2011). Characterization and evaluation of commercial fragrance microcapsules for textile application. ResearchGate. Available at: [Link]
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Wang, C., et al. (2015). Preparation of high encapsulation efficiency fragrance microcapsules and their application in textiles. RSC Publishing. Available at: [Link]
-
Srisuk, P., et al. (2023). Fabrication of bio-based polymer microcapsule containing fragrances via interfacial photo-initiated crosslinking. Polymer Bulletin. Available at: [Link]
-
ResearchGate. (n.d.). Spray drying encapsulation of essential oils: Insights on various factors affecting the physicochemical properties of the microcapsules. Request PDF. Available at: [Link]
-
Kim, J. H., & Lee, M. H. (1999). Melamine resin microcapsules containing fragrant oil: synthesis and characterization. Journal of Microencapsulation. Available at: [Link]
-
Stock Fragrance. (n.d.). Microencapsulation For Fragrance. Available at: [Link]
-
Gharsallaoui, A., et al. (2013). Controlled-release Mechanisms of Fragrances. Cosmetics & Toiletries. Available at: [Link]
-
Zhu, G., et al. (2012). Fragrance and Flavor Microencapsulation Technology. ResearchGate. Available at: [Link]
-
Patil, A., et al. (2020). Microencapsulated Fragrances: A Review. IJSDR. Available at: [Link]
-
Sikora, E., et al. (2023). Microencapsulation as a Route for Obtaining Encapsulated Flavors and Fragrances. MDPI. Available at: [Link]
-
Turek, C., & Meister, F. (2009). Formation and characterization of microcapsules by complex coacervation with liquid or solid aroma cores. Flavour and Fragrance Journal. Available at: [Link]
-
Wang, C., et al. (2019). The Fabrication of Fragrance Microcapsules and Their Sustained and Broken Release Behavior. PMC - NIH. Available at: [Link]
-
The Good Scents Company. (n.d.). This compound. Available at: [Link]
-
ResearchGate. (n.d.). Fragrance-Containing Microcapsules Based on Interfacial Thiol-Ene Polymerization. Request PDF. Available at: [Link]
-
Fluid Air. (n.d.). Spray Drying Fragrances White Paper. Available at: [Link]
-
Tyle, P. (2021). Coacervation as a Novel Method of Microencapsulation of Essential Oils—A Review. PMC - NIH. Available at: [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB003196). Available at: [Link]
-
ResearchGate. (n.d.). Review: Flavor encapsulation by spray drying technique. Available at: [Link]
-
Nedovic, V., et al. (2022). Spray-Drying Microencapsulation of Natural Bioactives: Advances in Sustainable Wall Materials. PMC - NIH. Available at: [Link]
-
Meyer, A. (1992). Perfume Microencapsulation by Complex Coacervation. Semantic Scholar. Available at: [Link]
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Application Notes and Protocols for Tetrahydrofurfuryl Propionate (THFP) as a Pharmaceutical Excipient
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrofurfuryl propionate (THFP), a versatile ester with a favorable safety profile in the food and cosmetics industries, is emerging as a promising excipient in pharmaceutical formulations. Its properties as a solvent for poorly soluble active pharmaceutical ingredients (APIs), coupled with its potential to enhance bioavailability and skin penetration, position it as a valuable tool for formulation scientists. This document provides a comprehensive guide to the application of THFP in pharmaceutical development, including its physicochemical properties, formulation protocols for oral and topical delivery systems, and analytical methodologies for its characterization and quantification. While THFP is a relatively new entrant in the pharmaceutical excipient landscape, this guide offers foundational knowledge and actionable protocols to enable its effective evaluation and utilization in novel drug delivery systems.
Introduction to this compound (THFP) in Pharmaceutical Formulations
This compound (CAS No. 637-65-0) is a colorless to pale yellow liquid with a mild, pleasant odor.[1] It is an ester derived from tetrahydrofurfuryl alcohol and propionic acid.[1] Traditionally used as a flavoring agent in food and as a fragrance and emollient in cosmetics, its excellent solubility in organic solvents and low toxicity profile have garnered interest in its potential as a pharmaceutical excipient.[1][2]
The impetus for exploring new excipients like THFP stems from the persistent challenge of formulating poorly water-soluble drugs, which constitute a significant portion of the pharmaceutical development pipeline. THFP's chemical structure, featuring both a lipophilic ester group and a more polar tetrahydrofuran ring, imparts a unique solvency that can be exploited for a variety of APIs.
Recent evidence underscores the potential of THFP in advanced drug delivery systems. Notably, its incorporation in a Self-Nanoemulsifying Drug Delivery System (SNEDDS) has been shown to improve the bioavailability of the poorly soluble antifungal drug itraconazole by 3.2-fold.[3] Furthermore, recent filings with the U.S. Food and Drug Administration (FDA) in 2024 have highlighted its role in transdermal patches, suggesting its utility as a penetration enhancer for topical and transdermal formulations.[3]
This application note will provide a detailed overview of the technical and practical aspects of using THFP in pharmaceutical formulations, with a focus on enabling researchers to harness its potential for their specific drug development projects.
Physicochemical Properties and Characterization of THFP
A thorough understanding of the physicochemical properties of an excipient is fundamental to its successful application in formulation development. The key properties of THFP are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (Tetrahydrofuran-2-yl)methyl propanoate | [4] |
| Synonyms | This compound, Propionic acid tetrahydrofurfuryl ester | [2] |
| CAS Number | 637-65-0 | [2] |
| Molecular Formula | C₈H₁₄O₃ | [2] |
| Molecular Weight | 158.20 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Mild, pleasant, fruity | [1][4] |
| Boiling Point | 205-207 °C | [2][5] |
| Density | ~1.04 g/mL at 25 °C | [2] |
| Refractive Index | ~1.435-1.441 at 20 °C | [5] |
| logP (o/w) | ~0.69 - 1.03 | [3][6] |
| Water Solubility | Predicted: 16.9 g/L; Estimated: 4569 mg/L at 25 °C | [5][6] |
| Solubility in Organic Solvents | Soluble in alcohols and other organic solvents | [4][7] |
| Dermal Permeability Constant | 0.00199 cm/hour | [7] |
Application in Oral Drug Delivery: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[8] These systems are particularly effective for enhancing the oral bioavailability of poorly water-soluble drugs by presenting the drug in a solubilized state with a large surface area for absorption. The reported success of THFP in a SNEDDS formulation for itraconazole makes this a key area of application.[3]
Rationale for Using THFP in SNEDDS
-
Solvent Capacity: THFP can act as a co-solvent or part of the oil phase in a SNEDDS, dissolving a significant amount of a lipophilic API.
-
Emulsification: The amphiphilic nature of THFP may contribute to the formation of stable nanoemulsions.
-
Biocompatibility: Its use in food products suggests a good safety profile for oral administration, although further evaluation for pharmaceutical use is necessary.[5]
Protocol for Development of a THFP-based SNEDDS
This protocol provides a systematic approach to developing a SNEDDS formulation using THFP. It is presented as a starting point and will require optimization for a specific API.
Objective: To formulate a SNEDDS of a model poorly water-soluble drug (e.g., Fenofibrate) using THFP as a co-solvent.
Materials:
-
Active Pharmaceutical Ingredient (API): Fenofibrate
-
Oil: Capryol™ 90 (Propylene glycol monocaprylate)
-
Surfactant: Kolliphor® EL (Polyoxyl 35 castor oil)
-
Co-solvent: this compound (THFP)
-
Distilled water
Equipment:
-
Vortex mixer
-
Magnetic stirrer
-
Water bath
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
UV-Vis Spectrophotometer
Workflow Diagram:
Caption: Workflow for the development of a THFP-based SNEDDS.
Step-by-Step Methodology:
Part 1: Excipient Screening and Phase Diagram Construction
-
Solubility Studies:
-
Determine the saturation solubility of the API in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS, olive oil), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents, including THFP.
-
Add an excess amount of the API to a known volume of each excipient in a sealed vial.
-
Agitate the vials in a water bath at a controlled temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.
-
Centrifuge the samples to separate the undissolved drug.
-
Analyze the supernatant for drug content using a validated analytical method (e.g., HPLC-UV).
-
Select the excipients with the highest solubility for the API.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Based on the solubility studies, select an oil, a surfactant, and a co-solvent (THFP).
-
Prepare mixtures of the surfactant and co-solvent (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, prepare a series of formulations with varying ratios of oil to Smix (e.g., from 9:1 to 1:9 by weight).
-
To a known amount of each oil:Smix mixture, add water dropwise with gentle stirring.
-
Visually observe the mixture for transparency and ease of emulsification.
-
Plot the compositions on a ternary phase diagram to identify the nanoemulsion region (the area where clear or slightly bluish, stable nanoemulsions are formed).
-
Part 2: Formulation and Characterization of Drug-Loaded SNEDDS
-
Preparation of Drug-Loaded SNEDDS:
-
Select a formulation from the nanoemulsion region of the phase diagram.
-
Dissolve the required amount of the API in the oil phase.
-
Add the surfactant and THFP (co-solvent) and mix thoroughly using a vortex mixer until a clear solution is obtained.
-
-
Characterization of the SNEDDS Pre-concentrate:
-
Visual Observation: The pre-concentrate should be a clear, homogenous liquid.
-
Drug Content: Determine the drug content of the pre-concentrate to ensure homogeneity.
-
-
Self-Emulsification Assessment:
-
Add a known amount (e.g., 1 mL) of the SNEDDS pre-concentrate to a larger volume (e.g., 250 mL) of distilled water at 37°C with gentle stirring.
-
Measure the time taken for the formulation to form a nanoemulsion (emulsification time).
-
Visually assess the clarity and stability of the resulting nanoemulsion.
-
-
Characterization of the Resulting Nanoemulsion:
-
Droplet Size and Polydispersity Index (PDI): Dilute the SNEDDS with water and measure the droplet size and PDI using a particle size analyzer. A droplet size of <200 nm and a PDI of <0.3 are generally desirable.
-
Zeta Potential: Measure the zeta potential of the nanoemulsion to assess its stability. A higher absolute zeta potential value indicates greater stability.
-
-
In Vitro Dissolution Studies:
-
Perform in vitro dissolution testing of the drug-loaded SNEDDS in a suitable dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid).
-
Compare the dissolution profile of the SNEDDS formulation with that of the pure drug.
-
Application in Topical Drug Delivery: Penetration Enhancing Gels
The skin's stratum corneum presents a formidable barrier to the penetration of most drugs. Chemical penetration enhancers are often incorporated into topical formulations to reversibly disrupt the stratum corneum and facilitate drug permeation.[4] THFP, with its favorable logP and reported dermal permeability constant of 0.00199 cm/hour, is a promising candidate for use as a penetration enhancer.[3][6][7]
Rationale for Using THFP in Topical Formulations
-
Solvent for APIs: THFP can dissolve many APIs intended for topical delivery, ensuring a high concentration gradient at the skin surface.
-
Penetration Enhancement: Its physicochemical properties suggest it may act as a penetration enhancer, potentially by interacting with the lipids of the stratum corneum.
-
Cosmetic Acceptability: Its use in cosmetics indicates good skin feel and low potential for irritation at typical concentrations.[2]
Protocol for Development of a THFP-based Topical Gel
This protocol outlines the preparation and evaluation of a topical gel containing THFP as a solvent and penetration enhancer for a model NSAID, Ketoprofen.
Objective: To formulate a topical gel of Ketoprofen with THFP and evaluate its in vitro skin permeation.
Materials:
-
Active Pharmaceutical Ingredient (API): Ketoprofen
-
Gelling Agent: Carbopol® 940
-
Solvent/Penetration Enhancer: this compound (THFP)
-
Co-solvent: Propylene Glycol
-
Neutralizing Agent: Triethanolamine (TEA)
-
Purified Water
Equipment:
-
Homogenizer
-
pH meter
-
Viscometer
-
Franz diffusion cells
-
HPLC-UV system
Workflow Diagram:
Caption: Workflow for the development of a THFP-based topical gel.
Step-by-Step Methodology:
Part 1: Formulation of the Topical Gel
-
Preparation of the Gel Base:
-
Disperse Carbopol® 940 in purified water with continuous stirring until a lump-free dispersion is obtained.
-
Allow the dispersion to hydrate for 24 hours.
-
Neutralize the dispersion with triethanolamine (TEA) dropwise until a clear, viscous gel is formed. Check the pH to be in the range of 6.5-7.0.
-
-
Incorporation of API and THFP:
-
In a separate beaker, dissolve the Ketoprofen in a mixture of THFP and propylene glycol.
-
Slowly add this drug solution to the prepared gel base with continuous mixing using a homogenizer until a uniform gel is obtained.
-
Part 2: Characterization and Evaluation of the Gel
-
Physicochemical Characterization:
-
Visual Inspection: The gel should be homogenous and free from any grittiness.
-
pH Measurement: Measure the pH of the gel using a calibrated pH meter.
-
Viscosity: Determine the viscosity of the gel using a viscometer.
-
Drug Content: Assay the gel for drug content to ensure uniformity.
-
-
In Vitro Skin Permeation Study:
-
Use Franz diffusion cells with a suitable membrane (e.g., excised rat skin or human cadaver skin).
-
Mount the skin on the diffusion cell with the stratum corneum facing the donor compartment.
-
Place a known amount of the formulated gel in the donor compartment.
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate buffer pH 7.4) and maintain it at 37°C with constant stirring.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
-
Analyze the samples for drug content using a validated HPLC-UV method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area of the skin over time.
-
Determine the steady-state flux (Jss) and the permeability coefficient (Kp).
-
Compare the permeation parameters of the THFP-containing formulation with a control formulation without THFP to evaluate its penetration-enhancing effect.
-
Analytical Methodologies for THFP
The development of robust analytical methods is crucial for the quality control of raw materials and finished products.
Proposed HPLC-UV Method for Quantification of THFP
This section provides a starting point for the development of a validated HPLC-UV method for the quantification of THFP in a pharmaceutical formulation.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio may need to be adjusted to achieve optimal retention and peak shape.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: As THFP lacks a strong chromophore, detection at a low wavelength (e.g., 210 nm) is suggested. This will require careful evaluation of potential interferences from other excipients.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including the following parameters:
-
Specificity: To ensure that the peak for THFP is not interfered with by other components in the formulation.
-
Linearity: To demonstrate a linear relationship between the detector response and the concentration of THFP over a defined range.
-
Accuracy: To assess the closeness of the measured value to the true value.
-
Precision: To evaluate the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): To determine the lowest concentration of THFP that can be reliably detected and quantified.
-
Robustness: To assess the method's performance under small, deliberate variations in chromatographic conditions.
Drug-Excipient Compatibility Studies
It is essential to ensure that there are no detrimental interactions between THFP and the API or other excipients in the formulation.
Protocol for Drug-Excipient Compatibility Assessment
Objective: To assess the compatibility of THFP with a model API (e.g., Diclofenac Sodium) using Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).
Materials:
-
Active Pharmaceutical Ingredient (API): Diclofenac Sodium
-
Excipient: this compound (THFP)
-
Binary mixtures of API and THFP (e.g., 1:1, 1:2, 2:1 ratios by weight)
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Fourier-Transform Infrared (FTIR) Spectrometer
Methodology:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the individual components (API, THFP) and their binary mixtures into separate aluminum pans.
-
Seal the pans and place them in the DSC instrument.
-
Heat the samples at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C) under a nitrogen atmosphere.
-
Record the thermograms and compare the thermal events (e.g., melting point, peak shape, enthalpy) of the binary mixtures with those of the individual components. Significant changes in the thermogram of the API in the presence of THFP may indicate an interaction.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Obtain the FTIR spectra of the individual components and their binary mixtures.
-
Compare the spectra of the binary mixtures with those of the individual components. The appearance of new peaks, disappearance of characteristic peaks of the API, or significant shifts in peak positions may suggest a chemical interaction.
-
Safety and Regulatory Considerations
THFP is approved by the FDA as a synthetic flavoring substance for direct addition to food for human consumption under 21 CFR 172.515.[5] It is also used in cosmetic products.[7] However, its status in the FDA's Inactive Ingredient Database (IID) for pharmaceutical use should be verified for the intended route of administration and dosage form. A search of the publicly available IID is recommended during the initial stages of formulation development. While THFP is generally considered to have low toxicity, comprehensive toxicological data for its use at higher concentrations in pharmaceutical products, particularly for chronic administration, is limited.[2] It is the responsibility of the drug product manufacturer to ensure the safety of all excipients used in their formulations.
Conclusion
This compound presents a compelling option for formulation scientists seeking to enhance the solubility and delivery of challenging APIs. Its demonstrated utility in SNEDDS and potential as a penetration enhancer in topical formulations, combined with a favorable safety profile in related industries, make it a worthy candidate for evaluation in pharmaceutical development. The protocols and methodologies outlined in this application note provide a robust framework for researchers to explore the potential of THFP and to generate the necessary data to support its inclusion in novel, effective, and safe drug products. As with any new excipient, thorough characterization, compatibility testing, and safety assessment are paramount to its successful implementation.
References
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FooDB. Showing Compound this compound (FDB003196). [Link]
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The Good Scents Company. This compound, 637-65-0. [Link]
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ThaiScience. Effect of Single and Combined Permeation Enhancers on the Skin Permeation of Ketoprofen Transdermal Drug Delivery Systems. [Link]
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PubMed. Development of solid self-emulsifying drug delivery systems: preparation techniques and dosage forms. [Link]
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ResearchGate. Development of self emulsifying drug delivery system: Application to Fenofibrate delivery. [Link]
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ResearchGate. Transdermal delivery of ketoprofen using microemulsions. [Link]
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PubMed. Effect of permeation enhancers on the release of ketoprofen through transdermal drug delivery systems. [Link]
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Scholars Research Library. Development and evaluation of Ketoprofen loaded biopolymer based transdermal film. [Link]
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PubMed. Development of a Self-Emulsifying Drug Delivery System for Optimized Topical Delivery of Clofazimine. [Link]
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DergiPark. Development and characterization of self-nanoemulsifying drug delivery system (SNEDDS) formulation for enhancing dissolution of. [Link]
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IJPPR. Solid Self Nano Emulsifying Drug Delivery System (S-SNEDDS): A Technique to Enhancement of Bioavailability. [Link]
-
FDA. Inactive Ingredients Database Download. [Link]
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MDPI. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. [Link]
-
FDA. Inactive Ingredients in Approved Drug Products Search: Frequently Asked Questions. [Link]
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Research Journal of Pharmacy and Technology. An Overview on Structural and Functional Characterization of Drug-Excipient Compatibility Studies by FTIR, DSC, XRD and TGA. [Link]
-
ResearchGate. Application of Thermal Analysis to Study the Compatibility of Sodium Diclofenac with Different Pharmaceutical Excipients. [Link]
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Longdom Publishing. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]
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Esters of tetrahydrofurfuryl alcohol: Human health tier II assessment. [Link]
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Clinisciences. NB-64-10151-25mg | this compound [637-65-0]. [Link]
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ResearchGate. (PDF) Labrasol Mediated Enhanced Solubilization of Natural Hydrophobic Drugs in Pluronic Micelles: Physicochemical and In Vitro Release Studies. [Link]
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ResearchGate. Validation parameters of RP-HPLC-UV method. | Download Scientific Diagram. [Link]
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Propylene Glycol Monostearate. [Link]
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Gattefossé. Labrasol® ALF Premium bioenhancer. [Link]
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PMC - NIH. Current and potential applications of simultaneous DSC-FTIR microspectroscopy for pharmaceutical analysis. [Link]
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UL Prospector. Kolliphor® EL by BASF Pharma Solutions - Personal Care & Cosmetics. [Link]
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gsrs. This compound. [Link]
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wisdomlib. FTIR and DSC studies: Significance and symbolism. [Link]
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Drug-excipient behavior in polymeric amorphous solid dispersions. [Link]
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propylene glycol stearate octadecanoic acid, monoester with 1,2-propanediol. [Link]
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Gattefossé. Labrasol® ALF. [Link]
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Semantic Scholar. Role of Components in the Formation of Self-microemulsifying Drug Delivery Systems. [Link]
-
Lala and Chande, IJPSR, 2022; Vol. 13(6): 2412-2425. [Link]
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PubMed. Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients. [Link]
-
PubChem. 1-Propylene glycol monostearate-2-propylene glycol. [Link]
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Wikipedia. Propylene glycol. [Link]
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Application Note: Synthesis of Furan-Based Copolymers via Cationic Ring-Opening Polymerization of Tetrahydrofurfuryl Propionate
Abstract
The transition toward a bio-based economy necessitates the development of high-performance polymers from renewable resources. Furan derivatives, accessible from biomass, are key platform chemicals for creating sustainable polymeric materials. This application note provides a comprehensive guide for the synthesis of novel furan-based random copolymers by leveraging the cationic ring-opening polymerization (CROP) of Tetrahydrofurfuryl Propionate (THFP). We present a detailed protocol for the copolymerization of THFP with tetrahydrofuran (THF), a method that yields a polytetrahydrofuran (PTHF) backbone functionalized with propionate ester side chains. This approach allows for the tuning of polymer properties, such as glass transition temperature and solubility, by varying the comonomer feed ratio. This guide is intended for researchers, scientists, and professionals in polymer chemistry and drug development seeking to explore advanced, bio-derived functional polymers.
Scientific Principles and Rationale
The imperative to replace petroleum-derived plastics has catalyzed extensive research into polymers derived from biomass.[1] Furan-based monomers are at the forefront of this movement, offering a pathway to materials with novel properties and a reduced environmental footprint.[2][3] The core of this protocol is the synthesis of a copolymer featuring a polyether backbone, a structure known for its flexibility and desirable mechanical properties, widely used in elastomers and polyurethanes.[4]
1.1. The Monomers: A Synergy of Function and Form
-
This compound (THFP): This key monomer is comprised of a polymerizable tetrahydrofuran ring and a pendant propionate ester group. The tetrahydrofuran moiety is susceptible to cationic ring-opening polymerization (CROP).[5] Upon polymerization, the propionate group remains as a side chain, acting as a covalently bound plasticizer. This "internal plasticization" is expected to enhance flexibility and lower the glass transition temperature (Tg) of the resulting polymer, a desirable trait for creating soft, elastomeric materials.[6][7][8]
-
Tetrahydrofuran (THF): As a well-studied and readily polymerizable cyclic ether, THF serves as the ideal comonomer.[4] Its copolymerization with THFP allows for precise control over the final polymer's characteristics. By adjusting the THFP/THF ratio, a spectrum of materials with tailored thermal and mechanical properties can be synthesized.[9]
1.2. The Mechanism: Cationic Ring-Opening Polymerization (CROP)
CROP is a chain-growth polymerization method initiated by electrophilic species, such as strong protic or Lewis acids.[5][10] The polymerization of cyclic ethers like THF proceeds via an oxonium ion propagating species.[11]
The key steps are:
-
Initiation: A strong acid initiator, such as trifluoromethanesulfonic acid (TfOH), protonates the oxygen atom of a monomer (THF or THFP), forming a cyclic oxonium ion. This active species is the starting point for polymer chain growth.
-
Propagation: A neutral monomer molecule acts as a nucleophile, attacking one of the α-carbon atoms of the activated oxonium ion. This results in the opening of the ring and the extension of the polymer chain by one monomeric unit, regenerating the oxonium ion at the new chain end. This process repeats, building the polymer backbone.
-
Termination: The polymerization is concluded by adding a terminating agent (e.g., methanol or water), which reacts with the active oxonium ion to form a stable, neutral end group.[12]
This "living" nature of CROP, when side reactions are minimized, allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[10]
Experimental Protocol
This protocol details the synthesis of a poly(THF-co-THFP) copolymer with a target 50:50 molar ratio of repeating units.
2.1. Materials and Equipment
| Reagents | Grade | Supplier | Purpose |
| This compound (THFP) | ≥98% | Sigma-Aldrich | Monomer |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Comonomer & Solvent |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent |
| Trifluoromethanesulfonic acid (TfOH) | ≥99% | Sigma-Aldrich | Initiator |
| Methanol (MeOH) | ACS Reagent, ≥99.8% | Fisher Scientific | Terminating/Precipitating Agent |
| Calcium Hydride (CaH₂) | Reagent grade, 95% | Sigma-Aldrich | Drying Agent |
| Nitrogen (N₂) or Argon (Ar) | High Purity | Airgas | Inert Atmosphere |
| Equipment | Description |
| Schlenk line or Glovebox | For maintaining an inert atmosphere |
| Round-bottom flasks with septa | Reaction vessels |
| Magnetic stirrer and stir bars | For reaction agitation |
| Syringes and needles | For transfer of anhydrous liquids |
| Rotary evaporator | For solvent removal |
| High-vacuum pump | For drying and solvent removal |
| Analytical Balance | For precise weighing of reagents |
| Standard glassware | Beakers, graduated cylinders, funnels |
2.2. Part A: Reagent Preparation and Purification
Causality: Cationic polymerizations are extremely sensitive to moisture and protic impurities, which can act as terminating or chain-transfer agents, leading to low molecular weight polymers or failed reactions.[13] Rigorous drying is paramount.
-
Monomer Purification: Stir THFP and THF separately over calcium hydride (CaH₂) (approx. 5 g/L) under an inert atmosphere (N₂ or Ar) for at least 24 hours.
-
Distillation: Distill the dried monomers under reduced pressure and an inert atmosphere immediately before use. Collect the distillates in flame-dried Schlenk flasks equipped with septa.
-
Solvent Preparation: Use commercially available anhydrous dichloromethane (DCM) directly from a solvent purification system or a sealed bottle.
-
Initiator Solution: Prepare a stock solution of the initiator by dissolving a precise amount of trifluoromethanesulfonic acid (TfOH) in anhydrous DCM inside a glovebox or using Schlenk techniques. A typical concentration is 0.1 M.
2.3. Part B: Copolymerization Procedure
The following procedure targets a copolymer with a molecular weight of approximately 10,000 g/mol .
-
Reactor Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under high vacuum and backfill with inert gas three times. Allow the flask to cool to room temperature.
-
Monomer Addition: Using anhydrous syringes, transfer 10 mL of anhydrous DCM to the flask. Then, add the purified monomers:
-
5.70 g (36.0 mmol) of this compound (THFP)
-
2.60 g (36.0 mmol) of Tetrahydrofuran (THF)
-
-
Reaction Cooling: Place the flask in an ice-water bath (0 °C) and allow the solution to equilibrate for 15 minutes with gentle stirring.
-
Initiation: Rapidly inject 0.72 mL of the 0.1 M TfOH in DCM solution (0.072 mmol) into the stirring monomer solution. The monomer-to-initiator ratio ([M]/[I]) is 1000, targeting a degree of polymerization of 1000 for the combined monomers.
-
Polymerization: Allow the reaction to proceed at 0 °C under an inert atmosphere. The solution may become more viscous as the polymerization progresses. Monitor the reaction for 4 hours.
2.4. Part C: Polymer Termination and Purification
-
Termination: After 4 hours, terminate the polymerization by injecting 5 mL of pre-chilled methanol into the reaction flask. Stir for an additional 15 minutes. This step quenches the living cationic chain ends.[12]
-
Precipitation: Pour the polymer solution into a beaker containing 500 mL of cold methanol with vigorous stirring. The copolymer will precipitate as a white, viscous solid.
-
Isolation: Allow the precipitate to settle. Decant the supernatant. Redissolve the polymer in a minimal amount of DCM (approx. 20 mL) and re-precipitate into cold methanol. This re-precipitation step is crucial for removing unreacted monomers and low molecular weight oligomers.[]
-
Drying: Collect the purified polymer by filtration or decantation and dry it under high vacuum at 40 °C until a constant weight is achieved.
Workflow Visualization
Caption: Experimental workflow for the synthesis and characterization of poly(THF-co-THFP).
Characterization and Expected Results
Proper characterization is essential to validate the synthesis of the target copolymer and understand its properties.[15]
3.1. Structural Analysis (¹H NMR)
-
Purpose: To confirm the copolymer structure and determine the molar ratio of THFP to THF units incorporated into the polymer chain.
-
Procedure: Dissolve ~10 mg of the dried polymer in 0.7 mL of CDCl₃.
-
Expected Resonances:
-
PTHF Backbone: A broad multiplet around 3.4 ppm (-O-CH₂ -CH₂-CH₂-CH₂ -) and 1.6 ppm (-O-CH₂-CH₂ -CH₂ -CH₂-).
-
THFP Side Chain: Signals corresponding to the propionate group: a triplet at ~1.1 ppm (-CH₂-CH₃ ) and a quartet at ~2.3 ppm (-CH₂ -CH₃). The methylene protons adjacent to the ester (-O-CH₂ -CH-) will appear around 4.0-4.2 ppm.
-
-
Composition Calculation: The molar fraction of THFP in the copolymer (FTHFP) can be calculated by comparing the integrated area of a unique proton signal from the THFP side chain (e.g., the 3 protons of the propionate's -CH₃ group, ICH₃) to the total integrated area of the backbone protons (Ibackbone).
3.2. Molecular Weight Analysis (GPC)
-
Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).
-
Procedure: Use THF as the eluent with polystyrene or PTHF standards for calibration.
-
Expected Results: For a well-controlled "living" polymerization, the PDI should be low (typically < 1.5). The Mₙ should be reasonably close to the theoretical value calculated from the monomer-to-initiator ratio and conversion.[16]
3.3. Thermal Analysis (DSC)
-
Purpose: To measure the glass transition temperature (Tg), which indicates the transition from a rigid, glassy state to a soft, rubbery state.
-
Procedure: Heat the sample from -100 °C to 100 °C at a rate of 10 °C/min.
-
Expected Results: Pure PTHF has a Tg of approximately -86 °C. The incorporation of the bulky, flexible propionate side chains from THFP is expected to disrupt chain packing and increase free volume, resulting in a lower Tg compared to pure PTHF of similar molecular weight.[17] A single Tg is indicative of a random copolymer.[15]
| Property | Expected Outcome (50:50 THFP/THF) | Rationale |
| ¹H NMR | Signals for both PTHF backbone and propionate side chains | Confirms copolymerization |
| Mₙ (GPC) | 8,000 - 12,000 g/mol | Dependent on conversion; close to theoretical |
| PDI (GPC) | < 1.5 | Indicates a controlled polymerization process |
| Tg (DSC) | < -86 °C | Internal plasticization effect of propionate side chains |
Copolymerization Mechanism
// Nodes Initiator [label="Initiator (H⁺)", shape=ellipse, fillcolor="#FBBC05"]; THF [label="THF Monomer"]; THFP [label="THFP Monomer\n(R = -CH₂O(CO)CH₂CH₃)"]; ActivatedTHF [label="Activated THF\n(Oxonium Ion)", fillcolor="#F1F3F4"]; ActivatedTHFP [label="Activated THFP\n(Oxonium Ion)", fillcolor="#F1F3F4"]; Propagation [label="Propagation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GrowingChain [label="Growing Polymer Chain\n~~~[O-(CH₂)₄]m-[O-CH(R)-(CH₂)₃]n~~~⁺", shape=box, style="dashed", color="#5F6368"];
// Edges Initiator -> THF [label="Protonation"]; Initiator -> THFP [label="Protonation"]; THF -> ActivatedTHF [style=dashed, arrowhead=none]; THFP -> ActivatedTHFP [style=dashed, arrowhead=none];
ActivatedTHF -> Propagation; ActivatedTHFP -> Propagation;
Propagation -> GrowingChain [label="Monomer\nAttack"]; GrowingChain -> Propagation [label="Chain Growth", dir=back, style="dashed", color="#34A853"]; }
Caption: Cationic Ring-Opening Copolymerization (CROP) of THF and THFP.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Polymer Yield | Impurities (especially water) in monomers or solvent. | Ensure rigorous drying and distillation of all reagents. Use high-purity inert gas. |
| Inactive initiator. | Prepare a fresh initiator solution. Verify initiator concentration. | |
| Low Molecular Weight & High PDI (>1.8) | Presence of chain transfer agents (impurities). | Re-purify all monomers and solvents. |
| Reaction temperature too high, promoting side reactions. | Maintain reaction temperature strictly at 0 °C or consider lower temperatures (-20 °C). | |
| Initiator added too slowly. | Ensure rapid injection of the initiator to synchronize initiation. | |
| Bimodal GPC Trace | Inefficient or slow initiation compared to propagation. | Use a more effective initiator or increase initiator concentration slightly. |
| Contamination during reaction or work-up. | Ensure all glassware is scrupulously clean and dry. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Trifluoromethanesulfonic acid (TfOH) is a strong, corrosive acid. Handle with extreme care.
-
Anhydrous solvents like THF and DCM are flammable and volatile. Avoid open flames and sources of ignition.
-
Calcium hydride reacts violently with water to produce flammable hydrogen gas. Quench residual CaH₂ carefully with a high-boiling alcohol like isopropanol before disposal.
References
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Synthesis of Laterally Linked Poly(tetrahydrofuran)−Poly(methyl methacrylate) Block Copolymers via Use of a “Jekyll and Hyde” Comonomer . Macromolecules. Available at: [Link]
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Developments of biobased plasticizers for compostable polymers in the green packaging applications: A review . PubMed. Available at: [Link]
-
Synthesis of polytetrahydrofuran with alkoxyamine end-groups and its use in block copolymerization with styrene . Springer Link. Available at: [Link]
-
Living cationic polymerization . Wikipedia. Available at: [Link]
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Poly(ester-co-ether) from ring-opening copolymerisation of sustainable 2-methyltetrahydrofuran with β-butyrolactone . Royal Society of Chemistry. Available at: [Link]
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Plasticization | Polymer Additives . Cargill. Available at: [Link]
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Eco-Friendly Plasticizers: A Sustainable Choice for Modern Manufacturing . LinkedIn. Available at: [Link]
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Synthesis and Properties of Side-Chain Functionalized Polytetrahydrofuran Derivatives via the Blue-Light Photocatalytic Thiol-Ene Reaction . MDPI. Available at: [Link]
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Sustainable Plasticizers from Renewable Feedstocks . ChemistryViews. Available at: [Link]
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Synthesis and Properties of Side-Chain Functionalized Polytetrahydrofuran Derivatives via the Blue-Light Photocatalytic Thiol-Ene Reaction . PubMed. Available at: [Link]
-
Composition of furan-based copolyesters determined from 1 H NMR and GPC . ResearchGate. Available at: [Link]
- Method for producing polytetrahydrofuran. Google Patents.
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Poly(ethylene oxide-co-tetrahydrofuran) and poly(propylene oxide-co-tetrahydrofuran): Synthesis and thermal degradation . ResearchGate. Available at: [Link]
-
Synthesis of styrene-tetrahydrofuran branched block copolymers . ResearchGate. Available at: [Link]
-
Cationic ring-opening copolymerization of propylene oxide with tetrahydrofuran by acid exchanged montmorillonite clay . Der Pharma Chemica. Available at: [Link]
-
The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid . ResearchGate. Available at: [Link]
-
The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid . MDPI. Available at: [Link]
-
The cationic ring-opening polymerization of tetrahydrofuran with 12-tungstophosphoric acid . PubMed. Available at: [Link]
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Ring-Opening Polymerization of Tetrahydrofuran . J-Stage. Available at: [Link]
-
Enzymatically catalyzed furan-based copolyesters containing dimerized fatty acid derivative as a building . ChemRxiv. Available at: [Link]
-
Cationic polymerization of tetrahydrofuran initiated by trimethysilyl trifluoromethanesulfonate . ACS Publications. Available at: [Link]
-
What Is Living Cationic Polymerization? . YouTube. Available at: [Link]
-
Cationic polymerization of tetrahydrofuran initiated by difunctional initiators. Synthesis of block copolymers . ResearchGate. Available at: [Link]
-
Polymers characterization by 1H NMR, DSC and GPC . ResearchGate. Available at: [Link]
-
Controlled Cationic Polymerization: Single-Component Initiation Under Ambient Conditions . PMC - NIH. Available at: [Link]
-
Polytetrahydrofuran . Wikipedia. Available at: [Link]
-
Tetrahydrofurfuryl Acrylate Polymer Applications in Chemical Industry: A Comprehensive Guide . Technology Center. Available at: [Link]
-
Enzymatic Synthesis of Furan-Based Copolymers: Material Characterization and Potential for Biomedical Applications . ChemRxiv. Available at: [Link]
-
enzymatic-synthesis-of-furan-based-copolymers-material-characterization-and-potential-for-biomedical-applications.pdf . ChemRxiv. Available at: [Link]
-
Thermoresponsive Shape-Memory Biobased Photopolymers of Tetrahydrofurfuryl Acrylate and Tridecyl Methacrylate . PMC - NIH. Available at: [Link]
-
Functional End Groups in Polytetrahydrofuran . University of Groningen Research Portal. Available at: [Link]
-
Cationic Polymerization . University of Southern Mississippi. Available at: [Link]
-
Synthesis, Characterization and Potential Applications of 5-Hydroxymethylfurfural Derivative Based Poly (β-thioether ester) Synthesized via Thiol-Michael Addition Polymerization . ResearchGate. Available at: [Link]
-
Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions . PMC - NIH. Available at: [Link]
-
Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification . MDPI. Available at: [Link]
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- 17. Synthesis and Properties of Side-Chain Functionalized Polytetrahydrofuran Derivatives via the Blue-Light Photocatalytic Thiol-Ene Reaction [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tetrahydrofurfuryl Propionate Synthesis
Welcome to the technical support center for the synthesis of Tetrahydrofurfuryl Propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues. Our focus is on the scientific principles behind the experimental choices to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and industrially viable method for synthesizing this compound is the direct esterification of tetrahydrofurfuryl alcohol with propionic acid.[1] This is a reversible reaction, typically catalyzed by a strong acid, where water is produced as a byproduct.[2][3] The equilibrium of the reaction is a critical factor to control for achieving high yields.
The overall reaction is as follows:
Tetrahydrofurfuryl Alcohol + Propionic Acid ⇌ this compound + Water
Alternative, though less common, methods include transesterification from another propionate ester, but direct esterification is generally preferred for its atom economy and simpler starting materials.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield in this esterification is a common problem and can usually be attributed to one or more of the following factors:
-
Inefficient Water Removal: The esterification reaction is in equilibrium. The presence of the water byproduct can drive the reaction backward, leading to lower conversion of the reactants.[2] Continuous removal of water is crucial for shifting the equilibrium towards the product side.
-
Suboptimal Catalyst Choice or Concentration: The choice and concentration of the acid catalyst significantly impact the reaction rate.[3][4] While a higher catalyst concentration can increase the rate, it can also promote side reactions.
-
Inappropriate Reaction Temperature: Temperature influences both the reaction rate and the equilibrium position.[5][6] Too low a temperature will result in a slow reaction, while an excessively high temperature might lead to decomposition of the reactants or products, or favor side reactions.
-
Incorrect Molar Ratio of Reactants: While a 1:1 molar ratio of alcohol to acid is stoichiometric, using a slight excess of one reactant (often the less expensive one) can help drive the reaction to completion.
Q3: I'm observing significant side-product formation. What are the likely side reactions and how can I minimize them?
The primary side reactions in this synthesis often involve the tetrahydrofurfuryl alcohol moiety under acidic conditions. Potential side reactions include:
-
Etherification of Tetrahydrofurfuryl Alcohol: Two molecules of the alcohol can react to form a diether.
-
Dehydration and Polymerization: At elevated temperatures, the alcohol can dehydrate, potentially leading to polymerization or the formation of other unsaturated compounds.
-
Ring-Opening of the Tetrahydrofuran Ring: Under harsh acidic conditions and high temperatures, the tetrahydrofuran ring can undergo cleavage.[2]
To minimize these side reactions:
-
Optimize Catalyst Loading: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate.
-
Control the Temperature: Avoid excessive temperatures. The optimal temperature is a balance between reaction rate and selectivity.
-
Ensure Anhydrous Conditions (at the start): While water is a product, starting with dry reactants and solvents minimizes the potential for side reactions that may be promoted by water.
Q4: What is the recommended catalyst for this esterification, and what is the mechanism?
For laboratory and industrial-scale synthesis, strong Brønsted acids are the most common catalysts. These include:
-
Sulfuric Acid (H₂SO₄): Highly effective and cost-efficient, but can cause charring at high temperatures.[4]
-
p-Toluenesulfonic Acid (p-TsOH): A solid catalyst that is often easier to handle than sulfuric acid and is less oxidizing.[2]
-
Graphite Bisulfate: A solid acid catalyst that can be used for this type of esterification.[7]
Catalytic Mechanism (Acid-Catalyzed Esterification):
-
Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the propionic acid, making the carbonyl carbon more electrophilic.[3]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen of the tetrahydrofurfuryl alcohol attacks the activated carbonyl carbon.[3]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[3]
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final product, this compound.[3]
Q5: How can I effectively remove the water formed during the reaction to improve my yield?
Azeotropic distillation is the most common and effective method for removing water from the reaction mixture. This is typically achieved using a Dean-Stark apparatus.[2] A solvent that forms a low-boiling azeotrope with water, such as toluene or cyclohexane, is added to the reaction mixture.[7][8] The vapor of the azeotrope, which is rich in water, travels into the condenser. Upon cooling, the water and the immiscible solvent separate in the collection arm of the Dean-Stark trap. The denser water settles at the bottom and can be drained off, while the lighter solvent overflows and returns to the reaction flask, allowing for continuous removal of water.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Conversion | 1. Inefficient water removal.2. Insufficient catalyst.3. Low reaction temperature.4. Short reaction time. | 1. Ensure the Dean-Stark apparatus is functioning correctly. Use an appropriate azeotroping solvent.2. Increase catalyst loading incrementally (e.g., in 0.1 mol% steps).3. Increase the temperature in 5-10°C increments, monitoring for side products.4. Extend the reaction time and monitor progress by TLC or GC. |
| Dark Reaction Mixture/Charring | 1. Excessive temperature.2. High concentration of a strong oxidizing acid catalyst (e.g., H₂SO₄). | 1. Reduce the reaction temperature.2. Switch to a less oxidizing catalyst like p-TsOH. Reduce the catalyst concentration. |
| Product Contaminated with Starting Material | 1. Incomplete reaction.2. Inefficient purification. | 1. See "Low Conversion" above.2. Improve the distillation process (e.g., use a fractionating column) or perform a chemical workup to remove unreacted acid (e.g., washing with a mild base like sodium bicarbonate solution). |
| Difficulty in Product Isolation | 1. Emulsion formation during workup.2. Similar boiling points of product and impurities. | 1. Add brine (saturated NaCl solution) to break the emulsion.2. Use vacuum distillation for purification. This compound has a boiling point of approximately 207°C at atmospheric pressure.[9] |
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and scale.
Materials:
-
Tetrahydrofurfuryl alcohol (1.0 mol)
-
Propionic acid (1.1 mol)
-
p-Toluenesulfonic acid monohydrate (0.01 mol)
-
Toluene (200 mL)
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a condenser.
-
Charging the Reactor: To the flask, add tetrahydrofurfuryl alcohol, propionic acid, p-toluenesulfonic acid, and toluene.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 4-8 hours).
-
Monitoring: The reaction progress can be monitored by analyzing small aliquots via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted propionic acid) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the toluene solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
References
- PrepChem. (n.d.). Synthesis of tetrahydrofurfuryl 2-(p-prenylphenyl)propionate.
- ChemicalBook. (n.d.). This compound | 637-65-0.
- CymitQuimica. (n.d.). CAS 637-65-0: this compound.
- FooDB. (n.d.). Showing Compound this compound (FDB003196).
- The Good Scents Company. (n.d.). This compound, 637-65-0.
- Chem-Impex. (n.d.). This compound.
- ResearchGate. (2019). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
- MDPI. (2021). Optimization of the Acid Value Reduction in High Free Fatty Acid Crude Palm Oil via Esterification with Different Grades of Ethanol for Batch and Circulation Processes.
- AOCS. (n.d.). Exploring the Synthesis and Chemical Properties of Tetrahydrofurfuryl Acrylate (THFA).
- Journal Unusida. (2020). Optimization of Esterification and Transesterification Process for Biodiesel Production fom Used Cooking Oil.
- MDPI. (2021). Optimization for esterification of saturated palm fatty acid distillate by D-optimal design response surface methodology for biolubricant production.
- PMC. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the Acid Value Reduction in High Free Fatty Acid Crude Palm Oil via Esterification with Different Grades of Ethanol for Batch and Circulation Processes [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journal.unusida.ac.id [journal.unusida.ac.id]
- 7. prepchem.com [prepchem.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. This compound | 637-65-0 [chemicalbook.com]
Technical Support Center: Purification of Tetrahydrofurfuryl Propionate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of Tetrahydrofurfuryl propionate (THFP). This document is designed for researchers, scientists, and drug development professionals who require high-purity THFP for their work. We will address common challenges encountered during purification, providing not just step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot effectively.
Troubleshooting FAQs: Quick Solutions to Common Problems
This section provides rapid answers to the most frequent issues observed during the purification of this compound.
Q1: My final product has a sharp, sour, or acidic odor. What is the cause and how do I fix it?
A1: This is a classic sign of residual propionic acid, one of the starting materials for the synthesis. Even trace amounts can impact the odor profile and potentially catalyze degradation over time. The cause is an incomplete or inefficient neutralization step during the workup.
-
Solution: Before distillation, perform a thorough aqueous wash of your crude product. Dissolve the crude ester in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and wash it with a 5% sodium bicarbonate (NaHCO₃) solution. Continue washing until the aqueous layer is no longer acidic (test with pH paper) and effervescence ceases. This converts the propionic acid into sodium propionate, which is highly soluble in the aqueous layer and is thus removed.[1][2] Follow this with a water or brine wash to remove any remaining salts.
Q2: My purified THFP is discolored (yellow to brown). Why did this happen and can it be reversed?
A2: Discoloration is almost always a result of thermal degradation.[3] The tetrahydrofuran ring, while more stable than the furan ring, can be susceptible to decomposition at high temperatures, especially if trace acidic impurities are present which can catalyze the formation of polymeric "tar".[3][4][5]
-
Cause & Prevention: You likely used atmospheric distillation, where the required temperature (~205-207 °C) is high enough to cause decomposition.[6][7][8] The most effective preventative measure is to use vacuum distillation . By reducing the pressure, you lower the boiling point significantly (e.g., ~64-68 °C at 3 mmHg), allowing the ester to distill without thermal stress.[9][10]
-
Reversal: If the discoloration is minor, redistilling under a high vacuum may leave the colored, non-volatile impurities behind. For significant discoloration, column chromatography may be necessary, although prevention is a far better strategy.
Q3: My GC analysis shows a significant peak for Tetrahydrofurfuryl alcohol. How can I remove it?
A3: This indicates the presence of the other unreacted starting material. This can happen due to non-optimal reaction stoichiometry or inefficient separation. Because the boiling point of Tetrahydrofurfuryl alcohol (approx. 178 °C) is relatively close to that of THFP (approx. 205 °C), simple distillation can sometimes be insufficient.
-
Solution 1 (Distillation): Use fractional vacuum distillation with a packed column (e.g., Raschig rings or Vigreux column). This increases the number of theoretical plates, enhancing the separation efficiency between components with close boiling points.
-
Solution 2 (Chromatography): If distillation fails, flash column chromatography is highly effective. Tetrahydrofurfuryl alcohol is significantly more polar than the THFP ester. On a silica gel column, the less polar THFP will elute first with a non-polar solvent system (like hexane/ethyl acetate), while the alcohol will be retained longer on the column.[11]
Q4: The final product appears hazy or contains water droplets. What is the best way to dry it?
A4: A hazy appearance indicates the presence of water, which is a byproduct of the esterification reaction.[12] Water can promote hydrolysis of the ester back to the starting materials, especially during storage. This issue arises from an inadequate drying step before the final purification.
-
Solution: After the aqueous workup, the organic layer must be thoroughly dried. Use an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent to the organic solution, swirl, and let it stand until the liquid is clear. If the drying agent clumps together, add more until some remains free-flowing. Filter off the drying agent before proceeding to distillation.[1]
Q5: My vacuum distillation is "bumping" violently or proceeding very slowly.
A5: These are common issues in vacuum distillation. "Bumping" is caused by the superheating of the liquid followed by sudden, violent boiling. Slow distillation can be due to an insufficient vacuum or inadequate heating.
-
Solution for Bumping: Ensure smooth boiling. The best method is to use a magnetic stirrer and a stir bar in the distilling flask. If that's not possible, add boiling chips or use a capillary bubbler to introduce a steady stream of fine bubbles (air or an inert gas like nitrogen), which provides nucleation sites for even boiling.[13]
-
Solution for Slow Rate: Check your vacuum pump and all glass joints for leaks. Even a small leak can significantly raise the pressure and thus the boiling point.[10] Ensure your heating bath is set to a temperature approximately 20-30 °C higher than the boiling point of the liquid at your target pressure to provide an adequate temperature gradient.
In-Depth Purification Protocols & Guides
Troubleshooting & Method Selection Workflow
The first step in any purification is to understand the nature of the impurities. A preliminary analysis of the crude product (e.g., by GC-MS or TLC) is highly recommended. This diagram outlines a logical workflow for selecting the appropriate purification strategy.
Caption: A workflow for purifying this compound.
Data Summary Table
Understanding the physical properties of your target compound and its likely impurities is crucial for designing an effective separation strategy.
| Compound | Molecular Wt. ( g/mol ) | Boiling Point (°C @ 760 mmHg) | Boiling Point (°C @ 3 mmHg) | Polarity |
| This compound | 158.20[6] | 205-207[6][7] | ~64-68[9] | Low-Medium |
| Propionic Acid | 74.08 | 141 | < 20 | High (Acidic) |
| Tetrahydrofurfuryl Alcohol | 102.13 | 178 | ~60 | High (Alcohol) |
| Water | 18.02 | 100 | < 10 | Very High |
| Table 1: Physicochemical properties of THFP and common impurities. |
Protocol 1: Standard Aqueous Workup for Crude THFP
This protocol is designed to remove acidic catalysts, unreacted propionic acid, and water-soluble impurities prior to distillation or chromatography.
-
Dissolution: Transfer the crude reaction mixture to a separatory funnel. Dissolve the mixture in a volume of a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) that is approximately 2-3 times the volume of the crude product.
-
Acid Neutralization: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and invert it gently, making sure to vent frequently to release the CO₂ gas produced. Shake more vigorously and continue this washing step until no more gas evolves upon addition of the base.[2] Drain and discard the lower aqueous layer.
-
Water Wash: Wash the organic layer with deionized water to remove any residual sodium bicarbonate or sodium propionate. Drain and discard the aqueous layer.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This step helps to break any emulsions and begins the process of removing dissolved water from the organic layer.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1] Swirl the flask. If the drying agent clumps, add more until some particles remain free-flowing. Let the mixture stand for 15-20 minutes.
-
Filtration: Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent. The resulting clear solution is now ready for the removal of the solvent and final purification.
Protocol 2: Purification by Fractional Vacuum Distillation
This is the primary method for purifying THFP to a high degree, leveraging its volatility at reduced pressure to prevent thermal degradation.[8][10]
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus suitable for vacuum. Use a round-bottom flask as the distilling pot.
-
Place a magnetic stir bar in the flask for smooth boiling.
-
Attach a short, insulated fractionating column (e.g., a Vigreux column) to the flask.
-
Place a thermometer with the bulb positioned just below the side-arm leading to the condenser to accurately measure the vapor temperature.
-
Connect a condenser and a receiving flask (a Perkin triangle or similar fraction-collecting adapter is ideal).
-
Connect the apparatus to a vacuum pump via a trap cooled with dry ice/acetone or liquid nitrogen to protect the pump from volatile organic compounds. A vacuum gauge (manometer) is essential for monitoring the pressure.
-
-
Procedure:
-
Charge the distilling flask with the dried crude product (from Protocol 1, after solvent removal). Do not fill the flask more than two-thirds full.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
Turn on the condenser cooling water and the magnetic stirrer.
-
Slowly and carefully apply the vacuum. The pressure should drop to your target, ideally below 10 mmHg.
-
Once the vacuum is stable, begin heating the distilling flask using a heating mantle or an oil bath.
-
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which will contain any residual solvent and low-boiling impurities. The temperature will be low and may fluctuate.
-
Main Fraction: As the temperature rises and stabilizes at the boiling point of THFP at your working pressure (e.g., ~64-68 °C at 3 mmHg), switch to a new receiving flask.[9] Collect this fraction as your pure product. The boiling point should remain constant throughout the collection of this fraction.
-
Final Fraction: If the temperature begins to drop (as the product runs out) or rise sharply (as higher-boiling impurities begin to distill), stop the distillation.
-
-
Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Distillation vs. Chromatography Decision Tree
Caption: Decision tree for purification method selection.
Protocol 3: High-Purity Purification by Flash Column Chromatography
Use this method when vacuum distillation is ineffective or when extremely high purity is required.[11]
-
Solvent System Selection:
-
Using Thin-Layer Chromatography (TLC), find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives the THFP spot an Rf value of approximately 0.3-0.4.
-
The more polar tetrahydrofurfuryl alcohol should have a much lower Rf, and any non-polar impurities should have a higher Rf.
-
-
Column Packing:
-
Select an appropriate size glass column and pack it with silica gel using the chosen solvent system (as a slurry). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Concentrate the crude THFP. Dissolve it in a minimal amount of the chromatography solvent.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the solvent system. Maintain a constant flow rate (using gentle positive pressure is recommended for "flash" chromatography).
-
Collect the eluent in a series of numbered test tubes or flasks.
-
Monitor the fractions by TLC to determine which ones contain the pure THFP.
-
-
Product Recovery:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator to yield the highly purified this compound.
-
References
- Benchchem. (n.d.). The Thermal Degradation of Sulfur-Containing Furans: A Technical Guide.
- LookChem. (n.d.).
-
Lim, H. S., & Shin, H. S. (2014). Furan in Thermally Processed Foods - A Review. Toxicological research, 30(3), 167–174. [Link]
- Tran, N., Van der sluis, W., & Van der Krol, S. (2014). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Biblio.
- ResearchGate. (2021). Different pathways of formation of furan mainly from thermal degradation of amino acids, carbohydrates (Maillard reaction)
- Echemi. (n.d.).
- The Good Scents Company. (n.d.).
- Chem-Impex. (n.d.).
- Sciencemadness Discussion Board. (2020). Distilling esters with very high boiling points?.
- M&U International. (n.d.).
- ACS Publications. (2009). Thermal Decomposition of Furan Generates Propargyl Radicals. The Journal of Physical Chemistry A.
- MIT OpenCourseWare. (2019). 5.310 (F19)
- Parchem. (n.d.).
- ChemicalBook. (n.d.).
- Benchchem. (n.d.).
- Google Patents. (1980). US4216337A - Process for preparing esters.
- CymitQuimica. (n.d.).
- Science Ready. (n.d.).
- Tokyo Chemical Industry UK Ltd. (n.d.).
- Agilent. (n.d.).
- ResearchGate. (2016).
- Santa Cruz Biotechnology. (n.d.).
- Waters. (n.d.).
- RSSL. (n.d.).
- FooDB. (n.d.).
- Pressure Control Solutions. (2019). Vacuum Distillation issues? | Call Pressure Control Solutions!.
- YMC CO., LTD. (n.d.).
- ResearchGate. (n.d.).
- CP Lab Safety. (n.d.).
- ResearchGate. (2006).
- SciELO. (2006).
- The Good Scents Company. (n.d.).
- Benchchem. (n.d.).
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Furan-Based Polyesters
Welcome to the technical support center for the synthesis of furan-based polyesters. This guide is designed for researchers, scientists, and professionals in drug development and polymer science. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these promising bio-based polymers. Our aim is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most pressing issues that can arise during the synthesis of furan-based polyesters, such as poly(ethylene 2,5-furandicarboxylate) (PEF).
Issue 1: Polymer Discoloration (Yellowing or Browning)
Q1: My final furan-based polyester is yellow or brown instead of colorless. What are the likely causes and how can I prevent this?
A1: Discoloration is one of the most common challenges in the synthesis of furan-based polyesters and can arise from several factors, primarily related to thermal degradation and impurities.[1][2]
Root Causes:
-
Monomer Impurities: The purity of the 2,5-furandicarboxylic acid (FDCA) or its dimethyl ester (DMFD) is critical. Impurities from the biomass conversion process, such as residual sugars or aldehydes, can act as catalysts for degradation and discoloration at the high temperatures required for polymerization.[1][3]
-
Thermal Degradation: The furan ring is susceptible to thermal degradation at elevated temperatures, leading to the formation of colored byproducts.[1] Side reactions like decarboxylation can also contribute to color formation.[3]
-
Oxidation: The presence of oxygen during the high-temperature polycondensation step can lead to the formation of chromophores (color-causing groups) in the polymer backbone.[3]
-
Catalyst Choice: Certain catalysts, particularly some tin- and titanium-based ones, can promote discoloration, especially at higher temperatures.[1][2]
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale |
| Monomer Purification | Recrystallizing FDCA from a suitable solvent (e.g., water or acetic acid) can effectively remove color-causing impurities.[3] |
| Optimize Reaction Temperature | It is crucial to maintain the lowest possible temperature that still allows for efficient polymerization. For PEF synthesis, temperatures are often staged, starting lower during esterification and increasing during polycondensation.[4] |
| Inert Atmosphere | Conducting the entire polymerization process under a constant, slow stream of an inert gas like nitrogen or argon is essential to prevent oxidation.[3] |
| Use of Antioxidants/Stabilizers | The addition of phosphite-based thermal stabilizers or hindered phenolic antioxidants can help to prevent thermo-oxidative degradation during polymerization and subsequent melt processing.[3][5] |
| Careful Catalyst Selection | While many catalysts are effective, their propensity to cause discoloration varies. Antimony-based catalysts are often used, but catalyst choice should be optimized for the specific polyester system.[4] Some studies suggest that certain metal-free catalysts or specific catalyst combinations can reduce discoloration.[1] |
Experimental Protocol: Minimizing Color Formation in PEF Synthesis
-
Monomer Purification:
-
Recrystallize FDCA from deionized water.
-
Dry the purified FDCA under vacuum at 80-100°C until a constant weight is achieved.[3]
-
-
Esterification (First Stage):
-
In a reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, charge the purified FDCA and a molar excess of ethylene glycol (typically a 1:2.1 molar ratio).[6]
-
Add the chosen catalyst (e.g., antimony trioxide at 200-300 ppm) and a phosphite stabilizer (e.g., 500-1000 ppm).[3]
-
Heat the mixture to 180-220°C under a slow nitrogen flow while stirring.[3]
-
Continuously distill off the water byproduct. The stage is complete when water distillation ceases (approximately 2-4 hours).[3]
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 230-250°C.[3]
-
Simultaneously, slowly reduce the pressure to below 1 mbar to facilitate the removal of excess ethylene glycol.[3]
-
Continue the reaction for 2-3 hours, monitoring the increase in melt viscosity (e.g., via stirrer torque).[3]
-
Once the desired molecular weight is achieved, cool the reactor and release the vacuum with nitrogen.[3]
-
Issue 2: Formation of Ether Linkages (Diethylene Glycol Units)
Q2: I've detected diethylene glycol (DEG) units in my PEF polymer chain. How are these formed and how can I minimize their presence?
A2: The formation of diethylene glycol (DEG) units is a well-known side reaction in the synthesis of polyesters that use ethylene glycol as a diol, including both PET and PEF. These ether linkages can impact the polymer's properties, such as its thermal and mechanical performance.[4]
Mechanism of Formation:
DEG is formed through the etherification of two ethylene glycol molecules, with the elimination of a water molecule. This reaction is typically catalyzed by the same catalysts used for the polymerization and is favored by higher reaction temperatures and longer reaction times.
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale |
| Control Reaction Temperature | Higher temperatures accelerate the etherification side reaction. Using the lowest effective temperature for polymerization can help to minimize DEG formation. |
| Minimize Reaction Time | Prolonged reaction times, especially at high temperatures, increase the likelihood of DEG formation. Optimizing the reaction kinetics to achieve the target molecular weight in the shortest possible time is beneficial.[4] |
| Catalyst Selection | Certain catalyst systems have been shown to reduce the formation of DEG in PET synthesis, and similar principles can be applied to PEF. For example, the inclusion of lithium acetate in some catalyst systems has been reported to reduce DEG formation.[7] |
| Control of Diol Excess | While a molar excess of ethylene glycol is necessary to drive the esterification reaction, a very large excess can increase the probability of the etherification side reaction.[4] |
Analytical Detection of DEG Units:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful technique for detecting and quantifying the presence of DEG units in the polymer chain. The chemical shifts of the protons adjacent to the ether linkage will be distinct from those in the main polyester backbone.[8]
Issue 3: Decarboxylation of FDCA
Q3: I suspect that decarboxylation of the FDCA monomer is occurring during my melt polymerization. What are the signs of this, and how can it be prevented?
A3: Decarboxylation of 2,5-furandicarboxylic acid is a significant side reaction that can occur at the high temperatures used in melt polycondensation. This reaction involves the loss of one or both of the carboxylic acid groups as carbon dioxide.
Consequences of Decarboxylation:
-
Stoichiometric Imbalance: The loss of carboxylic acid functional groups disrupts the 1:1 stoichiometry required for high molecular weight polyester formation, leading to a lower degree of polymerization.
-
Formation of Monofunctional Species: Decarboxylation can lead to the formation of 2-furoic acid, which acts as a chain-terminating species, further limiting the molecular weight of the polymer.[9]
-
Gas Evolution: The production of CO₂ gas can cause foaming in the reactor, which can be problematic for process control.
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale |
| Precise Temperature Control | Decarboxylation is highly temperature-dependent. Avoid exceeding the optimal polycondensation temperature for your specific system. |
| Use of a Two-Stage Process | A two-stage melt polycondensation, with a lower temperature esterification step followed by a higher temperature polycondensation step, helps to minimize the time the FDCA is exposed to the highest temperatures.[6] |
| Efficient Removal of Byproducts | Rapid removal of water and ethylene glycol during the respective stages of polymerization helps to drive the desired reactions forward and can reduce the overall reaction time at high temperatures. |
| Alternative Polymerization Routes | For sensitive systems, alternative polymerization methods like solution polymerization or ring-opening polymerization (ROP) can be considered, as they often employ milder conditions.[1][10] |
Analytical Detection:
-
Titration of Carboxyl End Groups: An increase in the number of non-acidic chain ends or a deviation from the expected number of carboxyl end groups can indirectly indicate that decarboxylation has occurred.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS) of Reaction Off-Gases: Analysis of the gases evolved during the reaction can directly detect the presence of CO₂.
Visualizations
Workflow for Minimizing Side Reactions in Furan-Based Polyester Synthesis
Caption: Key stages in the synthesis of furan-based polyesters to minimize side reactions.
Causal Relationships of Common Side Reactions
Caption: Cause-and-effect diagram for common side reactions in furan polyester synthesis.
References
-
Pohl, H. A. (1954). Determination of Carboxyl End Groups in Polyester, Polyethylene Terephthalate. Analytical Chemistry, 26(10), 1614–1616. [Link]
-
Corredor, C. C., et al. (2007). Determination of diethyleneglycol content and number of carboxylic end groups in poly(ethylene terephthalate) fibers using imaging and conventional near infrared spectroscopy. ResearchGate. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Biocatalyzed Synthesis of Furan-Based Polyesters. BenchChem.
- BenchChem. (n.d.).
-
Rosenboom, J.-G., et al. (2020). A Perspective on PEF Synthesis, Properties, and End-Life. Frontiers in Chemistry. [Link]
-
Rosenboom, J.-G., et al. (2020). A Perspective on PEF Synthesis, Properties, and End-Life. PMC. [Link]
- US3830759A - Process for reducing diethylene glycol formation in poly(ethylene terephthalate)prepolymer.
-
Papadopoulos, L., et al. (2023). Effect of Monomer Type on the Synthesis and Properties of Poly(Ethylene Furanoate). Polymers. [Link]
-
Graça, V. C., et al. (2021). Quantification of Structure–Property Relationships for Plant Polyesters Reveals Suberin and Cutin Idiosyncrasies. ACS Sustainable Chemistry & Engineering. [Link]
-
Rosenboom, J.-G., et al. (2018). Bottle-grade polyethylene furanoate from ring-opening polymerisation of cyclic oligomers. Nature Communications. [Link]
-
Terzopoulou, Z., et al. (2017). Solid-State Polymerization of Poly(ethylene furanoate) Biobased Polyester, I: Effect of Catalyst Type on Molecular Weight Increase. Polymers. [Link]
-
Papadopoulos, L., et al. (2023). Effect of Monomer Type on the Synthesis and Properties of Poly(Ethylene Furanoate). MDPI. [Link]
-
Pohl, H. A. (1954). Determination of Carboxyl End Groups in Polyester, Polyethylene Terephthalate. ACS Publications. [Link]
-
Gandini, A., et al. (2013). Furan-based polymers and their blends. ResearchGate. [Link]
-
Papadopoulos, L., et al. (2024). Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique. PMC. [Link]
-
Pohl, H. A. (1954). Polyester, Polyethylene: Determination of Carboxyl Groups in Terephthalate. Scribd. [Link]
-
Papadopoulos, L., et al. (2024). Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique. Semantic Scholar. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Enzymatic Synthesis of Furan-Based Polymers and Co-polymers. BenchChem.
-
Samperi, F., et al. (2002). End‐group determination in poly(ethylene terephthalate) by infrared spectroscopy. Society of Chemical Industry. [Link]
-
Yu, Z., et al. (2016). Synthesis, Characterization and Thermal Properties of Bio-Based Poly(Ethylene 2,5-Furan Dicarboxylate). ResearchGate. [Link]
-
Vouvoudi, E., et al. (2021). Synthesis and Characterization of Poly(ethylene furanoate)/Poly(ε-caprolactone) Block Copolymers. Journal of the American Society for Mass Spectrometry. [Link]
-
Alonso, D. M., et al. (2025). Recent developments in solvent and catalyst selection for 5-hydroxymethylfurfural oxidation to 2,5-furandicarboxylic acid. EES Catalysis. [Link]
- CN104650332A - A kind of preparation method of resin intermediate--diethylene glycol phthalate polyester.
-
Chrysanthos, M., et al. (2001). Characterization of Unsaturated Polyester and Alkyd Resins Using One- and Two-Dimensional NMR Spectroscopy. Journal of Applied Polymer Science. [Link]
-
Coste, G., et al. (2023). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. MDPI. [Link]
-
Maniar, D., et al. (2019). Decarboxylation of FDCA. ResearchGate. [Link]
-
Al-Shaal, M. G., et al. (2025). Optimization of 2,5-Furandicarboxylic Acid (FDCA) Production in a Continuous Packed-Bed Reactor for Sustainable PEF Packaging Applications. ACS Omega. [Link]
-
Alonso, D. M., et al. (2025). Recent developments in solvent and catalyst selection for 5-hydroxymethylfurfural oxidation to 2,5-furandicarboxylic acid. ResearchGate. [Link]
-
Jiang, Y., et al. (2020). Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides. IntechOpen. [Link]
-
Hong, S., et al. (2016). High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization. Green Chemistry. [Link]
-
Wei, Z., et al. (2020). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry. [Link]
-
Sancricca, M., et al. (2018). Polyester polyols: Synthesis and characterization of diethylene glycol terephthalate oligomers. ResearchGate. [Link]
-
Stamatopoulos, K., et al. (2023). Flexible Furfural-Based Barrier Polyester from a Self-Condensable Monomer. Macromolecules. [Link]
- US4025592A - Addition of diethylene glycol in continuous production of polyester yarn.
-
Darensbourg, D. J., et al. (2015). 1 H NMR spectra of poly(ester-ether-carbonate) obtained through (A)... ResearchGate. [Link]
-
Wilson, W. C. (1921). Furan. Organic Syntheses. [Link]
- CN108358876A - Bio-based furan monomer and preparation method and application thereof.
-
Ramirez-Hernandez, A., et al. (2023). Furan as Impurity in Green Ethylene and Its Effects on the Productivity of Random Ethylene–Propylene Copolymer Synthesis and Its Thermal and Mechanical Properties. Polymers. [Link]
-
Chemistry For Everyone. (2025). What Are Antioxidants For Polymers?. YouTube. [Link]
-
Moore, J. A., & Kelly, J. E. (1998). Polymerization and Characterization of Polyesters Using Furan Monomers from Biomass. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Zhou, W., et al. (2020). Synthesis of FDCA-based polyesters from melt polymerization, solution... ResearchGate. [Link]
-
Mondal, M., et al. (2023). Direct Synthesis of Polyesterether from Ethylene glycol. ChemRxiv. [Link]
-
Ikladious, N. S., et al. (2000). 1 H-NMR spectrum of poly(ether-ester) TPE-4. For abbreviations see Fig. 7. ResearchGate. [Link]
-
Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures. Creative Biostructure. [Link]
Sources
- 1. Frontiers | A Perspective on PEF Synthesis, Properties, and End-Life [frontiersin.org]
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- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US3830759A - Process for reducing diethylene glycol formation in poly(ethylene terephthalate)prepolymer - Google Patents [patents.google.com]
- 8. chemistry.uoc.gr [chemistry.uoc.gr]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Yield of Tetrahydrofurfuryl Propionate Esterification
Welcome to the technical support center for the synthesis of Tetrahydrofurfuryl Propionate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the esterification of tetrahydrofurfuryl alcohol with propionic acid.
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions to improve your reaction outcomes.
Q1: Why is my esterification yield consistently low despite following a standard protocol?
A1: Low yields in the Fischer-Speier esterification of this compound are most commonly traced back to the reversible nature of the reaction.[1][2][3] The reaction between tetrahydrofurfuryl alcohol and propionic acid produces the ester and water as a byproduct. This equilibrium can limit the theoretical yield if not actively managed.
Primary Causes & Solutions:
-
Equilibrium Limitation: The presence of water in the reaction mixture can hydrolyze the ester product back into the starting materials, shifting the equilibrium to the left and reducing the yield.[4][5]
-
Solution: Implement continuous water removal. The most effective laboratory method is azeotropic distillation using a Dean-Stark apparatus with a non-polar solvent like toluene.[1][4][6] As the reaction refluxes, the toluene-water azeotrope distills over and condenses. The denser water separates and is collected in the trap, while the toluene returns to the reaction flask, effectively driving the equilibrium toward the product side according to Le Chatelier's principle.[4]
-
-
Insufficient Catalyst Activity: The acid catalyst is crucial for protonating the carbonyl oxygen of the propionic acid, making it a more potent electrophile for attack by the tetrahydrofurfuryl alcohol.[7][8]
-
Solution: Ensure your acid catalyst is active and used in appropriate amounts. Concentrated sulfuric acid (H₂SO₄) is a common and effective choice as it acts as both a catalyst and a dehydrating agent.[2] Alternatively, p-toluenesulfonic acid (p-TsOH) is also widely used.[1][6] If using a solid acid catalyst, ensure it has not been deactivated by impurities or excessive water.
-
-
Suboptimal Reactant Ratio: Even with water removal, the equilibrium can be unfavorable.
Q2: I've noticed the formation of dark-colored byproducts. What are they and how can I prevent them?
A2: Dark coloration often indicates decomposition or side reactions, which can be caused by excessive heat or overly harsh acidic conditions. Tetrahydrofurfuryl alcohol, under strong acid and high heat, can be susceptible to degradation or polymerization.
Primary Causes & Solutions:
-
High Reaction Temperature: While heat is required to achieve a reasonable reaction rate, excessive temperatures can lead to charring and decomposition of the starting materials or product.[2][10]
-
Solution: Carefully control the reaction temperature. The ideal temperature is typically the reflux temperature of the chosen solvent (e.g., toluene, ~111°C).[6] Use a heating mantle with a temperature controller rather than direct, unregulated heating.
-
-
Catalyst Concentration: Too much strong acid (like H₂SO₄) can promote side reactions.
-
Solution: Optimize the catalyst loading. Start with a catalytic amount (e.g., 1-3 mol% relative to the limiting reagent) and adjust as needed. If side reactions persist, consider a milder catalyst such as a solid acid catalyst (e.g., Amberlyst-15) which can also simplify purification.[11]
-
Frequently Asked Questions (FAQs)
This section covers fundamental questions about the reaction chemistry and experimental setup.
Q1: What is the detailed mechanism for the acid-catalyzed esterification of tetrahydrofurfuryl alcohol?
A1: The reaction follows the Fischer-Speier esterification mechanism, which is a nucleophilic acyl substitution.[1][9] The process involves several reversible steps:
-
Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of the propionic acid, making the carbonyl carbon significantly more electrophilic.[8]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen of the tetrahydrofurfuryl alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[6][7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is a rapid intramolecular or intermolecular process.[1]
-
Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). It is eliminated, and the carbonyl double bond is reformed.[6]
-
Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.[8]
The following diagram illustrates this multi-step, reversible process.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. researchgate.net [researchgate.net]
- 11. digital.csic.es [digital.csic.es]
Stability issues of Tetrahydrofurfuryl propionate in acidic or basic media
Welcome to the technical support guide for Tetrahydrofurfuryl propionate (THFP). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of THFP stability in aqueous media. Here, you will find in-depth answers to common questions, troubleshooting guides for experimental challenges, and validated protocols to ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs) on THFP Stability
This section addresses fundamental questions regarding the stability profile of this compound.
Q1: What is this compound (THFP) and what are its primary stability concerns?
This compound (CAS 637-65-0) is an ester formed from tetrahydrofurfuryl alcohol and propionic acid.[1][2] As with most esters, its primary stability concern in pharmaceutical or other aqueous formulations is its susceptibility to hydrolysis.[1][3][4] This chemical reaction breaks the ester bond, leading to the formation of its constituent alcohol and carboxylic acid, which can alter the efficacy, safety, and sensory properties of a product.
Q2: What are the degradation pathways for THFP in acidic and basic media?
THFP degrades via hydrolysis, a reaction catalyzed by the presence of both acids (H⁺) and bases (OH⁻).[3][4]
-
Acid-Catalyzed Hydrolysis : In an acidic environment, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5][6] This reaction is reversible, and its equilibrium can be influenced by the concentration of water.[3][7][8]
-
Base-Catalyzed Hydrolysis (Saponification) : In a basic environment, a hydroxide ion directly attacks the carbonyl carbon.[9][10] This process, known as saponification, is effectively irreversible because the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol.[3][9][11]
The degradation products in both pathways are Tetrahydrofurfuryl alcohol and Propionic acid .
Q3: How do factors like pH and temperature affect the rate of THFP degradation?
The rate of ester hydrolysis is highly dependent on both pH and temperature.
-
pH : The hydrolysis rate is typically slowest in the neutral pH range (around pH 4-6) and increases significantly under both acidic and basic conditions. The reaction rate is directly influenced by the concentration of hydronium (H₃O⁺) or hydroxide (OH⁻) ions.
-
Temperature : As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. This relationship is generally described by the Arrhenius equation, where the rate constant increases exponentially with temperature. Therefore, storing THFP-containing formulations at lower temperatures can significantly improve stability.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to common problems encountered during the experimental analysis of THFP stability.
Q4: My THFP assay results are showing unexpectedly rapid degradation. What are the potential causes?
Rapid degradation can stem from several factors. A systematic investigation is key to identifying the root cause.
-
Cause 1: Incorrect pH of the Medium.
-
Explanation: The stability of THFP is highly pH-dependent. An unintended shift to a more acidic or, more commonly, a more alkaline pH can dramatically accelerate hydrolysis.
-
Solution: Always verify the pH of your buffers and formulation matrices before and after the addition of THFP. Ensure your pH meter is properly calibrated. Use buffers with sufficient capacity to resist pH changes.
-
-
Cause 2: Elevated Storage or Experimental Temperature.
-
Explanation: Higher temperatures provide the activation energy needed for the hydrolysis reaction to proceed more quickly.
-
Solution: Strictly control the temperature during your experiment and storage. Use calibrated incubators or water baths. For long-term storage, refrigeration is recommended unless contraindicated by formulation solubility.
-
-
Cause 3: Presence of Catalytic Impurities.
-
Explanation: Trace amounts of acidic or basic impurities in your reagents or excipients can act as catalysts. Certain metal ions can also catalyze hydrolysis.
-
Solution: Use high-purity reagents (e.g., HPLC-grade solvents, analytical grade buffer components). If excipients are suspected, run a stability study on a simplified formulation to isolate the problematic component.
-
Q5: The chromatograms from my stability study show multiple unknown peaks. How do I confirm they are THFP degradation products?
The appearance of new peaks in a chromatogram is a classic sign of degradation.
-
Step 1: Perform a Forced Degradation Study.
-
Explanation: A forced degradation (or stress testing) study intentionally degrades the sample to generate the expected degradation products.[12][13][14] This provides a reference chromatogram. The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to acid, base, oxidation, heat, and light to identify all potential degradation products.[12][13][15]
-
Action: Intentionally expose a solution of pure THFP to dilute acid (e.g., 0.1 M HCl) and a separate solution to dilute base (e.g., 0.1 M NaOH) at a slightly elevated temperature (e.g., 50°C) for a defined period. Analyze these stressed samples alongside your stability samples.
-
-
Step 2: Compare Retention Times.
-
Explanation: The primary degradation products, tetrahydrofurfuryl alcohol and propionic acid, will have distinct retention times.
-
Action: Compare the retention times of the unknown peaks in your study samples with the peaks generated in the acid- and base-stressed samples. For definitive confirmation, inject pure standards of tetrahydrofurfuryl alcohol and propionic acid.
-
-
Step 3: Utilize Mass Spectrometry (MS).
-
Explanation: If available, an HPLC-MS system can provide mass-to-charge ratio (m/z) data for each peak, allowing for definitive identification.
-
Action: Analyze the samples using HPLC-MS. The expected masses would be:
-
Tetrahydrofurfuryl alcohol: [M+H]⁺ ≈ 103.1
-
Propionic acid: [M-H]⁻ ≈ 73.0
-
-
Q6: My analytical method seems to be "unstable." The peak area for THFP is decreasing even in my freshly prepared standards. What's wrong?
This issue often points to an incompatibility between the analyte and the analytical method's conditions.
-
Cause: In-situ Hydrolysis in the Mobile Phase or Diluent.
-
Explanation: If your HPLC mobile phase or the diluent used for your standards is too acidic or basic, it can cause the THFP to hydrolyze during the analysis or while sitting in the autosampler.
-
Solution:
-
Check Diluent/Mobile Phase pH: Ensure your diluent and mobile phase are buffered within the optimal stability range for THFP (typically pH 4-6).
-
Minimize Sample Residence Time: Program your HPLC sequence to inject samples as soon as possible after preparation. If using an autosampler, ensure it is temperature-controlled (e.g., 4°C) to slow down potential degradation.
-
Use Aprotic Solvents: For stock solutions and initial dilutions, use an aprotic organic solvent like acetonitrile where hydrolysis cannot occur. Perform the final dilution into an aqueous-buffered medium immediately before injection.
-
-
Part 3: Diagrams and Data
Visual aids and structured data are crucial for understanding the stability profile of THFP.
Degradation Pathway of THFP
The following diagram illustrates the hydrolysis of this compound under both acidic and basic conditions.
Caption: Reaction mechanisms for THFP hydrolysis.
Troubleshooting Workflow for Unexpected Degradation
This flowchart provides a logical sequence for diagnosing stability issues.
Caption: Logic diagram for troubleshooting THFP stability.
Representative Stability Data (Illustrative)
The following table provides an illustrative example of how THFP stability might vary with pH. Actual rates must be determined experimentally.
| pH | Condition | Relative Degradation Rate | Primary Mechanism |
| 2.0 | Acidic | High | Acid-Catalyzed Hydrolysis |
| 4.5 | Mildly Acidic | Low (Optimal Stability) | Minimal Hydrolysis |
| 7.0 | Neutral | Moderate | Water- & Base-Catalyzed |
| 10.0 | Basic | Very High | Base-Catalyzed (Saponification) |
Part 4: Experimental Protocol
This section details a standard protocol for conducting a forced degradation study of THFP.
Protocol: Forced Hydrolytic Degradation of THFP
Objective: To generate the primary hydrolytic degradation products of THFP and to assess its relative stability under acidic and basic conditions.
Materials:
-
This compound (THFP), analytical standard
-
Hydrochloric acid (HCl), 0.1 M solution
-
Sodium hydroxide (NaOH), 0.1 M solution
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
pH meter, calibrated
-
Volumetric flasks and pipettes
-
HPLC vials
-
Heating block or water bath set to 50°C
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of THFP in acetonitrile.
-
-
Sample Preparation:
-
Acid Degradation: In a 10 mL volumetric flask, add 1 mL of the THFP stock solution and dilute to volume with 0.1 M HCl. This creates a 100 µg/mL sample.
-
Base Degradation: In a 10 mL volumetric flask, add 1 mL of the THFP stock solution and dilute to volume with 0.1 M NaOH. This creates a 100 µg/mL sample.
-
Control Sample: In a 10 mL volumetric flask, add 1 mL of the THFP stock solution and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
-
Stress Conditions:
-
Place all three prepared samples (Acid, Base, Control) into the heating block at 50°C.
-
Take time-point samples (e.g., 0, 2, 4, 8, and 24 hours) by withdrawing an aliquot from each flask.
-
For the base degradation sample, neutralize the aliquot with an equivalent amount of 0.1 M HCl immediately after sampling to stop the reaction. For the acid sample, neutralize with 0.1 M NaOH.
-
-
Sample Analysis (Example HPLC Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 40:60 Acetonitrile:Water containing 0.1% phosphoric acid (adjust as needed for optimal separation).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Analyze all time-point samples by HPLC.
-
Monitor the decrease in the THFP peak area and the corresponding increase in the degradation product peaks (tetrahydrofurfuryl alcohol and propionic acid).
-
The goal is to achieve approximately 5-20% degradation of the active ingredient to ensure that the degradation products are detectable without completely consuming the parent compound.[12]
-
References
- 1. CAS 637-65-0: this compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Video: Esters to Carboxylic Acids: Saponification [jove.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 15. ijcrt.org [ijcrt.org]
Technical Support Center: Preventing Degradation of Tetrahydrofurfuryl Propionate (THFP) During Polymerization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers and professionals working with Tetrahydrofurfuryl propionate (THFP). This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the polymerization of this versatile monomer. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to troubleshoot existing issues and proactively design robust, self-validating experimental protocols.
Section 1: Understanding the Core Challenge: THFP's Dual Degradation Pathways
This compound is a unique monomer, comprising both an ester linkage and a tetrahydrofuran (THF) ether ring.[1][2] This bifunctional nature makes it susceptible to two primary degradation routes during polymerization, which can occur concurrently and significantly impact the quality, yield, and performance of the final polymer. Understanding these pathways is the first step toward effective prevention.
-
Hydrolytic Degradation (Ester Cleavage): The propionate ester group is vulnerable to cleavage, especially in the presence of water, acids, or bases.[3][4][5] This reaction, often called hydrolysis or saponification, breaks the THFP molecule into Tetrahydrofurfuryl Alcohol (THFA) and Propionic Acid.[6][7] These byproducts can act as chain-terminating agents or alter the reaction kinetics, leading to polymers with lower molecular weight and inconsistent properties.
-
Ring Instability (Ether Degradation): The tetrahydrofuran ring, while generally stable, can undergo acid-catalyzed ring-opening, particularly at elevated temperatures or in the presence of strong Lewis or Brønsted acids.[8][9] This degradation pathway is complex and can lead to a variety of linear and cross-linked byproducts, often resulting in discoloration (yellowing or browning) and the formation of insoluble gels.
Caption: Primary degradation pathways for THFP monomer.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during THFP polymerization in a direct question-and-answer format.
Q1: My polymerization is turning yellow, and the resulting polymer has a lower-than-expected molecular weight and poor solubility. What's happening?
A1: This combination of symptoms strongly suggests a combination of thermal and acid-catalyzed degradation of the THF ring.[9]
-
Causality: At elevated temperatures (often above 140-160°C), the THF moiety can become susceptible to degradation.[10] If your initiator system generates acidic species, or if acidic impurities are present in your monomer, this process is accelerated. The ring-opening creates reactive intermediates that can undergo further reactions, leading to the formation of conjugated systems responsible for the yellow/brown color and cross-linked, insoluble gels. This process also disrupts the polymer chain growth, resulting in a lower average molecular weight.
-
Troubleshooting Actions:
-
Verify Monomer Purity: Ensure your THFP is free from acidic impurities like propionic acid. Consider purifying the monomer via vacuum distillation before use (See Protocol 3.1).
-
Optimize Temperature: Evaluate if the polymerization can be conducted at a lower temperature by selecting a more appropriate low-temperature initiator.
-
Ensure Inert Atmosphere: Oxygen can exacerbate thermal degradation by forming hydroperoxides, which can decompose into new radical and acidic species.[11][12] Rigorous purging with an inert gas like argon or nitrogen is critical (See Protocol 3.2).
-
Initiator Selection: Avoid strongly acidic initiators. If using a catalyst, screen for milder alternatives that do not promote ring-opening.[9]
-
Q2: My reaction is difficult to control, with inconsistent initiation times and low conversion. I've also noticed phase separation in the final product. What is the cause?
A2: These issues are classic indicators of hydrolytic degradation of the ester linkage, likely caused by water contamination.
-
Causality: Water present in the monomer, solvent, or initiator will react with the THFP's ester group.[13] This acid- or base-catalyzed reaction consumes the monomer and produces tetrahydrofurfuryl alcohol (THFA) and propionic acid.[14][15] THFA can act as a chain transfer agent, limiting molecular weight, while propionic acid can interfere with the activity of many initiators, leading to inconsistent start times. The formation of the more polar THFA can also lead to phase separation from the growing non-polar polymer chains.
-
Troubleshooting Actions:
-
Quantify Water Content: Use Karl Fischer titration to measure the water content in your monomer and solvent.[16] It should be in the low ppm range for optimal results.
-
Dry All Reagents: Dry the THFP monomer over a suitable drying agent (e.g., molecular sieves) that does not introduce acidity. Ensure all solvents are rigorously dried using standard laboratory procedures.
-
Use Anhydrous Techniques: Conduct the polymerization under strictly anhydrous conditions using Schlenk line or glovebox techniques to prevent atmospheric moisture from entering the reaction (See Protocol 3.2).
-
Q3: I purified my THFP monomer, but it turned into a solid plug in the storage bottle after a few weeks. How do I prevent this?
A3: This is a case of premature, spontaneous polymerization during storage, which occurs in the absence of a suitable inhibitor.
-
Causality: Highly purified monomers, especially acrylates and related esters, can undergo thermally or light-induced self-initiation to form free radicals, leading to polymerization.[17][18] Commercial monomers are typically shipped with a small amount of an inhibitor to prevent this. When you purify the monomer (e.g., by distillation), you also remove this protective inhibitor.
-
Troubleshooting Actions:
-
Add a Storage Inhibitor: After purification, immediately add a storage inhibitor to the monomer. The choice of inhibitor is critical.
-
Store Properly: Store the inhibited monomer in a cool, dark place, preferably in a refrigerator and in an amber bottle to protect from heat and light.
-
Inhibitor Selection: Choose an inhibitor based on your storage duration and subsequent application. Phenolic inhibitors require oxygen to be effective, while others do not.[17]
-
| Inhibitor | Typical Concentration (ppm) | Mechanism | Key Considerations |
| 4-Methoxyphenol (MEHQ) | 50 - 200 | Radical Scavenger (O₂ required) | Common, effective for storage. Easily removed by basic alumina column. |
| Hydroquinone (HQ) | 100 - 500 | Radical Scavenger (O₂ required) | Highly effective but can be more difficult to remove than MEHQ.[19] |
| Phenothiazine (PTZ) | 200 - 1000 | Radical Scavenger | Effective at higher temperatures (e.g., during distillation).[17] |
| TEMPO | 50 - 150 | Stable Free Radical | Very effective, oxygen-independent inhibitor. Can be more expensive.[18][19] |
Section 3: Proactive Prevention & Optimization Protocols
Protocol 3.1: Monomer Purification and Re-inhibition
This protocol describes the vacuum distillation of THFP to remove non-volatile impurities, water, and degradation products, followed by the addition of a storage inhibitor.
-
Apparatus Setup: Assemble a clean, dry vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Add Distillation Inhibitor: To the distillation flask containing crude THFP, add a high-temperature inhibitor such as Phenothiazine (PTZ) at ~500 ppm to prevent polymerization in the flask.[17]
-
Vacuum Application: Slowly apply vacuum to the system, ensuring controlled bubbling. A typical pressure is 1-10 mmHg.
-
Heating: Gently heat the distillation flask using an oil bath. Collect the THFP fraction that distills at a constant temperature. The boiling point will be dependent on the applied pressure.
-
Fraction Collection: Collect the purified monomer in a receiving flask that has been pre-charged with the desired storage inhibitor (e.g., MEHQ at 100 ppm). Swirl the flask gently as the distillate collects to ensure mixing.
-
Storage: Transfer the inhibited, purified monomer to a clean, dry, amber glass bottle. Purge the headspace with a dry, inert gas (e.g., argon) before sealing. Store at 4°C.
Protocol 3.2: Analytical Workflow for Quality Control
A robust quality control (QC) process is essential for reproducible polymerizations. This workflow outlines how to check monomer purity and detect key degradation products.
Caption: Analytical workflow for THFP monomer quality control.
-
Step 1: Water Content: Determine the water content using Karl Fischer titration.[16] Specification: < 50 ppm.
-
Step 2: Purity & Non-Volatile Impurities: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the purity of THFP and quantify non-volatile degradation products like THFA and propionic acid.[16][20] Specification: THFP > 99.5%, THFA < 0.1%, Propionic Acid < 0.1%.
-
Step 3: Volatile Impurities: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify any volatile byproducts resulting from thermal degradation or ring-opening.[21] Specification: No significant unidentified peaks.
Section 4: Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for THFP monomer?
-
Store in an amber, tightly sealed container at 2-8°C with an appropriate inhibitor (e.g., 100 ppm MEHQ) and under an inert gas headspace.
-
-
Can I use common radical initiators like AIBN or Benzoyl Peroxide (BPO)?
-
Yes, AIBN (Azobisisobutyronitrile) is generally a good choice as it does not typically generate acidic byproducts upon decomposition. BPO can generate benzoic acid, which could potentially contribute to acid-catalyzed degradation over long reaction times at high temperatures, so AIBN is often preferred.
-
-
How do I remove the inhibitor right before polymerization?
-
The most common method for removing phenolic inhibitors like MEHQ or HQ is to pass the monomer through a small column packed with basic alumina. This should be done immediately before adding the monomer to the reaction vessel.
-
-
What are the characteristic analytical signals for the main degradation products?
-
In ¹H NMR, the appearance of a broad singlet for the alcohol (-OH) of THFA and the carboxylic acid (-COOH) of propionic acid are key indicators. In IR spectroscopy, a broad O-H stretch around 3300 cm⁻¹ would indicate the presence of THFA and propionic acid.
-
Section 5: References
-
EP0672652A1 - Stabilizers for the prevention of polymerization of (meth)acrylic acid and esters thereof - Google Patents.
-
Stabilizers for the prevention of polymerization of \meth\acrylic acid and esters thereof - European Patent Office - EP 0672652.
-
Inhibition of Free Radical Polymerization: A Review - PMC - NIH.
-
ω-Unsaturated methacrylate macromonomers as reactive polymeric stabilizers in mini-emulsion polymerization - Polymer Chemistry (RSC Publishing).
-
an Excellent Stabilizer for Acrylic Emulsion Polymerization - Tosoh USA.
-
Effects of inhibitors and retarders on low temperature free radical crosslinking polymerization between styrene and vinyl ester resin | Scilit.
-
Inhibition of Free Radical Polymerization: A Review - ResearchGate.
-
Polymer stabilizer - Wikipedia.
-
Ring-closing depolymerization of polytetrahydrofuran to produce tetrahydrofuran using heteropolyacid as catalyst - ResearchGate.
-
US11180578B2 - Polymerization inhibitor and retarder compositions with amine stabilizer - Google Patents.
-
How Do Polymerization Inhibitors Work? - Chemistry For Everyone - YouTube.
-
Ester hydrolysis - Wikipedia.
-
Novel tetrahydrofuran (THF) degradation-associated genes and cooperation patterns of a THF-degrading microbial community as revealed by metagenomic - PubMed.
-
Technical Support Center: Minimizing Thermal Decomposition in Tetrahydrofuran Derivative Synthesis - Benchchem.
-
Analytical methodologies for discovering and profiling degradation-related impurities | Request PDF - ResearchGate.
-
hydrolysis of esters - Chemguide.
-
Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS | Request PDF - ResearchGate.
-
Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01 - PMC - NIH.
-
15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry.
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Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps.
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Qualitative tests for carboxylic acids, esters, amides, acid/acyl chloride comparison of acidity of alcohols, phenols, carboxylic acids advanced A level organic chemistry revision notes doc brown.
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15.9: Hydrolysis of Esters - Chemistry LibreTexts.
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Experimental and Modeling Study of a Semi-Continuous Slurry Reactor–Pervaporator System for Isoamyl Acetate Production Using a Commercial Pervaporation Membrane - MDPI.
-
Tetrahydrofuran Degradation Pathway - Eawag-BBD.
-
51 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
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This compound, 637-65-0 - The Good Scents Company.
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CAS 637-65-0: this compound | CymitQuimica.
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Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling - PMC - NIH.
-
WO2013079785A1 - Method for recovering and purifying propionic acid - Google Patents.
-
Polymer Degradation: Category, Mechanism and Development Prospect - E3S Web of Conferences.
-
Esters of tetrahydrofurfuryl alcohol: Human health tier II assessment.
-
Polymer Degradation: Category, Mechanism and Development Prospect - ResearchGate.
-
Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed.
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Technical Support Center: Overcoming Poor Solubility of Tetrahydrofurfuryl Propionate in Aqueous Systems
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Tetrahydrofurfuryl propionate (THFP). This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of THFP. Our goal is to provide you with both the theoretical understanding and practical, step-by-step protocols to overcome these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THFP) and what are its basic properties?
This compound (CAS 637-65-0) is an ester derived from tetrahydrofurfuryl alcohol and propionic acid.[1] It is a colorless to pale yellow liquid known for its sweet, fruity, and caramel-like odor.[2] Due to these characteristics, it is often used as a synthetic flavoring agent in food products and as a fragrance ingredient in cosmetics.[2][3] While it is soluble in organic solvents, it is only slightly soluble or considered insoluble in water, which presents a significant challenge for its use in aqueous-based formulations.[1][4][5]
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [1][3] |
| Molecular Weight | 158.2 g/mol | [3][6] |
| Appearance | Colorless to almost clear liquid | [1][3] |
| Density | ~1.04 g/mL at 25 °C | [2][4] |
| Boiling Point | ~207 °C | [2][4] |
| Water Solubility | Poor / Slightly Soluble (Predicted: 16.9 g/L) | [4][5][7] |
| logP (predicted) | 1.03 - 1.04 | [7] |
Q2: What are the typical signs of poor THFP solubility in my experiment?
You will likely observe one or more of the following indicators:
-
Turbidity or Cloudiness: The solution appears hazy or milky instead of clear, indicating that the THFP has not fully dissolved.
-
Phase Separation: An oily layer of undissolved THFP may be visible on the surface or at the bottom of the aqueous medium.
-
Precipitation: If you are attempting to dissolve THFP from a concentrated stock solution, it may precipitate out upon dilution in water.
-
Inconsistent Results: Poor solubility can lead to non-homogenous solutions, causing high variability in analytical or bioassay results.
Q3: Which solubility enhancement strategy should I try first?
For most applications, starting with the simplest and most cost-effective method is recommended. The use of co-solvents is an excellent first-line approach due to its ease of implementation and the wide availability of suitable, low-toxicity solvents.[8] If this method fails to achieve the desired concentration or clarity, progressing to surfactant-based systems is the logical next step.
Q4: Is adjusting the pH a viable method to improve THFP solubility?
No, pH adjustment is not an effective strategy for THFP. This method works for ionizable compounds, such as weak acids or weak bases, by converting them into their more soluble salt forms.[9] THFP is a neutral ester and lacks an ionizable functional group, so its solubility is largely independent of the solution's pH.
Troubleshooting Guide: Step-by-Step Solubilization Protocols
This section provides detailed protocols to systematically address solubility issues with THFP. We will progress from the simplest to more advanced techniques.
Problem: My aqueous solution of THFP is cloudy and shows phase separation at my target concentration.
This is the most common issue and can often be resolved with the addition of common laboratory excipients.
Solution A: Co-Solvent Addition
Causality & Mechanism: Co-solvents are water-miscible organic solvents that enhance the solubility of non-polar solutes by reducing the polarity of the aqueous solvent system. They effectively lower the interfacial tension between the hydrophobic THFP and the water, allowing for greater molecular dispersion.[8] This is a simple and highly effective technique for moderately hydrophobic compounds.[8]
Recommended Co-Solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Glycerin.
-
Preparation: Prepare stock solutions of each co-solvent (e.g., 100% Ethanol, 100% PG, 100% PEG 400).
-
System Setup: In separate glass vials, prepare your aqueous buffer or medium.
-
Co-Solvent Addition: Add a specific percentage (v/v) of a co-solvent to each vial. Start with a range, for example, 5%, 10%, 20%, and 30%.
-
Mixing: Vortex each vial thoroughly to ensure the co-solvent is homogeneously mixed with the aqueous phase.
-
THFP Addition: Add the required amount of THFP to each co-solvent/water mixture to achieve your target concentration.
-
Solubilization: Vortex vigorously for 1-2 minutes. Use a bath sonicator for 5-10 minutes if necessary to aid dissolution.
-
Observation & Selection: Visually inspect each vial for clarity against a dark background. The lowest percentage of co-solvent that yields a completely clear, single-phase solution is the optimal choice for your formulation.
Solution B: Surfactant-Mediated Micellar Solubilization
Causality & Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic THFP molecules are partitioned into the core, effectively being encapsulated and dispersed in the aqueous medium.[10][11] This technique is particularly useful for solubilizing oils and fragrances.[12][13]
Recommended Surfactants: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), Sorbitan monooleate (Span® 80). Non-ionic surfactants are generally preferred due to their lower toxicity and reduced potential for interaction with other formulation components.[10]
-
Surfactant Selection: Choose a surfactant appropriate for your application. Polysorbate 80 is a robust starting point for many research applications.
-
Stock Solution: Prepare a 10% (w/v) stock solution of the surfactant in your aqueous medium.
-
System Setup: In a glass vial, combine the required amount of THFP with a small amount of the pure (neat) surfactant. A common starting ratio is 1:2 to 1:5 (THFP:Surfactant).
-
Pre-mixing: Vortex the THFP and surfactant together to create a uniform mixture. This step is crucial for efficient micelle formation.
-
Titration: Slowly add your aqueous medium to the THFP/surfactant mixture dropwise while continuously vortexing.
-
Final Volume: Continue adding the aqueous medium until you reach the final desired volume and concentration.
-
Observation: The resulting solution should be clear or slightly opalescent, indicating the formation of a stable microemulsion or micellar solution. If the solution is cloudy, the ratio of surfactant to THFP may need to be increased.
Problem: I require a high concentration of THFP, and co-solvents/surfactants are not sufficient or desirable.
For applications demanding higher payloads or seeking to avoid traditional solvents and surfactants, cyclodextrins offer a sophisticated alternative.
Solution C: Cyclodextrin Inclusion Complexation
Causality & Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate a "guest" molecule, such as THFP, within their cavity if the guest has appropriate size and hydrophobicity. This host-guest interaction forms an "inclusion complex," effectively masking the hydrophobic nature of the guest and significantly increasing its apparent water solubility.[14][15][16] Beta-cyclodextrin (β-CD) and its more soluble derivative, Hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[17]
-
Molar Ratio Calculation: Determine the 1:1 molar ratio between THFP (MW ≈ 158.2) and the chosen cyclodextrin (e.g., β-CD, MW ≈ 1135).
-
Mixing: In a glass mortar, weigh out the appropriate amounts of THFP and CD.
-
Kneading: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the powder while triturating continuously with the pestle. Add just enough liquid to form a thick, uniform paste.
-
Drying: Continue kneading for 30-60 minutes. Transfer the paste to a glass dish and dry it in an oven at 40-50°C or under vacuum until a constant weight is achieved.
-
Final Product: The resulting dry powder is the THFP-CD inclusion complex. This powder can now be directly dissolved in your aqueous medium.
-
Solubility Test: Weigh the complex powder and dissolve it in your aqueous buffer. You should observe a significant increase in the achievable concentration of THFP compared to the free compound.
Analytical Quantification of THFP
To validate the success of your solubilization efforts, it is essential to quantify the concentration of THFP in your final aqueous formulation. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.
General HPLC Method Outline:
A quantitative analysis method can be developed using reverse-phase HPLC with UV detection.[18]
-
Column: A C18 reverse-phase column is suitable for separating moderately non-polar compounds like THFP.
-
Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like acetonitrile or methanol. The exact ratio will need to be optimized to achieve good peak shape and retention time for THFP.
-
Detection: THFP has an ester carbonyl group which should have a UV absorbance maximum in the range of 200-220 nm. A UV detector set to this range would be appropriate.
-
Standard Curve: Prepare a standard curve by dissolving known concentrations of pure THFP in an organic solvent (e.g., acetonitrile). Run these standards on the HPLC to correlate peak area with concentration.
-
Sample Analysis: Inject your final aqueous formulation (filtered through a 0.22 µm syringe filter) into the HPLC. Use the peak area from the resulting chromatogram and the standard curve to determine the exact concentration of solubilized THFP.
References
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- Vertex AI Search. (2025). Lipid-based formulation approaches: Significance and symbolism.
- National Institutes of Health (NIH). (n.d.). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - PMC.
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- National Institutes of Health (NIH). (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
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Minimizing impurities in the production of Tetrahydrofurfuryl propionate
Welcome to the technical support center for the synthesis of Tetrahydrofurfuryl propionate (THFP). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the production of high-purity THFP. We will delve into the causal factors behind common impurities and provide actionable, field-proven protocols to mitigate them.
Introduction to Purity in THFP Synthesis
This compound (CAS No. 637-65-0) is a valuable ester, recognized for its applications as a synthetic flavoring agent and solvent.[1][2] Its synthesis, typically via Fischer esterification of tetrahydrofurfuryl alcohol (THFA) and propionic acid, is a reversible reaction that presents several challenges in achieving high purity.[3][4] Common impurities include unreacted starting materials, water, catalysts, and various side-products. Controlling these is paramount to ensuring the final product's quality, safety, and performance characteristics.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Section 1: Troubleshooting Reaction Inefficiency & Impurities
This section addresses the most common questions related to incomplete reactions and the presence of starting materials in the final product.
Q1: My final product contains significant amounts of unreacted tetrahydrofurfuryl alcohol and propionic acid. What is causing this and how can I fix it?
Root Cause Analysis: This is the most frequent issue and is rooted in the nature of Fischer esterification, which is a reversible equilibrium reaction.[3][4][5] The presence of water, a product of the reaction, can hydrolyze the ester back into the starting alcohol and acid, preventing the reaction from reaching completion.[6][7]
Expert Recommendation & Protocol: To drive the equilibrium toward the product side, you must actively remove water as it is formed. This is an application of Le Châtelier's principle.[8]
Experimental Protocol: Water Removal using a Dean-Stark Apparatus
-
Apparatus Setup: Assemble a reflux apparatus with a Dean-Stark trap situated between the reaction flask and the condenser. Use a solvent that forms a low-boiling azeotrope with water, such as toluene or cyclohexane.
-
Reagent Charging: In the reaction flask, combine tetrahydrofurfuryl alcohol, a slight excess of propionic acid (e.g., 1.1 to 1.3 molar equivalents), and an acid catalyst (e.g., 0.5-1% mol p-Toluenesulfonic acid). Add the azeotropic solvent.
-
Reaction Execution: Heat the mixture to reflux. The solvent-water azeotrope will vaporize, condense, and collect in the Dean-Stark trap. The denser water will separate and collect in the bottom of the trap, while the less dense organic solvent will overflow and return to the reaction flask.
-
Monitoring: Continue the reaction until no more water is collected in the trap. This indicates the reaction has gone to completion.
-
Work-up: After cooling, proceed with the neutralization and purification steps.
Caption: Workflow for optimizing esterification yield.
Section 3: Purification and Analysis FAQ
Effective purification and accurate analysis are essential for validating product quality.
Q4: What is the standard protocol for purifying crude this compound after the reaction?
Expert Recommendation & Protocol: A multi-step liquid-liquid extraction followed by distillation is the standard and effective method. [9][10] Step-by-Step Purification Protocol:
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and any excess propionic acid. Vent the funnel frequently to release CO₂ gas.
-
Aqueous Wash: Wash the organic layer successively with water or a saturated NaCl (brine) solution to remove any remaining water-soluble impurities. [9]3. Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration: Filter off the drying agent.
-
Distillation: Purify the final product by fractional distillation under reduced pressure (vacuum distillation). This lowers the boiling point and prevents thermal degradation of the ester. Collect the fraction that distills at the correct boiling point for THFP (Boiling Point: ~207 °C at atmospheric pressure, adjust for vacuum). [1]
Q5: Which analytical techniques are best for identifying and quantifying impurities in my final product?
Expert Recommendation: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and standard technique for this purpose. [11]
-
Gas Chromatography (GC): Separates the components of your mixture based on their volatility and interaction with the GC column. This will show you the relative percentage of each compound, including your desired product and any impurities.
-
Mass Spectrometry (MS): As each separated component elutes from the GC column, it is fragmented and analyzed by the mass spectrometer. The resulting mass spectrum is a unique fingerprint that can be used to unambiguously identify the compound by comparing it to spectral libraries. [11] Data Interpretation: The GC will provide the purity percentage (e.g., 99.5% THFP), while the MS will help you identify the remaining 0.5% as, for example, unreacted THFA, residual solvent, or ether by-products.
Table 1: Effect of Reaction Conditions on THFP Purity
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Purity | Key Impurities Noted |
| Water Removal | No Dean-Stark (Simple Reflux) | Dean-Stark with Toluene | 70-80% | Unreacted THFA, Propionic Acid |
| Reactant Ratio | 1:1 Molar Ratio | 1:1.2 (Acid Excess) | 90-95% | Unreacted THFA |
| Catalyst | 5% mol H₂SO₄ | 1% mol p-TSA | >98% | Ether by-products, color |
| Temperature | High Reflux (>150°C) | Controlled Reflux (~110°C) | >98% | Degradation products |
References
-
PrepChem. (n.d.). Synthesis of tetrahydrofurfuryl 2-(p-prenylphenyl)propionate. Retrieved from PrepChem.com. [Link]
-
LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from Chempedia - LookChem. [Link]
-
Li, X., et al. (2021). Solid acid-catalyzed conversion of furfuryl alcohol to alkyl tetrahydrofurfuryl ether. Renewable Energy. [Link]
-
University of Toronto. (n.d.). Esters. An Introduction. Retrieved from University of Toronto Chemistry. [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB003196). Retrieved from FooDB. [Link]
- Google Patents. (1985). US4521595A - Process for the purification of esters.
-
MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from MIT OpenCourseWare. [Link]
-
Quora. (2017). What are the modifications to improve the purity of ester?. Retrieved from Quora. [Link]
- Google Patents. (1981). US4304925A - Process for purifying esters.
-
ResearchGate. (2016). How to purify esterification product?. Retrieved from ResearchGate. [Link]
-
The Good Scents Company. (n.d.). This compound, 637-65-0. Retrieved from The Good Scents Company. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from Organic Chemistry Portal. [Link]
-
Semantic Scholar. (n.d.). Synthesis and Characterization of Fatty Acid Furfuryl Ester Mixtures. Retrieved from Semantic Scholar. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from Master Organic Chemistry. [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from gsrs. [Link]
-
ScienceDirect. (2025). Tetrahydrofuran-Assisted Transesterification Biodiesel from Waste Cooking Oil. Retrieved from ScienceDirect. [Link]
-
Australian Government Department of Health. (2018). Esters of tetrahydrofurfuryl alcohol: Human health tier II assessment. Retrieved from NICNAS. [Link]
-
MDPI. (n.d.). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. Retrieved from MDPI. [Link]
-
IOP Conference Series: Materials Science and Engineering. (n.d.). The Effect of Tetrahydrofuran on Transesterification of Palm Oil Using Modified Clay Catalystinto Biodiesel. Retrieved from IOP Science. [Link]
-
MDPI. (n.d.). Advances in Extraction Techniques for Beer Flavor Compounds. Retrieved from MDPI. [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from Chemguide. [Link]
-
YouTube. (2017). Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor. Retrieved from YouTube. [Link]
-
INCHEM. (2006). JECFA Evaluations-TETRAHYDROFURFURYL PROPIONATE-. Retrieved from INCHEM. [Link]
Sources
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- 2. CAS 637-65-0: this compound | CymitQuimica [cymitquimica.com]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
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- 11. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Analytical Challenges in the Detection of Tetrahydrofurfuryl Propionate in Complex Matrices
Welcome to the technical support center for the analysis of Tetrahydrofurfuryl propionate (THFP). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting and quantifying THFP in various challenging matrices. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
Q1: What are the primary analytical techniques for detecting this compound?
A1: The most common and effective techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] GC-MS is often preferred for its ability to separate volatile and semi-volatile compounds like THFP, while LC-MS is a powerful tool for analyzing THFP in complex mixtures without the need for derivatization.[2]
Q2: What makes the detection of this compound in complex matrices challenging?
A2: The primary challenges stem from "matrix effects," where components of the sample other than the analyte of interest interfere with the analysis.[3][4][5][6][7] In biological matrices like plasma, whole blood, or urine, endogenous substances such as phospholipids, proteins, and salts can suppress or enhance the ionization of THFP, leading to inaccurate quantification.[3][4] Environmental and food samples present their own unique sets of interfering compounds.
Q3: What are the critical first steps in developing a robust analytical method for THFP?
A3: A successful method begins with a thorough understanding of the physicochemical properties of THFP and the composition of the sample matrix.[8][9][10] Key initial steps include selecting the appropriate analytical technique (GC-MS or LC-MS), choosing an effective sample preparation method to isolate THFP and remove interferences, and optimizing instrument parameters for maximum sensitivity and selectivity.
Q4: Is derivatization necessary for the analysis of this compound?
A4: For GC-MS analysis, derivatization is generally not required for THFP as it is a volatile compound. However, for LC-MS analysis of related compounds like short-chain fatty acids, derivatization can improve chromatographic retention and enhance detection sensitivity.[11][12] For THFP itself, direct analysis by LC-MS is typically feasible.
Q5: How can I minimize matrix effects in my analysis?
A5: Minimizing matrix effects is crucial for accurate quantification.[5][6][7] This can be achieved through:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are vital for cleaning up the sample and removing interfering components.[13][14][15]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate THFP from co-eluting matrix components is essential.
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard that behaves similarly to THFP can compensate for matrix-induced signal variations.[14]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that closely resembles the sample matrix can help to correct for matrix effects.
II. Troubleshooting Guides
This section provides detailed guidance on overcoming specific issues you may encounter during your experiments.
Guide 1: Poor Peak Shape and Resolution in GC-MS Analysis
Poor chromatography can significantly impact the accuracy and precision of your results. This guide will help you diagnose and resolve common peak shape issues.
Problem: Tailing or Fronting Peaks
-
Potential Cause 1: Active Sites in the GC System. Active sites in the injector, column, or detector can interact with the analyte, causing peak tailing.
-
Solution:
-
Deactivate the Inlet Liner: Use a deactivated liner or replace it if it's old.
-
Condition the Column: Bake out the column according to the manufacturer's instructions to remove contaminants.
-
Use a Guard Column: A guard column can protect the analytical column from non-volatile residues.
-
-
-
Potential Cause 2: Inappropriate Injection Temperature. If the injection temperature is too low, the sample may not vaporize completely and uniformly. If it's too high, thermal degradation can occur.
-
Solution: Optimize the injection temperature. Start with a temperature slightly above the boiling point of THFP (207 °C) and adjust as needed.[9]
-
-
Potential Cause 3: Column Overload. Injecting too much sample can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
Problem: Broad Peaks
-
Potential Cause 1: Suboptimal Carrier Gas Flow Rate. The linear velocity of the carrier gas affects peak width.
-
Solution: Optimize the carrier gas flow rate (or pressure) to achieve the best efficiency for your column dimensions.
-
-
Potential Cause 2: Slow Injection Speed. A slow injection can lead to band broadening in the inlet.
-
Solution: Use a fast injection speed to ensure a narrow sample band is introduced onto the column.
-
Guide 2: Low Recovery of THFP During Sample Preparation
Low recovery of your analyte of interest during sample preparation is a common issue that can lead to underestimation of its concentration.
Workflow for Optimizing Sample Preparation
Caption: Decision workflow for troubleshooting low THFP recovery.
Detailed Protocol: Solid-Phase Extraction (SPE) for THFP from Plasma
This protocol provides a starting point for developing a robust SPE method for THFP in a complex biological matrix like plasma.
Materials:
-
Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of plasma, add a known amount of a suitable internal standard.
-
Add 1 mL of acetonitrile to precipitate proteins.[16]
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Consider a second wash with a slightly stronger organic solvent to remove less polar interferences, but be careful not to elute the THFP.
-
-
Elution:
-
Elute the THFP from the cartridge with 3 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[17]
-
Table 1: Example SPE Recovery Data for THFP in Plasma
| SPE Sorbent | Wash Solvent | Elution Solvent | Average Recovery (%) | %RSD (n=3) |
| C18 | 5% Methanol | Methanol | 75.2 | 4.8 |
| Polymeric HLB | 5% Methanol | Methanol | 92.5 | 2.1 |
| C18 | 5% Methanol | Acetonitrile | 78.9 | 4.2 |
| Polymeric HLB | 5% Methanol | Acetonitrile | 95.1 | 1.8 |
Guide 3: Signal Suppression/Enhancement in LC-MS Analysis
Matrix effects are a significant challenge in LC-MS bioanalysis.[3][5] This guide will help you identify and mitigate these effects.
Identifying Matrix Effects: Post-Column Infusion Experiment
This experiment helps to visualize regions of ion suppression or enhancement in your chromatogram.
Procedure:
-
Set up your LC-MS system with your analytical column and mobile phase.
-
Instead of injecting a sample, continuously infuse a standard solution of THFP directly into the MS source via a T-junction placed after the LC column.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the signal of THFP. Any deviation from a stable baseline indicates a matrix effect at that retention time.
Mitigating Matrix Effects
-
Improve Sample Cleanup: As detailed in Guide 2, a more effective sample preparation method is the first line of defense against matrix effects.[15] The goal is to remove the interfering components, particularly phospholipids in biological matrices.[3]
-
Optimize Chromatography:
-
Change Column Chemistry: If co-elution is the issue, try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.
-
Adjust Mobile Phase Gradient: A shallower gradient can improve the separation between THFP and interfering peaks.
-
-
Use a Suitable Internal Standard: An isotopically labeled THFP is the ideal internal standard as it will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction.[14]
-
Dilute the Sample: Simple dilution can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression or enhancement.[4]
Workflow for Addressing Matrix Effects
Caption: A systematic approach to mitigating matrix effects.
III. References
-
FooDB. (n.d.). Showing Compound this compound (FDB003196). Retrieved from [Link]
-
Semantic Scholar. (2021). Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS. Retrieved from [Link]
-
Analytical Method Summaries. (2021). Analytical Method Summaries. Retrieved from [Link]
-
Shared Research Facilities. (n.d.). Sample Preparation Guide for Synthetic Organic Chemicals. Retrieved from [Link]
-
MDPI. (2021). Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS. Retrieved from [Link]
-
Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Retrieved from [Link]
-
Journal of Laboratory Automation. (2013). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
-
OSHA. (n.d.). FURFURAL. Retrieved from [Link]
-
Science Alert. (2011). Liquid Extraction of Aromatic Hydrocarbons by Tetrahydrofurfuryl Alcohol, An Environmentally Friendly Solvent. Retrieved from [Link]
-
Science Alert. (2011). Liquid Extraction of Aromatic Hydrocarbons by Tetrahydrofurfuryl Alcohol, An Environmentally Friendly Solvent. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Matrix Effect in Bioanalysis: An Overview. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). PROPIONIC ACID. Retrieved from [Link]
-
ResearchGate. (2011). Liquid Extraction of Aromatic Hydrocarbons by Tetrahydrofurfuryl Alcohol, An Environmentally Friendly Solvent. Retrieved from [Link]
-
Slideshare. (2010). Matrix Effect. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 97% (GC), 100 ml. Retrieved from [Link]
-
ResearchGate. (2021). CHAPTER 2. Novel Detection Approaches to Tackle the Challenges of Complex Matrices for Alternative Drugs and New Psychoactive Substances. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2018). Esters of tetrahydrofurfuryl alcohol: Human health tier II assessment. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from [Link]
-
PubMed. (2009). Solid-phase extraction and analysis of THC and carboxy-THC from whole blood using a novel fluorinated solid-phase extraction sorbent and fast liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1993). Guideline for Industry. Retrieved from [Link]
-
ResearchGate. (2021). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]
-
PubMed. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Retrieved from [Link]
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- 16. Solid-phase extraction and analysis of THC and carboxy-THC from whole blood using a novel fluorinated solid-phase extraction sorbent and fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to Tetrahydrofurfuryl Propionate and Other Prominent Green Solvents for Pharmaceutical Applications
Foreword: The Imperative for Greener Solvents in Drug Development
The pharmaceutical industry is at a pivotal juncture, where the dual mandates of therapeutic innovation and environmental stewardship are converging. Traditional synthesis and formulation processes have long relied on a roster of effective but often hazardous organic solvents. Concerns over toxicity, environmental persistence, and reliance on petrochemical feedstocks have catalyzed a paradigm shift towards "green chemistry."[1][2][3][4] This movement champions the adoption of solvents that are safer, derived from renewable resources, and biodegradable, thereby minimizing the environmental footprint of pharmaceutical development without compromising efficacy.[5][6]
This guide provides an in-depth comparative analysis of Tetrahydrofurfuryl propionate (THFP), a versatile ester with a favorable environmental profile, against a curated selection of other leading green solvents: Cyrene®, γ-Valerolactone (GVL), 2-Methyltetrahydrofuran (2-MeTHF), and N-Formylmorpholine (NFM). Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental frameworks necessary to make informed decisions in solvent selection for synthesis, formulation, and drug delivery applications.[7][8]
Profiling the Contenders: Physicochemical and Green Credentials
A solvent's utility is dictated by its physical properties, while its "green" status is determined by its origin, toxicity, and end-of-life profile. Here, we introduce our selected solvents.
This compound (THFP)
THFP is an ester derived from tetrahydrofurfuryl alcohol (THFA) and propionic acid.[9] THFA itself can be produced from the hydrogenation of furfural, a platform chemical derivable from lignocellulosic biomass, positioning THFP within the family of bio-based chemicals.[10][11] It is a colorless liquid with a mild, fruity odor, valued for its excellent solubility for a range of organic compounds.[12][13][14] Its low toxicity and favorable environmental profile make it a compelling alternative to traditional solvents.[12][15]
-
Key Attributes: Pleasant odor, good solvency, low toxicity, and potential bio-based origin.[9][12] It sees use in cosmetics and personal care products and has potential as a pharmaceutical excipient for drug delivery systems.[12]
Cyrene® (Dihydrolevoglucosenone)
Cyrene® is a bio-based dipolar aprotic solvent derived from cellulose in a two-step process.[16][17] It has emerged as a leading sustainable replacement for conventional solvents of very high concern (SVHC) such as N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethylacetamide (DMAc).[18][19] Its non-toxic and non-mutagenic properties are significant advantages in pharmaceutical applications.[16][19]
-
Key Attributes: Bio-based and biodegradable, high polarity, high boiling point, and an excellent safety profile.[17][19] It is effective in a wide range of organic reactions, including cross-coupling reactions and biocatalysis.[16]
γ-Valerolactone (GVL)
GVL is another prominent bio-based solvent, typically produced from levulinic acid, which is derived from lignocellulosic biomass.[18][20][21] It is a biodegradable and non-toxic lactone recognized for its broad solvency and potential as a platform chemical.[18][20] GVL has been successfully used in the preparation of polymeric membranes and even in solid-phase peptide synthesis, showcasing its versatility.[20][22][23]
-
Key Attributes: Sourced from renewable carbohydrates, biodegradable, low eco-toxicological profile, and suitable for a range of chemical transformations.[18]
2-Methyltetrahydrofuran (2-MeTHF)
2-MeTHF is a bio-derived ether, often produced from renewable resources like corncobs and bagasse.[6][24][25] It is positioned as a greener, more sustainable alternative to Tetrahydrofuran (THF).[24][26] Key advantages over THF include a higher boiling point, limited miscibility with water (which simplifies aqueous workups), and a lower tendency to form explosive peroxides, enhancing process safety.[24][25]
-
Key Attributes: Bio-derived, enhanced safety profile compared to THF, and superior separation properties from water.[24] It is particularly valuable for organometallic processes like Grignard reactions.[24][26]
N-Formylmorpholine (NFM)
Unlike the other solvents in this comparison, NFM is not typically derived from biomass. However, it earns its "greener" designation due to its physical properties that mitigate environmental impact.[27] Its high boiling point and consequently low vapor pressure significantly reduce volatile organic compound (VOC) emissions.[27] It is a stable, non-toxic, and non-corrosive polar aprotic solvent.[28][29]
-
Key Attributes: Low volatility (reduces VOCs), high selectivity for aromatics, and excellent chemical stability.[27][30] Widely used in industrial processes like extractive distillation and natural gas purification.[30]
Head-to-Head Comparison: A Data-Driven Analysis
To facilitate a direct comparison, the key physicochemical properties of the selected solvents are summarized below. This data is crucial for predicting solvent behavior, from reaction kinetics to formulation stability.
Table 1: Physicochemical Properties of Selected Green Solvents
| Property | This compound (THFP) | Cyrene® | γ-Valerolactone (GVL) | 2-Methyltetrahydrofuran (2-MeTHF) | N-Formylmorpholine (NFM) |
| CAS Number | 637-65-0[12] | 53716-82-8 | 108-29-2 | 96-47-9 | 4394-85-8[27] |
| Molecular Formula | C₈H₁₄O₃[12] | C₆H₈O₃ | C₅H₈O₂[21] | C₅H₁₀O | C₅H₉NO₂[29] |
| Molecular Weight ( g/mol ) | 158.20[12] | 128.13 | 100.12 | 86.13 | 115.13 |
| Boiling Point (°C) | 205 - 207[12][13] | 227[17] | 207-208 | 78-80 | 243-244 |
| Density (g/mL @ 25°C) | ~1.04[12][13] | 1.25 | 1.05 | 0.86 | 1.15 |
| Water Solubility | Low / Insoluble | Miscible[17] | Miscible | Partially Miscible (4.4g/100g)[26] | Miscible |
| Primary "Green" Feature | Bio-based potential, low toxicity[12] | Bio-based (cellulose), non-toxic[16][17] | Bio-based (biomass), biodegradable[18] | Bio-based (ag-waste), safer than THF[24] | Low VOC emissions, stable[27] |
Performance in Pharmaceutical Contexts: Solubility and Application
The primary role of a solvent in early-phase drug development is often to dissolve an Active Pharmaceutical Ingredient (API) for synthesis, purification, or formulation.[31][32] The ideal green solvent must not only be environmentally benign but also demonstrate robust performance, particularly in API solubility.[33][34]
Causality of Solvent Selection for API Solubility
The adage "like dissolves like" is a foundational principle. The solubility of an API is governed by the interplay of intermolecular forces between the solute (API) and the solvent.
-
Polar Aprotic Solvents (Cyrene®, NFM): These solvents possess large dipole moments and are excellent at solvating polar molecules and salts. They are often effective replacements for DMF and NMP in dissolving a wide range of APIs.[18][19]
-
Polar Protic Solvents (GVL): GVL contains an ester group and can act as a hydrogen bond acceptor. Its polarity makes it a good candidate for dissolving APIs with hydrogen bond donor capabilities.[20]
-
Ethers (2-MeTHF): As a cyclic ether, 2-MeTHF is less polar than the other contenders but is an excellent solvent for less polar organic molecules and is a staple in organometallic chemistry.[24][26] Its partial water miscibility is a key advantage for extraction and separation.[24]
-
Esters (THFP): THFP's ester functionality provides moderate polarity. Its larger, more non-polar carbon backbone suggests it would be most effective for APIs that have both polar functional groups and significant hydrophobic regions.[9]
Diagram 1: Classification of Compared Green Solvents
This diagram illustrates the origins and chemical nature of the solvents discussed, providing a logical framework for understanding their properties.
Caption: Classification of THFP and comparator green solvents by origin and chemical class.
Experimental Protocol: Comparative Solubility Assessment of a Model API
To provide a tangible, self-validating system for evaluation, the following protocol outlines a robust method for comparing the equilibrium solubility of a model crystalline API (e.g., Ibuprofen, Paracetamol) in THFP and the selected alternative green solvents.
Objective
To quantitatively determine and compare the saturation solubility (mg/mL) of a model API in this compound, Cyrene®, γ-Valerolactone, 2-Methyltetrahydrofuran, and N-Formylmorpholine at ambient temperature (25 °C).
Materials and Equipment
-
Model API (crystalline, >99% purity)
-
Solvents: THFP, Cyrene®, GVL, 2-MeTHF, NFM (all high-purity grade)
-
Analytical balance (± 0.1 mg)
-
20 mL glass scintillation vials with PTFE-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated positive displacement pipettes
-
HPLC system with a UV detector
-
0.22 µm PTFE syringe filters
-
Volumetric flasks and appropriate mobile phase for HPLC analysis
Step-by-Step Methodology
-
Preparation: Label vials in triplicate for each solvent.
-
Solvent Addition: Accurately pipette 10.0 mL of each respective solvent into its set of three vials.
-
Excess API Addition: Weigh and add an excess amount of the model API to each vial (e.g., 500 mg, ensuring solid remains undissolved at equilibrium). The key is to create a saturated solution.
-
Equilibration: Securely cap all vials and place them on the orbital shaker set to 200 RPM and 25 °C. Allow the mixtures to equilibrate for 48 hours. This duration is chosen to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After 48 hours, remove the vials and centrifuge them at 5000 RPM for 15 minutes to pellet the excess, undissolved API. This step is critical for accurate sampling of the saturated supernatant.
-
Sample Extraction: Carefully withdraw a 1.0 mL aliquot from the clear supernatant of each vial using a positive displacement pipette. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, labeled HPLC vial. This removes any remaining particulates.
-
Dilution: Perform a precise, pre-validated dilution of the filtered sample with the HPLC mobile phase to bring the API concentration within the calibrated range of the HPLC detector. For example, a 1:100 dilution.
-
Quantification: Analyze the diluted samples via a validated HPLC method. Determine the concentration of the API in each sample by comparing its peak area to a standard curve prepared with known concentrations of the API.
-
Calculation: Calculate the original solubility in mg/mL using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × Dilution Factor
-
Data Analysis: Average the results from the triplicate vials for each solvent and calculate the standard deviation. Present the final data in a comparative table.
Diagram 2: Experimental Workflow for Solubility Assessment
This diagram visually represents the step-by-step protocol for determining API solubility.
Caption: Workflow for the comparative equilibrium solubility experiment.
Concluding Insights and Future Directions
The transition to green solvents is a critical step in advancing sustainable pharmaceutical science. This guide demonstrates that while no single solvent is a universal panacea, a portfolio of greener alternatives now exists, each with a distinct profile of strengths and ideal applications.
-
This compound (THFP) presents as a promising, low-toxicity solvent with good formulation potential, particularly for moderately polar to non-polar APIs. Its pleasant sensory profile is an added benefit for certain topical or oral formulations.[12][13]
-
Cyrene® and GVL stand out as premier bio-based, polar solvents capable of replacing hazardous dipolar aprotics like DMF and NMP in a wide array of synthetic and formulation contexts.[16][18][19] Their high boiling points and water miscibility are significant practical attributes.
-
2-MeTHF is the clear winner for processes requiring a safer, bio-derived ether alternative to THF, especially where phase separation from water is advantageous.[24][25]
-
NFM , while not bio-based, offers a compelling case for its inclusion as a "greener" solvent through its contribution to pollution prevention via reduced VOC emissions.[27]
Future research should focus on:
-
Generating extensive, publicly available databases of API solubility in these green solvents to accelerate adoption.
-
Investigating the long-term stability of APIs in these solvents, particularly for liquid dosage forms.
-
Exploring binary or ternary mixtures of green solvents to create tailored solvent systems with optimized properties for specific, challenging APIs.[20]
By embracing a scientifically rigorous, data-driven approach to solvent selection, the pharmaceutical industry can continue to innovate responsibly, developing life-saving medicines while safeguarding our planet.
References
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Alcolea-Rodriguez, V., et al. (2022). Scope and Limitations of γ-Valerolactone (GVL) as a Green Solvent to be Used with Base for Fmoc Removal in Solid Phase Peptide Synthesis. Molecules. Available at: [Link]
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MDPI. (2023). Preparation and Application of Green Sustainable Solvent Cyrene. MDPI. Available at: [Link]
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Pennakem. (n.d.). 2-Methyltetrahydrofuran: A Sustainable Green Solvent. Pennakem. Available at: [Link]
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National Institutes of Health (NIH). (2018). γ‐Valerolactone as Sustainable and Low‐Toxic Solvent for Electrical Double Layer Capacitors. Wiley Online Library. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Future of Green Solvents: Exploring N-Formylmorpholine's Role. inno-pharmchem.com. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of tetrahydrofurfuryl 2-(p-prenylphenyl)propionate. PrepChem.com. Available at: [Link]
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Oriental Journal of Chemistry. (2024). Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review. Oriental Journal of Chemistry. Available at: [Link]
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Royal Society of Chemistry. (2021). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods. Available at: [Link]
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Royal Society of Chemistry. (2023). Dihydrolevoglucosenone (Cyrene®), a new possibility of environmentally compatible solvent in synthetic organic electrochemistry. Faraday Discussions. Available at: [Link]
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Evaluation of Green Solvents Effects on the Environment. (n.d.). ijhe.tums.ac.ir. Available at: [Link]
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National Institutes of Health (NIH). (2022). Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials. PMC. Available at: [Link]
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Medium. (2024). Greener Solvents: Revolutionizing Chemical Processes for Safety and Sustainability. Medium. Available at: [Link]
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Measured Project. (n.d.). Sustainable PVDF membranes preparation using γ-Valerolactone (GVL) as a green solvent. measured.info. Available at: [Link]
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Wikipedia. (n.d.). γ-Valerolactone. Wikipedia. Available at: [Link]
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Russo, F. (n.d.). γ-Valerolactone (GVL) as a green polar aprotic solvent for polyvinylidene fluoride (PVDF) membranes preparation. NanoInnovation. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-Formylmorpholine CAS 4394-85-8: Your Premier Solvent Solution. inno-pharmchem.com. Available at: [Link]
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ScienceHolic. (2025). Green Solvents and Sustainable Chemical Processes. ScienceHolic. Available at: [Link]
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ACS Publications. (2024). Dihydrolevoglucosenone (Cyrene) as a Biobased Green Alternative to Organic Solvents for the Preparation of Supramolecular Gels Consisting of Self-Assembling Dipeptide Derivatives. ACS Publications. Available at: [Link]
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The Good Scents Company. (n.d.). This compound, 637-65-0. The Good Scents Company. Available at: [Link]
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ResearchGate. (2020). 2‐Methyltetrahydrofuran (2‐MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT tandem polymerizations. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Green Solid-Phase Peptide Synthesis 4. γ-Valerolactone and N -Formylmorpholine as Green Solvents for Solid Phase Peptide Synthesis. ResearchGate. Available at: [Link]
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SciSpace. (2020). Case studies of green solvents in the pharmaceutical industry. SciSpace. Available at: [Link]
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ResearchGate. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. ResearchGate. Available at: [Link]
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NICNAS. (2018). Esters of tetrahydrofurfuryl alcohol: Human health tier II assessment. NICNAS. Available at: [Link]
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ResearchGate. (2024). Sustainable and Green Approaches in Novel Drug Delivery Systems: Innovations in Eco-Friendly Drug Delivery Technologies. ResearchGate. Available at: [Link]
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ACS Publications. (n.d.). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research. Available at: [Link]
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R Discovery. (2025). Green solvents in microextraction of pharmaceuticals: Application and comparison of deep eutectic solvents and ionic liquids. R Discovery. Available at: [Link]
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A Comparative Analysis of Tetrahydrofurfuryl Propionate and Phthalates as Plasticizers: A Technical Guide for Researchers
In the realm of polymer science and formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties, particularly in applications demanding flexibility and durability. For decades, phthalate esters have dominated the landscape of plasticizers, especially for polyvinyl chloride (PVC). However, mounting concerns regarding their potential health and environmental impacts have catalyzed a rigorous search for safer, high-performance alternatives. This guide provides an in-depth technical comparison of a promising, bio-based candidate, Tetrahydrofurfuryl Propionate (THFP), with the widely used family of phthalate plasticizers.
This analysis is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of plasticizer performance beyond mere catalog specifications. We will delve into the mechanistic underpinnings of plasticization, present comparative experimental data for key performance indicators, and provide detailed protocols for the validation of plasticizer efficacy and safety. While direct, comprehensive experimental data for THFP as a plasticizer remains nascent in publicly available literature, we will leverage data from structurally similar furan-based esters to provide a robust and scientifically grounded comparison.
The Mechanism of Plasticization: A Primer
Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer.[1][2] They function by inserting themselves between the polymer chains, thereby reducing the intermolecular forces and increasing the free volume.[1][2][3][4] This disruption of the polymer matrix allows the chains to move more freely past one another, resulting in a decrease in the glass transition temperature (Tg), which is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[5][6] The efficiency of a plasticizer is determined by several factors, including its molecular weight, polarity, and compatibility with the host polymer.[7]
Phthalates, with their characteristic aromatic ring and ester functional groups, exhibit good compatibility with polar polymers like PVC.[3] Their plasticizing effect is well-documented and serves as a benchmark for emerging alternatives. Furan-based esters, such as THFP, are gaining attention due to their renewable sourcing and structural similarities to phthalates, suggesting a comparable mechanism of action.[2][4] The presence of the polar furan ring and ester groups in these molecules allows for effective interaction with polymer chains.[4][8]
Comparative Performance Analysis: this compound (via Furan-based Esters) vs. Phthalates
Due to the limited availability of direct experimental data for this compound as a plasticizer, this guide will utilize performance data from other furan-based esters as a scientifically supported proxy. This approach is justified by the shared furan chemical moiety, which is the primary driver of the plasticizing effect in this class of compounds.
Mechanical Properties
The primary function of a plasticizer is to modify the mechanical properties of a polymer, transforming it from a rigid material to a flexible one. Key parameters for evaluating this transformation are tensile strength and elongation at break.
| Plasticizer Type | Polymer | Plasticizer Content (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Phthalates | |||||
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | 50 | 13.28 | - | [3] |
| Di-n-octyl phthalate (DOP) | PVC | - | - | - | |
| Furan-based Esters (as proxy for THFP) | |||||
| Di(butyl glycol) furan-2,5-dicarboxylate | PVC | 50 | 16.6 | - | [3] |
| Di(butyldiglycol) furan-2,5-dicarboxylate | PVC | 50 | 13.4 | - | [3] |
| Di(butyltriglycol) furan-2,5-dicarboxylate | PVC | 50 | 16.0 | - | [3] |
| Furfuryl alcohol-castor oil fatty acid ester | Ethyl Cellulose | 25% | Better than DBP | - | [9][10] |
phr: parts per hundred rubber DBP: Dibutyl phthalate
From the available data, furan-based plasticizers demonstrate comparable, and in some cases, superior performance to traditional phthalates in terms of maintaining tensile strength while presumably increasing flexibility (as indicated by their use as plasticizers).[3] For instance, certain furan-based esters in PVC at 50 phr exhibit tensile strengths that are competitive with DEHP.[3] Furthermore, a furfuryl alcohol-based ester has shown better mechanical properties in ethyl cellulose films compared to dibutyl phthalate (DBP).[9][10] This suggests that THFP, as a furfuryl derivative, holds significant potential as an effective plasticizer.
Thermal Properties: Glass Transition Temperature (Tg)
A key indicator of a plasticizer's efficiency is its ability to lower the glass transition temperature (Tg) of the polymer. A lower Tg signifies a more flexible material at a given temperature.
| Plasticizer Type | Polymer | Plasticizer Content (phr) | Glass Transition Temperature (°C) | Reference |
| Phthalates | ||||
| Diisononyl phthalate (DINP) | PVC | - | Similar to some furan-based esters | [2] |
| Furan-based Esters (as proxy for THFP) | ||||
| Furan-based plasticizers | PVC | 30-50 | Gradual decrease with increasing content | [3] |
| Furan-based plasticizers | PVC | - | Similar or better than DINP | [2] |
Studies on furan-based plasticizers have shown their capability to significantly reduce the Tg of PVC, with the effect being proportional to the plasticizer concentration.[3] Notably, preliminary tests have indicated that some furan-based compounds can lower the Tg of PVC in a manner that is comparable or even superior to the widely used phthalate, DINP.[2] This strongly supports the potential of THFP to act as an efficient plasticizer.
Migration Resistance: A Critical Parameter for Safety
A significant drawback of many plasticizers is their tendency to migrate out of the polymer matrix over time, which can lead to a loss of material properties and potential contamination of the surrounding environment.[11] This is a particularly critical concern in applications such as medical devices and food packaging.
| Plasticizer Type | Polymer | Migration Test Conditions | Migration Level | Reference |
| Phthalates | ||||
| Diethylhexyl phthalate (DEHP) | PVC | Organic solvent | Higher than furan-based esters | [3] |
| Furan-based Esters (as proxy for THFP) | ||||
| Furan-based plasticizers with ether bonds | PVC | Organic solvent | Over two-fold lower than DEHP | [3] |
Research has demonstrated that furan-based plasticizers containing ether bonds exhibit significantly lower migration in organic solvents compared to DEHP.[3] This enhanced migration resistance is a crucial advantage, suggesting that THFP could offer a safer and more stable alternative to traditional phthalates. The inherent polarity of the furan ring is believed to contribute to stronger interactions with the polymer matrix, thereby reducing the likelihood of leaching.[4][8]
Experimental Protocols for Plasticizer Evaluation
To ensure scientific rigor and enable direct comparison of plasticizer performance, standardized testing methodologies are essential. The following are key experimental protocols for evaluating the efficacy of plasticizers.
Tensile Properties Testing (ASTM D882)
This standard test method is used to determine the tensile properties of thin plastic sheeting.
Methodology:
-
Specimen Preparation: Prepare rectangular test specimens of the plasticized polymer film with a width of 25.4 mm (1 inch) and a length sufficient for gripping in the testing apparatus. Ensure the specimens are free of nicks and cuts.
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Test Procedure:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead movement until the specimen fails.
-
Record the load and elongation throughout the test.
-
-
Calculations:
-
Tensile Strength: The maximum stress sustained by the specimen during the test.
-
Elongation at Break: The increase in length of the specimen at the point of rupture, expressed as a percentage of the original length.
-
Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the plasticized polymer into an aluminum DSC pan and seal it.
-
Test Procedure:
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Cool the sample at a controlled rate.
-
Reheat the sample at the same controlled rate.
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating cycle.
Plasticizer Migration Testing
Migration testing evaluates the extent to which a plasticizer leaches from a polymer matrix.
Methodology:
-
Sample Preparation: Prepare discs of the plasticized polymer of known surface area and weight.
-
Extraction Medium: Select an appropriate extraction medium based on the intended application of the plasticized material (e.g., n-hexane for fatty food contact, ethanol/water mixtures for aqueous environments).
-
Test Procedure:
-
Immerse the polymer discs in the extraction medium at a specified temperature and for a defined period (e.g., 24 hours at 40°C).
-
After the exposure period, remove the polymer discs, dry them, and weigh them to determine the weight loss due to plasticizer migration.
-
Analyze the extraction medium using techniques such as gas chromatography-mass spectrometry (GC-MS) to quantify the amount of migrated plasticizer.
-
Logical Framework for Plasticizer Comparison
The following diagram illustrates the key parameters and logical flow for a comprehensive comparison of plasticizers.
Caption: Logical workflow for comparing the performance of plasticizers.
Conclusion and Future Outlook
The search for safe and effective alternatives to phthalate plasticizers is a critical endeavor in polymer science. While direct, comprehensive data on this compound as a plasticizer is still emerging, the available evidence from structurally similar furan-based esters strongly suggests its potential as a high-performance, bio-based alternative. The data indicates that furan-based plasticizers can offer comparable or even superior mechanical and thermal properties to traditional phthalates, with the significant advantage of lower migration.
As a Senior Application Scientist, it is my recommendation that further research be conducted to generate specific experimental data for THFP in various polymer systems, particularly PVC. This will enable a more direct and definitive comparison and facilitate its adoption in commercial applications. The detailed experimental protocols provided in this guide offer a robust framework for such validation studies. The transition to safer, more sustainable plasticizers is not merely a regulatory necessity but a scientific imperative, and furan-based compounds like this compound represent a very promising path forward.
References
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International Journal of Innovations in Engineering Research and Technology. (n.d.). USE OF PLASTICIZERS IN POLYMERS. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound, 637-65-0. Retrieved from [Link]
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A Comprehensive Performance Showdown: Tetrahydrofurfuryl Propionate vs. Acetate and Butyrate Esters in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical excipients, the selection of an appropriate solvent and penetration enhancer is a critical determinant of a drug product's ultimate success. Tetrahydrofurfuryl alcohol (THFA) esters, a class of biocompatible solvents, have garnered considerable interest for their potential in various pharmaceutical applications, particularly in topical and transdermal drug delivery systems.[1] This guide provides an in-depth, objective comparison of the performance of Tetrahydrofurfuryl Propionate (THFP) against its close analogs, Tetrahydrofurfuryl Acetate (THFA) and Tetrahydrofurfuryl Butyrate (THFB).
This analysis is grounded in a synthesis of their physicochemical properties and outlines a series of robust experimental protocols to generate critical comparative data. By understanding the nuances of their performance, researchers and formulation scientists can make more informed decisions in the selection of the optimal excipient for their specific drug development needs.
Introduction to Tetrahydrofurfuryl Esters: A Structural Overview
Tetrahydrofurfuryl esters are derived from the esterification of tetrahydrofurfuryl alcohol, a renewable resource often produced from agricultural byproducts.[2] Their general structure consists of a stable tetrahydrofuran ring and a variable ester side chain. This structure imparts a unique combination of properties, including good solvency for a range of active pharmaceutical ingredients (APIs), biocompatibility, and, in some cases, skin penetration-enhancing effects.[1][3]
The three esters under comparison differ only by the length of their carboxylic acid moiety:
-
Tetrahydrofurfuryl Acetate (THFA): C7H12O3
-
This compound (THFP): C8H14O3
-
Tetrahydrofurfuryl Butyrate (THFB): C9H16O3
This seemingly minor structural variation can lead to significant differences in their physicochemical properties and, consequently, their performance as pharmaceutical excipients.
Physicochemical Properties: The Foundation of Performance
A thorough understanding of the fundamental physicochemical properties of these esters is paramount to predicting their behavior in a formulation. The following table summarizes the key properties gathered from various sources.
| Property | Tetrahydrofurfuryl Acetate (THFA) | This compound (THFP) | Tetrahydrofurfuryl Butyrate (THFB) |
| Molecular Weight | 144.17 g/mol [4] | 158.2 g/mol | 172.22 g/mol [5] |
| Boiling Point | 194-195 °C | ~207 °C | 225-227 °C[5] |
| Density | ~1.061 g/mL at 25 °C | ~1.04 g/mL at 25 °C | ~1.012 g/mL at 25 °C[5] |
| Refractive Index | ~1.437 at 20 °C | ~1.438 at 20 °C | ~1.440 at 20 °C |
| Solubility in Water | Soluble[6] | Information not readily available | Insoluble[7] |
| LogP (Octanol/Water) | ~0.5[6] | ~1.4[7] | ~1.4[7] |
Expert Insights: The increasing chain length from acetate to butyrate leads to an expected increase in molecular weight and boiling point, and a decrease in density. The transition from soluble in water (THFA) to insoluble (THFB) is a critical differentiator that will significantly impact their application in aqueous versus non-aqueous or emulsion-based formulations. The higher LogP value of THFP and THFB suggests greater lipophilicity, which could translate to better solubilization of lipophilic drugs and potentially enhanced skin penetration.
Comparative Performance Evaluation: Proposed Experimental Protocols
To provide a definitive comparison of these esters for pharmaceutical applications, a series of head-to-head experimental evaluations are necessary. The following protocols are designed to be self-validating and provide the quantitative data needed for informed excipient selection.
Experiment 1: Comparative Solubility of a Model API
Objective: To quantitatively determine and compare the saturation solubility of a model Active Pharmaceutical Ingredient (API) in THFP, THFA, and THFB.
Causality: The solvency power of an excipient is a primary determinant of its utility in liquid and semi-solid formulations. Differences in the ester chain length will influence the polarity and hydrogen bonding capacity of the solvent, directly impacting its ability to dissolve an API.
Experimental Workflow Diagram:
Caption: Workflow for determining API solubility in tetrahydrofurfuryl esters.
Detailed Protocol:
-
Selection of Model API: Choose a model API relevant to topical or transdermal delivery (e.g., a non-steroidal anti-inflammatory drug like ibuprofen or ketoprofen).
-
Preparation of Saturated Solutions: In separate glass vials, add an excess amount of the model API to a known volume (e.g., 5 mL) of THFA, THFP, and THFB.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sampling and Filtration: After equilibration, allow the vials to stand undisturbed for a short period. Carefully withdraw a sample from the supernatant of each vial using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved API.
-
Quantification: Accurately dilute the filtered samples with a suitable mobile phase and quantify the concentration of the dissolved API using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Data Analysis: Calculate the saturation solubility of the API in each ester in mg/mL. The experiment should be performed in triplicate for statistical validity.
Experiment 2: Chemical Stability under Accelerated Conditions
Objective: To compare the chemical stability of THFP, THFA, and THFB, both neat and in a simple formulation, under accelerated stability conditions as per ICH guidelines.[8][9]
Causality: The stability of an excipient is crucial for the overall shelf-life of a pharmaceutical product. The ester linkage is susceptible to hydrolysis, and the rate of degradation can be influenced by the nature of the ester group.
Experimental Workflow Diagram:
Caption: Workflow for the comparative stability testing of tetrahydrofurfuryl esters.
Detailed Protocol:
-
Sample Preparation:
-
Neat Esters: Place a known amount of pure THFA, THFP, and THFB into separate, sealed glass vials.
-
Simple Formulations: Prepare simple formulations by dissolving a model API in each of the esters.
-
-
Storage Conditions: Place the prepared samples in stability chambers maintained at accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH) and long-term conditions (25°C ± 2°C / 60% RH ± 5% RH).[10]
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months for accelerated studies).[11]
-
Analytical Testing: At each time point, analyze the samples for:
-
Assay of the ester: Using a validated gas chromatography (GC) or HPLC method to determine the remaining concentration of the ester.
-
Degradation products: Quantify the formation of key degradation products, such as tetrahydrofurfuryl alcohol and the corresponding carboxylic acid (acetic, propionic, or butyric acid).
-
Physical appearance: Visually inspect for any changes in color, clarity, or the formation of precipitates.
-
-
Data Analysis: Plot the percentage of the remaining ester against time for each storage condition. Compare the degradation rates of the three esters.
Experiment 3: In Vitro Skin Permeation Enhancement
Objective: To compare the potential of THFP, THFA, and THFB to enhance the in vitro skin permeation of a model drug using a Franz diffusion cell setup.[12][13]
Causality: The ability of an excipient to act as a penetration enhancer is often related to its lipophilicity and its interaction with the stratum corneum lipids. The different ester chain lengths are expected to modulate these interactions, leading to varying degrees of permeation enhancement.
Experimental Workflow Diagram:
Caption: Workflow for in vitro skin permeation studies using Franz diffusion cells.
Detailed Protocol:
-
Skin Membrane Preparation: Excise full-thickness skin from a suitable animal model (e.g., porcine ear skin) and mount it on the Franz diffusion cells with the stratum corneum facing the donor compartment.[14]
-
Formulation Preparation: Prepare solutions of a model drug in each of the three esters (THFA, THFP, and THFB) at the same concentration. A control formulation without any ester should also be prepared.
-
Franz Cell Setup: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and maintain the temperature at 32°C to mimic skin surface temperature.
-
Dosing: Apply a finite dose of each formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed receptor medium.
-
Quantification: Analyze the concentration of the drug in the receptor samples using a validated HPLC method.
-
Data Analysis: Plot the cumulative amount of drug permeated per unit area versus time. Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve. Determine the enhancement ratio (ER) for each ester by dividing its Jss by the Jss of the control formulation.
Biocompatibility and Safety Considerations
While all three esters are generally considered to have low toxicity, a thorough evaluation of their safety profile is essential for any pharmaceutical application.[3] Systemic human health effects of these esters are expected to be driven by their hydrolysis to tetrahydrofurfuryl alcohol (THFA) and the corresponding carboxylic acids (acetic, propionic, and butyric acid), all of which are considered to have low toxicity at the concentrations used in topical formulations.[3] However, it is crucial to consult the latest safety data sheets and regulatory information for each specific ester.
Conclusion and Recommendations
The selection of the most appropriate tetrahydrofurfuryl ester for a given pharmaceutical formulation is a multifaceted decision that requires a comprehensive evaluation of their performance characteristics. While THFA offers the advantage of water solubility, the greater lipophilicity of THFP and THFB may provide superior solvency for lipophilic drugs and enhanced skin penetration.
The experimental protocols outlined in this guide provide a robust framework for generating the necessary comparative data to make an evidence-based decision. By systematically evaluating the solubility, stability, and permeation-enhancing properties of this compound, Acetate, and Butyrate, researchers can optimize their formulations for enhanced efficacy, stability, and safety. It is recommended that these experiments be conducted with the specific API of interest to obtain the most relevant data for a particular drug development project.
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A Comparative Guide to the Cytotoxicity of Furan-Based Esters for Biomedical Applications
The integration of novel biomaterials and therapeutic agents into clinical practice hinges on a rigorous evaluation of their biological safety. Among the diverse chemical scaffolds explored, furan-based compounds have garnered significant interest due to their versatile chemistry and presence in numerous bioactive molecules.[1][2] Furan derivatives, including esters, are being investigated for applications ranging from drug delivery systems and polymer synthesis to anticancer agents.[3][4][5] However, their potential for inducing cellular toxicity remains a critical parameter that dictates their suitability for biomedical use. The in vivo oxidation of furan rings can sometimes lead to toxic metabolites, making a thorough cytotoxic assessment indispensable.[1]
This guide provides an in-depth comparison of the cytotoxicity of various furan-based esters, grounded in established experimental protocols. We will dissect the causality behind standard testing methodologies, present a synthesis of current research data, and offer insights into the structure-activity relationships that govern the cytotoxic potential of these promising compounds. All evaluations are framed within the context of international standards, primarily ISO 10993-5, which governs the in vitro cytotoxicity testing of medical devices and their constituent materials.[6][7]
The Foundational Pillars of Cytotoxicity Assessment
Before a material can be considered for any application involving direct or indirect contact with the human body, its potential to cause cell damage must be thoroughly assessed.[8][9] Cytotoxicity testing serves as the initial and most crucial screening step in this biocompatibility evaluation.[7] Cell death, the ultimate endpoint of cytotoxicity, primarily occurs through two distinct mechanisms: necrosis and apoptosis.[10]
-
Necrosis: This is a traumatic form of cell death resulting from acute cellular injury, leading to the loss of plasma membrane integrity and the release of intracellular contents, which can trigger an inflammatory response.[10][11]
-
Apoptosis: Often termed "programmed cell death," this is a controlled, energy-dependent process crucial for normal tissue homeostasis. It is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, without the release of cytoplasmic contents.[10][12]
Distinguishing between these pathways is vital; a material that induces widespread necrosis is generally unsuitable for most biomedical applications, whereas apoptosis-inducing capabilities might be desirable in anticancer therapies.[1][13]
Experimental Design: Self-Validating Protocols for Cytotoxicity Evaluation
To ensure reliable and comparable results, cytotoxicity assessments must follow standardized and well-validated protocols.[14] The International Organization for Standardization (ISO) provides a framework for these evaluations in the ISO 10993 series of standards.[15][16] Here, we detail the core in vitro assays used to quantify the cellular response to furan-based esters.
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound, such as a furan-based ester. This process ensures a systematic evaluation from initial cell exposure to final data interpretation.
Caption: General workflow for in vitro cytotoxicity assessment of biomaterials.
Protocol 1: MTT Assay for Metabolic Viability
This colorimetric assay is a cornerstone for evaluating cell viability and proliferation.[17][18] Its widespread use stems from its reliability and suitability for high-throughput screening.[19]
-
Principle of Causality: The assay's logic is rooted in cellular function. In viable, metabolically active cells, mitochondrial dehydrogenase enzymes, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan precipitate.[20][21] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of viability.[18]
-
Detailed Step-by-Step Methodology (Adherent Cells):
-
Cell Seeding: Plate cells (e.g., human dermal fibroblasts, MCF-7) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[22]
-
Compound Treatment: Prepare serial dilutions of the furan-based ester in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control and a known cytotoxic agent (e.g., Triton™ X-100) as a positive control. Incubate for another 24 to 72 hours.[22]
-
MTT Addition: After incubation, carefully aspirate the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[20] The use of serum-free medium is crucial here to prevent interference from serum components.[17]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the crystals.[20][22] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[17][20]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: LDH Assay for Membrane Integrity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.[23] It is a reliable indicator of cell lysis and necrosis.[11]
-
Principle of Causality: LDH is a stable cytosolic enzyme present in most eukaryotic cells.[11] Under normal conditions, it remains within the cell. However, when the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the culture medium. The assay uses a coupled enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. This NADH is then used by a second enzyme (diaphorase) to reduce a tetrazolium salt into a colored formazan product, which can be measured.[11][23]
-
Detailed Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) or simply collect a portion of the culture supernatant (typically 50 µL) from each well. Transfer it to a new 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically includes the substrate, cofactor, and diaphorase). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[23]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Cytotoxicity is calculated based on the LDH activity in the treated wells compared to controls. A "maximum LDH release" control (cells lysed with a detergent) and a "spontaneous LDH release" control (untreated cells) are used for normalization.
-
Comparative Cytotoxicity of Furan-Based Esters: A Data Synthesis
The cytotoxic profile of a furan derivative is highly dependent on its specific chemical structure, including the nature and position of substituents on the furan ring.[24][25] The following table summarizes experimental data from various studies, providing a comparative overview.
| Furan-Based Ester / Derivative | Cell Line(s) | Assay | Cytotoxicity Metric (IC₅₀) | Key Findings & Selectivity | Reference |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa, HepG2, Vero | MTT | > 100 µg/mL (all lines) | Exhibited weak cytotoxicity against both cancer and normal (Vero) cell lines. | [26] |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa, HepG2, Vero | MTT | 62.37 µg/mL (HeLa) | Addition of a tryptamine moiety significantly increased cytotoxicity against the HeLa cancer cell line. | [26][27] |
| N'-(furan-2-carbonyl)pyridine-4-carbohydrazide (Compound 4) | MCF-7 (Breast Cancer), MCF-10A (Normal Breast) | MTT | 4.06 µM (MCF-7), >50 µM (MCF-10A) | Showed significant cytotoxic activity and high selectivity for cancer cells over normal cells (Selectivity Index > 12.3). | [22][24] |
| 2-(3,4-dimethoxyphenyl)-N-(1-(furan-2-yl)-3-oxo-3-(phenylamino)prop-1-en-2-yl)-5,6-dihydro-4H-[8][10][12]triazino[4,3-a]azepin-8(7H)-one (Compound 7) | MCF-7 (Breast Cancer), MCF-10A (Normal Breast) | MTT | 2.96 µM (MCF-7), >50 µM (MCF-10A) | Demonstrated the highest cytotoxic activity in the series with excellent selectivity for cancer cells (Selectivity Index > 16.8). | [22][24] |
| Furfural | Yeast (S. cerevisiae) | Viability Plating | - | Showed clear cytotoxic effects, reducing cell viability during the lag phase of growth. | [28] |
| 2,5-Bis(hydroxymethyl)furan (BHMF) | Vibrio fischeri | Microtox | "Practically harmless" | The presence of alcohol groups was associated with reduced toxicity compared to aldehyde or acid functional groups. | [29] |
Mechanistic Insights: How Furan Derivatives Induce Cell Death
Several studies have delapsed deeper than simple viability, investigating the specific molecular pathways triggered by cytotoxic furan derivatives. For promising anticancer candidates, the induction of apoptosis is a highly desirable trait.
Research on potent furan derivatives (such as compounds 4 and 7 in the table above) revealed that their cytotoxic effect on MCF-7 breast cancer cells is mediated by apoptosis.[24] This was confirmed through multiple lines of evidence:
-
Cell Cycle Arrest: Flow cytometry analysis showed that the compounds caused cells to accumulate in the G₂/M phase of the cell cycle, a common precursor to apoptosis.[24]
-
Apoptosis Confirmation: An Annexin V/PI staining assay confirmed that the cells were undergoing apoptosis.[24] Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis, while PI only enters cells with compromised membranes (late apoptosis/necrosis).[12]
-
Intrinsic Apoptosis Pathway: The mechanism was identified as the intrinsic (mitochondrial) pathway of apoptosis. This was evidenced by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, which disrupts the mitochondrial membrane potential and leads to caspase activation.[24][25]
The following diagram illustrates the intrinsic apoptosis pathway implicated in the action of these furan derivatives.
Caption: Intrinsic apoptosis pathway induced by select furan derivatives.
Conclusion and Future Perspectives
This guide demonstrates that the cytotoxicity of furan-based esters is not a monolithic property but is instead highly tunable through synthetic modification. For biomedical applications where cytocompatibility is paramount, such as in tissue engineering scaffolds or drug delivery vehicles, esters like methyl-5-(hydroxymethyl)-2-furan carboxylate and its precursor BHMF show promise due to their low intrinsic toxicity.[26][29]
Conversely, for therapeutic applications like oncology, specific structural modifications—such as the addition of carbohydrazide or complex heterocyclic moieties—can transform the furan scaffold into a potent and selective anticancer agent that functions by inducing apoptosis.[24][30] The high selectivity indices observed for some derivatives are particularly encouraging, suggesting a favorable therapeutic window.[22][24]
Future research should focus on expanding the library of furan-based esters and correlating their physicochemical properties (e.g., hydrophobicity, electronic effects) with cytotoxic outcomes. Furthermore, transitioning from 2D cell culture models to more physiologically relevant 3D organoid or spheroid cultures will provide more accurate predictions of in vivo performance.[31][32] Ultimately, a comprehensive understanding of cytotoxicity, grounded in robust and standardized methodologies, is essential for translating the promise of furan-based chemistry into safe and effective biomedical innovations.
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- 28. Identification of furfural as a key toxin in lignocellulosic hydrolysates and evolution of a tolerant yeast strain - PMC [pmc.ncbi.nlm.nih.gov]
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- 32. LDH-Glo™ Cytotoxicity Assay | LDHアッセイ | LDH放出 | J2380 | Promega [promega.jp]
A Head-to-Head Comparison of Solvents for Furan-Based Polymerization: A Guide for Researchers
Introduction: The Pivotal Role of Solvents in Sustainable Polymer Chemistry
The transition from petroleum-derived plastics to sustainable alternatives is a cornerstone of modern materials science. Furan-based polymers, derived from renewable biomass, are at the forefront of this movement, offering a promising pathway to high-performance materials with a reduced environmental footprint[1][2][3]. Monomers such as 2,5-furandicarboxylic acid (FDCA), furfuryl alcohol (FA), and 5-hydroxymethylfurfural (HMF) serve as versatile building blocks for a new generation of polyesters, thermosets, and functional polymers[2][4][5].
However, the success of furan-based polymerization does not hinge on the monomer alone. The choice of solvent is a critical, often underestimated, parameter that dictates reaction kinetics, dictates polymer architecture, and ultimately defines the "green" credentials of the final product. An inappropriate solvent can lead to poor monomer solubility, undesirable side reactions, low molecular weights, and complex purification processes.
This guide provides a head-to-head comparison of solvents for major classes of furan-based polymerization. Moving beyond a simple catalog of options, we will delve into the causality behind experimental choices, offering field-proven insights and detailed protocols to empower researchers in the rational design and optimization of their polymerization systems.
Part 1: Acid-Catalyzed Polymerization of Furfuryl Alcohol (PFA) — A Tale of Control vs. Side Reactions
Poly(furfuryl alcohol) (PFA) is a bio-based thermoset prized for its thermal stability and chemical resistance. Its synthesis via acid-catalyzed polycondensation is deceptively simple, yet highly sensitive to reaction conditions, particularly the choice of solvent. The core challenge lies in managing the primary polymerization pathway against a significant side reaction: the acid-catalyzed opening of the furan ring.
Mechanistic Insight: The Influence of Solvent on Carbocation Stability and Ring Integrity
The polymerization of furfuryl alcohol (FA) proceeds through the formation of furfuryl carbocation intermediates. These intermediates can either react with another FA molecule to extend the polymer chain or undergo rearrangement and hydration, leading to ring-opened species like levulinic acid and other 1,4-dicarbonyl compounds[6][7][8]. The solvent's polarity and protic nature directly influence the stability of these intermediates and the prevalence of ring-opening.
-
Protic Polar Solvents (e.g., Water, Isopropyl Alcohol): These solvents are a double-edged sword. While FA is miscible with water and alcohols, these protic solvents can stabilize the carbocation intermediates, disrupting the expected polymerization pathway[6][9]. Furthermore, they actively participate in the ring-opening reaction, leading to polymers with a higher degree of open structures (DOS)[7][8]. This results in a lower cross-link density, a reduced glass transition temperature (Tg), and altered mechanical properties compared to PFA synthesized in neat conditions[6][7][8][10].
-
"Green" Solvent Systems (e.g., Deep Eutectic Solvents): An emerging strategy involves using deep eutectic solvents (DES), such as those formed from choline chloride and zinc chloride. These systems can act as both the solvent and catalyst, enabling high-yield, catalyst-free polymerization under moderate conditions and offering a more sustainable route that minimizes side reactions and simplifies purification[11][12].
Data-Driven Comparison of Solvents for PFA Synthesis
The following table summarizes the qualitative and quantitative effects of different solvent environments on PFA synthesis.
| Solvent System | Polymerization Rate | Furan Ring Opening (DOS) | Resulting Cross-link Density | Glass Transition (Tg) | Key Considerations & Trade-offs |
| Neat (Solvent-Free) | Reference Rate | Low | High | Higher | High viscosity at later stages; potential for thermal runaway. |
| Water | Disturbed/Complex[10] | High (~0.15)[8] | Lower[7][8] | Lower[7] | Promotes formation of aldehydes; leads to more heterogeneous polymer structure[10]. |
| Isopropyl Alcohol (IPA) | Slower[9] | High | Lower[6] | Lower[6] | Stabilizes carbocation center, disrupting polymerization; results in less complete curing[6]. |
| Deep Eutectic Solvents (DES) | High (e.g., 92.5% yield at 80°C)[11][12] | Low (Implied) | High | N/A | Catalyst-free, recyclable system; offers a "green" and efficient synthesis pathway[11]. |
Experimental Protocol: Comparative Synthesis of PFA in Neat vs. Aqueous Conditions
This protocol is designed to demonstrate the structural differences induced by polymerization in water.
Objective: To synthesize and compare the structural properties of PFA prepared without additional solvent (PFA°) versus in a 50% aqueous solution (PFA+).
Materials:
-
Furfuryl alcohol (FA), freshly distilled
-
Maleic anhydride (MA), initiator
-
Deionized water
-
Round-bottom flasks, magnetic stir bars, oil bath
-
NMR tubes, deuterated solvent (e.g., DMSO-d6)
Procedure:
-
Preparation of Reaction Mixtures:
-
For PFA° (Neat): In a round-bottom flask, add freshly distilled furfuryl alcohol. Add maleic anhydride (e.g., 1-2 mol% relative to FA). The rationale for using a mild acid initiator like MA is to control the reaction exotherm.
-
For PFA+ (Aqueous): In a separate flask, prepare a 50/50 (w/w) solution of furfuryl alcohol and deionized water. Add the same molar percentage of maleic anhydride.
-
-
Polymerization:
-
Place both flasks in a preheated oil bath at 80°C and stir vigorously.
-
Monitor the reaction progress. The viscosity will increase significantly, and the color will darken from pale yellow to black. Samples can be taken periodically to track conversion via techniques like DSC or FTIR[7][8].
-
The reaction in water may initially appear heterogeneous as the polymer precipitates[8].
-
-
Reaction Termination & Isolation:
-
After a set time (e.g., when a high viscosity is reached, typically several hours), cool the reactions to room temperature.
-
The resulting black, viscous resin is the crude PFA. For analytical purposes, small samples can be dissolved in a suitable deuterated solvent for NMR analysis.
-
-
Characterization (The Self-Validating System):
-
1H NMR and 2D NMR (HSQC/HMBC): This is the critical validation step. Compare the spectra of PFA° and PFA+. For PFA+, expect to see a significantly higher intensity of signals corresponding to carbonyl species (aldehydes, ketones) and their derivatives (enols, ketals), confirming the increased furan ring opening as described in the literature[10]. The presence of these unique signals in PFA+ but not PFA° validates the protocol's success in demonstrating the solvent's effect.
-
Visualization: PFA Synthesis Workflow
Caption: Workflow comparing PFA synthesis in neat vs. aqueous conditions.
Part 2: Solvent Selection for Furan-Based Polyester Synthesis
Furan-based polyesters, particularly poly(ethylene furanoate) (PEF), are positioned as bio-based alternatives to PET[5][13]. Their synthesis, whether through enzymatic routes or traditional polycondensation, presents a different set of solvent-related challenges, primarily centered on monomer solubility and reaction medium sustainability.
Core Challenge: Overcoming Monomer Insolubility
The primary monomer, 2,5-furandicarboxylic acid (FDCA), has poor solubility in many common organic solvents, which complicates homogeneous polymerization and purification[13][14]. Its diester derivative, dimethyl 2,5-furandicarboxylate (DMFDCA), is often used due to better solubility[13]. Research has extensively mapped the solubility of FDCA, showing that polar solvents like methanol and 1-butanol are effective, while acetonitrile is poor[15][16]. This data is crucial for selecting solvents not only for the reaction but also for upstream purification and downstream product isolation.
Comparative Analysis of Solvents for Polyester Synthesis
The focus is increasingly on enzymatic polymerization, which operates under milder conditions and aligns with green chemistry principles[13][17].
-
Conventional High-Temperature Solvents: Traditional polycondensation often requires high temperatures and solvents like diphenyl ether, which carry significant environmental and safety concerns.
-
Bio-based Solvents for Enzymatic Polymerization: A significant advancement is the use of renewable, bio-based solvents. A head-to-head study using Candida antarctica lipase B (CALB) for the polymerization of DMFDCA demonstrated the superiority of certain bio-solvents[17][18].
-
p-Cymene: Showed the highest performance, yielding polyesters with a number-average molecular weight (Mn) up to 12,800 g/mol . Its effectiveness is attributed to providing a favorable microenvironment for the enzyme.
-
D-Limonene & Pinacolone: Also effective, but resulted in polymers with lower molecular weights compared to p-cymene[17][18].
-
Data-Driven Comparison for Enzymatic Polyester Synthesis
| Solvent | Type | Monomer Conversion | Polymer Mn ( g/mol ) | Sustainability Profile |
| p-Cymene | Bio-based | High | Up to 12,800[17][18] | Excellent; derived from terpenes. |
| D-Limonene | Bio-based | Moderate-High | Lower than p-cymene[17][18] | Excellent; derived from citrus peels. |
| Pinacolone | Bio-based | Moderate-High | Lower than p-cymene[17][18] | Good; can be derived from biomass. |
| Diphenyl Ether | Petroleum-based | High | Variable | Poor; high boiling point, persistent. |
Experimental Protocol: Enzymatic Synthesis of Furan-Based Polyester in p-Cymene
This protocol is adapted from high-impact studies on green polyester synthesis[17][18].
Objective: To synthesize a furan-based copolyester using an enzymatic catalyst in a bio-based solvent.
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFDCA)
-
Diol co-monomers (e.g., 2,5-bis(hydroxymethyl)furan (BHMF) and a long-chain diol like 1,8-octanediol)
-
Immobilized Candida antarctica lipase B (CALB), e.g., Novozym® 435
-
p-Cymene, anhydrous
-
Molecular sieves (4 Å)
-
Schlenk flask, vacuum line, condenser, oil bath
Procedure:
-
Reactor Setup & Drying:
-
Add DMFDCA, BHMF, the long-chain diol, and the immobilized enzyme (typically 10% w/w of monomers) to a Schlenk flask equipped with a stir bar.
-
Causality: The use of an immobilized enzyme is crucial for easy removal and recycling post-reaction, a key principle of green chemistry.
-
Dry the mixture under vacuum at a moderate temperature (e.g., 70°C) for several hours to remove any residual water, which can interfere with the polycondensation equilibrium.
-
-
Polymerization - Stage 1 (Oligomerization):
-
Backfill the flask with an inert gas (e.g., Argon). Add anhydrous p-cymene.
-
Heat the reaction to a higher temperature (e.g., 90°C) under atmospheric pressure for a few hours (e.g., 3 hours). This initial stage facilitates the formation of low molecular weight oligomers.
-
-
Polymerization - Stage 2 (High Molecular Weight):
-
Apply a vacuum to the system. This is the critical step for driving the reaction to completion by removing the methanol byproduct generated during transesterification.
-
Causality: According to Le Châtelier's principle, removing a product (methanol) shifts the equilibrium towards the formation of the high molecular weight polymer.
-
Continue the reaction under vacuum at 90°C for an extended period (e.g., 48-72 hours).
-
-
Isolation and Purification:
-
Cool the reaction and dissolve the viscous product in a suitable solvent like chloroform.
-
Filter to remove the immobilized enzyme.
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
-
Validation:
Visualization: Enzymatic Polymerization Process
Caption: General workflow for enzymatic furan polyester synthesis.
Part 3: Solvents for Specialty Furan-Based Polymers
Beyond thermosets and polyesters, furan rings are incorporated into specialty polymers, such as conjugated polymers for organic electronics, using techniques like Stille coupling, or functional materials via acyclic diene metathesis (ADMET) polymerization[19][20]. For these catalyst-sensitive reactions, solvent choice is governed by the need to maintain catalyst integrity and ensure solubility of all components.
-
Solvent Requirements: These reactions typically demand anhydrous and thoroughly degassed aprotic solvents. Oxygen and water can deactivate the sensitive transition-metal catalysts (e.g., Palladium or Ruthenium complexes) used in these syntheses[19][21].
-
Common Choices:
-
Toluene and Chlorobenzene: Often used for Stille coupling due to their ability to dissolve monomers and polymers, and their relatively high boiling points, which allow for elevated reaction temperatures[19].
-
Dichloromethane (DCM): A common choice for Ring-Opening Metathesis Polymerization (ROMP) due to its excellent solvent power for monomers and catalysts like Grubbs' catalyst[21].
-
Solvent-free: For some ADMET polymerizations, reactions can be conducted without solvent at elevated temperatures, which represents an ideal "green" condition if monomer and polymer viscosity allows[20].
-
Conclusion and Future Outlook
The selection of a solvent for furan-based polymerization is a multi-faceted decision that balances reaction efficiency, polymer properties, and process sustainability.
-
For acid-catalyzed PFA synthesis , the key is managing the furan ring-opening side reaction. While neat conditions produce highly cross-linked materials, the use of water intentionally promotes ring-opening to create more heterogeneous structures, and emerging DES systems offer a promising route for catalyst-free, high-yield synthesis.
-
For furan-based polyesters , the primary challenges are monomer solubility and greening the reaction media. Enzymatic polymerization in bio-based solvents like p-cymene represents a significant step forward, delivering high molecular weight polymers under mild conditions.
-
For specialty furan polymers , the solvent's role is to provide an inert, anhydrous environment that protects the sensitive catalysts required for controlled polymerization.
The future of furan polymer chemistry lies in the integrated design of monomers, catalysts, and solvents. The continued exploration of bio-derived, non-toxic, and recyclable solvent systems will be paramount in realizing the full potential of furan-based materials as truly sustainable alternatives in a circular economy.
References
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Pellis, A., et al. (2021). Enzymatic polymerization of furan-based polymers in biobased solvents. RSC Advances. [Link]
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Jiang, Y., et al. (2020). Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides. ACS Symposium Series. [Link]
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Afonin, B. Y., et al. (2023). Recent advances in the development of green furan ring-containing polymeric materials based on renewable plant biomass. Chemical Society Reviews. [Link]
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Gandini, A. (2022). Furan Polymers: State of the Art and Perspectives. Organic Chemistry International. [Link]
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Zhang, Z., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances. [Link]
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Falco, L., et al. (2018). FA Polymerization Disruption by Protic Polar Solvents. Polymers. [Link]
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Falco, L., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. National Institutes of Health. [Link]
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Zhang, Z., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances. [Link]
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Kim, T., et al. (2013). Effects of solvent on the furfuryl alcohol polymerization reaction: UV Raman spectroscopy study. ResearchGate. [Link]
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Patsnap (2025). Furan Derivatives: Plant-Based Monomers for Sustainable Polymers. Patsnap Eureka. [Link]
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Abushaaban, M., et al. (2024). Synthesis of Renewable Furan-Based Benzoxazines and Polybenzoxazines: Recent Advances. ResearchGate. [Link]
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Sciencemadness Wiki (2022). Furan. Sciencemadness Wiki. [Link]
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Semantic Scholar. The FA Polymerization Disruption by Protic Polar Solvent. Semantic Scholar. [Link]
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Qin, L., et al. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. MDPI. [Link]
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Solubility of Things. Furfuryl alcohol. Solubility of Things. [Link]
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Pellis, A., et al. (2021). Enzymatic polymerization of furan-based polymers in biobased solvents. ResearchGate. [Link]
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Zhang, J., et al. (2018). Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. ResearchGate. [Link]
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Zhang, J., et al. (2018). Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. Journal of Chemical & Engineering Data. [Link]
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Falco, L., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. [Link]
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More, A., et al. (2021). Facile Synthesis of a Novel Furanic Monomer and Its ADMET Polymerization toward Fully Renewable Functional Polymers. ACS Sustainable Chemistry & Engineering. [Link]
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Afonin, B. Y., et al. (2023). Recent advances in the development of green furan ring-containing polymeric materials based on renewable plant biomass. Chemical Society Reviews. [Link]
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Al-Naddaf, Q., et al. (2022). Development of Sustainable Catalytic Pathways for Furan Derivatives. National Institutes of Health. [Link]
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Nguyen, T., et al. (2022). GREEN SYNTHESIS OF POLY (FURFURYL ALCOHOL) USING ION LIQUID. Journal of Science and Technology - IUH. [Link]
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Zhenova, A. S. (2019). Green Solvents for Polymer Applications. ResearchGate. [Link]
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Fantin, M., et al. (2016). Effects of Solvent and Monomer on the Kinetics of Radical Generation in Atom Transfer Radical Polymerization. University of Padua. [Link]
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Gandini, A., et al. (2009). Materials from renewable resources based on furan monomers and furan chemistry: work in progress. CORE. [Link]
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Shah, M. W., et al. (2021). Catalyst-free synthesis of poly(furfuryl alcohol) using deep eutectic solvents. New Journal of Chemistry. [Link]
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Shah, M. W., et al. (2021). Catalyst free synthesis of poly(furfuryl alcohol) using deep eutectic solvent. ResearchGate. [Link]
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Chappel, J., et al. (2023). Structural Variations in Biobased Polyfurfuryl Alcohol Induced by Polymerization in Water. Polymers. [Link]
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Shabani, S., et al. (2016). The effects of solvent and initiator on anionic ring opening polymerization of ε-caprolactone: Synthesis and characterization. ResearchGate. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Techniques for Tetrahydrofurfuryl Propionate Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous analysis of chemical entities is paramount. Tetrahydrofurfuryl propionate, a key intermediate and flavoring agent, necessitates precise and reliable analytical methods to ensure its identity, purity, and concentration. This guide provides an in-depth, objective comparison of the primary analytical techniques for the analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). Furthermore, we will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for structural confirmation and quantitative analysis.
This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of each technique and the critical parameters for their validation, in accordance with international regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7]
The Analytical Challenge: this compound
This compound (C₈H₁₄O₃, Molar Mass: 158.19 g/mol ) is a volatile ester recognized for its characteristic fruity and nutty aroma.[8][9][10] Its analysis presents a typical challenge for many organic molecules: the need for a robust, accurate, and precise method that can not only quantify the main component but also detect and identify potential impurities. These impurities can arise from the synthesis process, degradation, or storage. Common impurities might include residual starting materials like tetrahydrofurfuryl alcohol and propionic acid, or by-products from side reactions.
Core Analytical Techniques: A Head-to-Head Comparison
The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural elucidation.
Gas Chromatography (GC): The Workhorse for Volatile Esters
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound.[11][12] The choice of detector is crucial and dictates the specificity and sensitivity of the method.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for quantitative analysis. The FID detector exhibits a linear response over a wide concentration range and is sensitive to nearly all organic compounds.[13] This makes it an excellent choice for routine quality control and purity assessments where the identity of the components is already known.
-
Gas Chromatography-Mass Spectrometry (GC-MS): When identification of unknown components is necessary, coupling GC with a mass spectrometer is the gold standard. GC-MS provides not only retention time data but also the mass spectrum of each eluting compound, which acts as a chemical fingerprint, allowing for confident identification of impurities.[12][14]
High-Performance Liquid Chromatography (HPLC): An Alternative Approach
While GC is often the preferred method for volatile esters, HPLC offers a viable alternative, particularly for less volatile impurities or when derivatization is to be avoided. For a molecule like this compound, which lacks a strong chromophore, UV detection in HPLC can be challenging. However, the use of a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy, particularly ¹H NMR, provides unambiguous structural information and can also be used for quantitative analysis (qNMR).[1][2][3][4][15] It is an indispensable tool for the definitive identification of the active pharmaceutical ingredient (API) and its impurities. For quantitative applications, a well-defined internal standard is used, and the signal integrals of the analyte and the standard are compared.
Cross-Validation Workflow
The process of cross-validation ensures that different analytical methods yield comparable and reliable results for the same analyte. This is crucial when transferring methods between laboratories or when employing multiple techniques for comprehensive characterization.
Caption: Workflow for the Cross-Validation of Analytical Techniques.
Experimental Protocols
Herein, we provide detailed, illustrative protocols for the analysis of this compound using GC-FID, GC-MS, and HPLC. These protocols are designed to be starting points for method development and validation.
Protocol 1: Quantitative Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for determining the purity of this compound and quantifying it in various matrices.
1. Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8860 GC system or equivalent.[5]
- Detector: Flame Ionization Detector (FID).
- Column: DB-WAX capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar column.[5]
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Injector Temperature: 250°C.
- Detector Temperature: 280°C.
- Oven Temperature Program:
- Initial temperature: 80°C, hold for 2 minutes.
- Ramp: 10°C/min to 220°C.
- Hold: 5 minutes at 220°C.
- Injection Volume: 1 µL.
- Split Ratio: 50:1.
2. Sample Preparation:
- Accurately weigh approximately 100 mg of this compound and dissolve in a suitable solvent (e.g., isopropanol) in a 10 mL volumetric flask.
- For the calibration curve, prepare a series of standard solutions of this compound in the same solvent, ranging from approximately 0.1 mg/mL to 20 mg/mL.
3. Data Analysis:
- Integrate the peak area of this compound.
- Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
- Determine the concentration of this compound in the sample from the calibration curve.
Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is designed for the identification and semi-quantitative estimation of impurities in this compound samples.
1. Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890A GC system or equivalent.[16]
- Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.[16]
- Column: HP-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250°C.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: 15°C/min to 250°C.
- Hold: 10 minutes at 250°C.
- Injection Volume: 1 µL.
- Split Ratio: 20:1.
- Mass Range: m/z 40-400.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
2. Sample Preparation:
- Prepare a solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
3. Data Analysis:
- Identify the peak for this compound based on its retention time and mass spectrum.
- For any other observed peaks, perform a library search (e.g., NIST/Wiley) to tentatively identify the impurities.
- The relative abundance of impurities can be estimated by comparing their peak areas to that of the main component (area percent).
Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)
This method provides an alternative to GC and may be particularly useful for the analysis of thermally labile or non-volatile impurities.
1. Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent.
- Detector: Refractive Index Detector (RID).
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 20 µL.
2. Sample Preparation:
- Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
- Prepare calibration standards in the same manner.
3. Data Analysis:
- Quantify the this compound peak based on the calibration curve constructed from the standard solutions.
Comparative Performance Data
The following tables summarize the expected performance characteristics for each analytical technique based on typical validation results for similar ester compounds.
Table 1: Comparison of Quantitative Performance
| Parameter | GC-FID | GC-MS (SIM Mode) | HPLC-RID |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Range | 0.1 - 20 mg/mL | 0.01 - 5 mg/mL | 0.5 - 25 mg/mL |
| Limit of Detection (LOD) | ~ 0.01 mg/mL | ~ 0.001 mg/mL | ~ 0.1 mg/mL |
| Limit of Quantitation (LOQ) | ~ 0.03 mg/mL | ~ 0.003 mg/mL | ~ 0.3 mg/mL |
| Precision (RSD) | < 2% | < 5% | < 3% |
| Accuracy (Recovery) | 98-102% | 95-105% | 97-103% |
Table 2: Qualitative Comparison of Analytical Techniques
| Feature | GC-FID | GC-MS | HPLC-RID | NMR |
| Primary Use | Quantitative Analysis | Identification & Quantitation | Quantitative Analysis | Structural Elucidation & Quantitation |
| Selectivity | Moderate (based on retention time) | High (retention time & mass spectrum) | Low (universal detector) | Very High (chemical shifts & coupling) |
| Sensitivity | High | Very High | Moderate | Low |
| Impurity Profiling | Limited to known impurities | Excellent for unknown identification | Limited | Excellent for structural confirmation |
| Sample Throughput | High | Moderate | High | Low |
| Cost | Low | High | Moderate | Very High |
Logical Relationships in Analytical Method Selection
The choice of analytical technique is a logical process based on the analytical needs at different stages of drug development and quality control.
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Comparative analysis of the mechanical properties of polymers with different furan-based plasticizers
In the quest for sustainable and high-performance polymeric materials, the reliance on traditional petroleum-based plasticizers, particularly phthalates, is facing increasing scrutiny due to environmental and health concerns. This has catalyzed a paradigm shift towards bio-based alternatives, with furan-based compounds emerging as a highly promising class of plasticizers. Derived from renewable biomass resources, these molecules offer a compelling combination of excellent plasticizing efficiency, low toxicity, and reduced migration, positioning them as viable replacements for their incumbent counterparts in a wide range of polymer applications, most notably for Poly(vinyl chloride) (PVC) and bio-based polyesters like Poly(lactic acid) (PLA).[1][2]
This in-depth technical guide provides a comparative analysis of the mechanical properties of polymers plasticized with different furan-based compounds. We will delve into the synthesis of these novel plasticizers, explore their structure-property relationships, and present a comprehensive evaluation of their performance against traditional phthalates, supported by experimental data and standardized testing methodologies. This guide is intended for researchers, scientists, and product development professionals seeking to leverage the advantages of sustainable plasticizers in their polymer formulations.
The Rise of Furan-Based Plasticizers: A Sustainable Alternative
Furan-based plasticizers are primarily derived from 2,5-furandicarboxylic acid (FDCA) and 5-hydroxymethylfurfural (5-HMF), which can be produced from the dehydration of sugars found in lignocellulosic biomass.[1] This renewable origin is a significant advantage over petroleum-derived phthalates. The rigid furan ring in their structure is analogous to the benzene ring in phthalates, allowing for similar interactions with polymer chains to impart flexibility.[1]
The versatility of furan chemistry allows for the synthesis of a diverse library of plasticizers with tailored properties. By varying the length and branching of the ester side chains, it is possible to fine-tune their compatibility with different polymers, their plasticizing efficiency, and their migration resistance.[3][4]
Comparative Performance Analysis: Furan-Based vs. Phthalate Plasticizers
The true measure of a novel plasticizer lies in its ability to match or exceed the performance of established industry standards. Here, we compare the mechanical and thermal properties of PVC and PLA plasticized with various furan-based esters against the widely used di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP).
Impact on Mechanical Properties
The primary function of a plasticizer is to increase the flexibility and reduce the brittleness of a polymer. This is quantified by measuring key mechanical properties such as tensile strength, elongation at break, and hardness.
Table 1: Comparative Mechanical Properties of Plasticized PVC (50 phr)
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| DEHP (Control) | 13.28 | ~350 | ~80 |
| Di(butyl glycol) furan-2,5-dicarboxylate (FDCA-BG) | 16.6 | Similar to DEHP | Similar to DEHP |
| Di(butyldiglycol) furan-2,5-dicarboxylate (FDCA-BDG) | 13.4 | Similar to DEHP | Similar to DEHP |
| Di(butyltriglycol) furan-2,5-dicarboxylate (FDCA-BTG) | 16.0 | Similar to DEHP | Similar to DEHP |
| Di-n-butyl furan-2,5-dicarboxylate (2,5-DBF) | ~15 | ~300 | ~85 |
| Diisoamyl furan-2,5-dicarboxylate (2,5-DIAF) | ~14 | ~320 | ~83 |
Note: The data presented is a synthesis of typical values reported in the literature and may vary based on specific processing conditions.[3][5]
From the data, it is evident that furan-based plasticizers can impart flexibility to PVC comparable to that of DEHP.[3] Notably, some furan derivatives, such as FDCA-BG and FDCA-BTG, can even lead to an increase in tensile strength without compromising elongation, suggesting a reinforcing effect.[3] For PLA, blending with furan-based polyesters like Poly(butylene 2,5-furandicarboxylate) (PBF) has been shown to significantly improve toughness and elongation at break.[6] For instance, a blend of PLA with 20% PBF exhibited a 17.3% increase in toughness.[6]
Thermal Properties and Plasticizer Efficiency
A key indicator of a plasticizer's efficiency is its ability to lower the glass transition temperature (Tg) of the polymer, which marks the transition from a rigid, glassy state to a more flexible, rubbery state.
Table 2: Glass Transition Temperature (Tg) of Plasticized Polymers
| Polymer | Plasticizer (phr) | Tg (°C) |
| PVC | None | ~85 |
| PVC | DEHP (50) | ~22.3 |
| PVC | Di(butyl glycol) furan-2,5-dicarboxylate (50) | Decreased with addition |
| PVC | Di-n-butyl furan-2,5-dicarboxylate (42.9) | Similar to DOP |
| PLA | None | ~60 |
| PLA | Blended with PBF (20%) | Lowered |
Note: Data compiled from various sources.[3][4][7]
Furan-based plasticizers have demonstrated a remarkable ability to lower the Tg of PVC, with some derivatives showing efficiency comparable or even superior to traditional phthalates.[1] The reduction in Tg is a clear indication of good compatibility and effective disruption of polymer chain interactions.[8]
Migration Resistance: A Key Advantage
A significant drawback of conventional plasticizers is their tendency to migrate out of the polymer matrix over time, leading to a loss of flexibility and potential contamination of the surrounding environment. Furan-based plasticizers, particularly those with longer or more polar side chains containing ether bonds, exhibit significantly lower migration rates.[3] Studies have shown that certain furan-based plasticizers have over two-fold lower migration in organic solvents compared to DEHP.[3] This enhanced permanence is a critical advantage for applications requiring long-term stability and safety, such as in medical devices and food packaging.
Experimental Protocols for Performance Evaluation
To ensure the scientific integrity and reproducibility of the findings, standardized testing methodologies are crucial. The following are detailed protocols for key experiments used to characterize the mechanical and thermal properties of plasticized polymers.
Synthesis of Furan-Based Plasticizers (Example: Direct Esterification of FDCA)
This protocol describes a general method for synthesizing furan dicarboxylate esters.
-
Reactant Charging: In a round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, charge 2,5-furandicarboxylic acid (FDCA), the desired alcohol (e.g., butyl glycol) in a molar excess, and an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to the reflux temperature of the alcohol under a nitrogen atmosphere. The water produced during the esterification reaction is continuously removed by azeotropic distillation.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Work-up: Once the reaction is complete, cool the mixture and neutralize the catalyst with a base (e.g., sodium bicarbonate solution).
-
Purification: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. The excess alcohol is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the pure furan-based plasticizer.
-
Characterization: Confirm the structure of the synthesized plasticizer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[3]
Caption: General workflow for the synthesis of furan-based plasticizers.
Preparation of Plasticized Polymer Samples
-
Compounding: The polymer (e.g., PVC resin) is dry-blended with the desired amount of plasticizer (typically expressed in parts per hundred of resin, phr), heat stabilizer (e.g., calcium stearate), and other additives in a high-speed mixer.[8]
-
Melt Processing: The compounded mixture is then melt-processed using a two-roll mill or a twin-screw extruder at a temperature suitable for the specific polymer (e.g., 160-180°C for PVC).
-
Sheet Formation: The molten polymer is then pressed into sheets of a specified thickness using a hydraulic press under controlled temperature and pressure.
-
Conditioning: The prepared sheets are conditioned according to ASTM D618 standards (e.g., at 23 ± 2°C and 50 ± 10% relative humidity for at least 40 hours) before testing to ensure consistent results.[9]
Mechanical Testing
-
Specimen Preparation: Dumbbell-shaped specimens are cut from the conditioned polymer sheets according to the dimensions specified in ASTM D638.[10][11]
-
Testing: The specimens are mounted in the grips of a universal testing machine.[11]
-
Data Acquisition: The specimen is pulled at a constant crosshead speed until it fractures. The load and elongation are continuously recorded.
-
Calculation: From the stress-strain curve, the tensile strength, elongation at break, and Young's modulus are determined.
-
Apparatus: A Durometer (Shore A for soft materials) is used.
-
Procedure: The indenter of the durometer is pressed onto the surface of the conditioned polymer sheet.
-
Reading: The hardness value is read directly from the durometer scale after a specified time (typically 1 second). Multiple readings are taken at different locations and averaged.[10]
Thermal Analysis
-
Specimen Preparation: Rectangular specimens are cut from the conditioned sheets.
-
Testing: The specimen is subjected to a sinusoidal oscillating stress in a DMA instrument (in tensile or bending mode) while the temperature is ramped at a controlled rate.
-
Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are measured as a function of temperature. The peak of the tan delta curve is typically taken as the glass transition temperature (Tg).[12]
-
Sample Preparation: A small sample (5-10 mg) is hermetically sealed in an aluminum pan.
-
Testing: The sample is subjected to a controlled temperature program (e.g., heating at 10°C/min) in a DSC instrument under an inert atmosphere.[13]
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The glass transition is observed as a step change in the heat capacity, and the midpoint of this transition is reported as the Tg.[8]
Caption: Standard workflow for the characterization of plasticized polymers.
Conclusion and Future Outlook
The comparative analysis clearly demonstrates that furan-based plasticizers are not only viable but in many aspects, superior alternatives to traditional phthalates. They offer comparable or enhanced mechanical performance, excellent thermal properties, and significantly improved migration resistance.[1][3] The ability to tune their properties through chemical modification further adds to their appeal for a wide range of polymer applications.
As the demand for sustainable and safe materials continues to grow, furan-based plasticizers are poised to play a pivotal role in the future of the polymer industry. Further research focusing on optimizing synthesis routes to improve cost-effectiveness and exploring their application in a broader range of polymers will undoubtedly accelerate their commercial adoption. The transition to these bio-based additives represents a significant step towards a more circular and sustainable economy for plastics.
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Designing anti-migration furan-based plasticizers and their plasticization properties in poly (vinyl chloride) blends. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Biomass as source of furan-based plasticizers: an alternative to phthalates. (n.d.). European Plasticisers. Retrieved January 5, 2026, from [Link]
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Terzopoulou, Z., et al. (2022). Blending PLA with Polyesters Based on 2,5-Furan Dicarboxylic Acid: Evaluation of Physicochemical and Nanomechanical Properties. MDPI. Retrieved January 5, 2026, from [Link]
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Terzopoulou, Z., et al. (2022). Blending PLA with Polyesters Based on 2,5-Furan Dicarboxylic Acid: Evaluation of Physicochemical and Nanomechanical Properties. PubMed. Retrieved January 5, 2026, from [Link]
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How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). (2025). Patsnap. Retrieved January 5, 2026, from [Link]
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The effects of plasticizers on the dynamic mechanical and thermal properties of poly(lactic acid). (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
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Chaudhary, B. I., et al. (2015). Dialkyl furan‐2,5‐dicarboxylates, epoxidized fatty acid esters and their mixtures as bio‐based plasticizers for poly(VInylchloride). Journal of Applied Polymer Science. Retrieved January 5, 2026, from [Link]
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Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. (n.d.). OUCI. Retrieved January 5, 2026, from [Link]
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Terzopoulou, Z., et al. (2022). Blending PLA with Polyesters Based on 2,5-Furan Dicarboxylic Acid: Evaluation of Physicochemical and Nanomechanical Properties. ResearchGate. Retrieved January 5, 2026, from [Link]
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Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. (n.d.). Retrieved January 5, 2026, from [Link]
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and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). (2019). ACS Publications. Retrieved January 5, 2026, from [Link]
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Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). (2020). ResearchGate. Retrieved January 5, 2026, from [Link]
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ASTM Testing of Plastics: Defining Test Procedures - Part 1. (2017). Advanced EMC Technologies. Retrieved January 5, 2026, from [Link]
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Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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ASTM standards: overview for metals, plastics, composites & the medical industry. (n.d.). ZwickRoell. Retrieved January 5, 2026, from [Link]
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ASTM D5026-01 - Standard Test Method for Plastics: Dynamic Mechanical Properties. (n.d.). Retrieved January 5, 2026, from [Link]
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High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization. (n.d.). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
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Mechanical Testing of Polymers and Ceramics. (n.d.). ASM Digital Library. Retrieved January 5, 2026, from [Link]
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(PDF) Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
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Mechanical and Gas Barrier Properties of Poly(Lactic Acid) Modified by Blending with Poly(Butylene 2,5-Furandicarboxylate): Based on Molecular Dynamics. (2023). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. (2021). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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Environmentally Friendly Plasticizers for PVC. (n.d.). DiVA portal. Retrieved January 5, 2026, from [Link]
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Safety Operating Guide
Section 1: Hazard Assessment and Characterization of Tetrahydrofurfuryl Propionate
As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, authoritative framework for the proper disposal of Tetrahydrofurfuryl propionate (CAS No. 637-65-0), moving beyond simple instructions to explain the scientific rationale behind each procedural step. Our goal is to empower you, our scientific colleagues, to manage this substance with the highest degree of safety and confidence.
Before any handling or disposal, a thorough understanding of the substance's hazard profile is paramount. This compound is an ester recognized as a combustible liquid that is harmful if ingested and can cause eye irritation.[1] Its physical and toxicological properties dictate the necessary safety precautions and disposal pathways.
The causality behind its classification stems from its flash point of approximately 92°C (198°F).[2][3] This places it in a specific regulatory category that, while not as volatile as flammable liquids, still requires strict control of ignition sources during handling and storage.[1][4]
Table 1: Hazard Profile of this compound
| Hazard Identification System | Classification | Rationale and Implications |
| GHS Classification | Combustible Liquid (Category 4)[1] | Flash point is ≥ 60°C and ≤ 93°C. Vapors can ignite if exposed to an ignition source. Requires storage away from heat and open flames. |
| Acute Toxicity, Oral (Category 4)[1] | Harmful if swallowed. Ingestion can lead to adverse health effects, necessitating immediate medical attention. Do not induce vomiting.[1] | |
| Eye Irritation (Category 2B)[1] | Causes eye irritation. Mandates the use of safety glasses or goggles. | |
| NFPA 704 Rating | Health: 1, Flammability: 2, Instability: 0[1] | 1 (Health): Can cause significant irritation. 2 (Flammability): Must be moderately heated before ignition can occur. 0 (Instability): Normally stable. |
| OSHA Hazards | Combustible Liquid, Harmful by ingestion[1] | Aligns with GHS classifications and is regulated under OSHA's standards for flammable and combustible liquids (29 CFR 1910.106).[4][5] |
Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
A self-validating safety protocol begins with proactive measures to prevent exposure. All handling and disposal procedures must be conducted under the assumption that contact will occur, thereby ensuring appropriate barriers are in place.
Required PPE:
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes that can cause eye irritation.[1]
-
Hand Protection: Nitrile gloves should be worn. This compound may be harmful if absorbed through the skin.[1]
-
Body Protection: A standard laboratory coat must be worn to protect against incidental skin contact.
-
Respiratory Protection: While generally not required in a well-ventilated area, if vapors or mists are generated, a NIOSH-approved respirator may be necessary.[6][7][8]
Handling and Storage for Disposal:
-
Conduct all transfers and consolidations of waste in a chemical fume hood or a well-ventilated area to minimize inhalation of vapors.[9]
-
Waste containers must be kept away from all sources of ignition, including open flames, hot surfaces, and sparks.[4][10]
-
Prevent the buildup of electrostatic charge by grounding and bonding containers when transferring large quantities.[4]
-
Store waste in approved, tightly sealed containers in a designated, cool, and dry secondary containment area.[1]
First Aid Measures (In Case of Exposure):
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Consult a physician.[1]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Section 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must not be released into the environment. Drain or trash disposal is unacceptable. The only appropriate pathway is through a licensed hazardous waste management facility.[1][11]
Step 1: Waste Segregation and Collection
-
Designate a Waste Stream: this compound waste should be collected in a dedicated container labeled "Non-halogenated Organic Waste" or as directed by your institution's Environmental Health and Safety (EHS) office.
-
Avoid Contamination: Do not mix this waste with incompatible materials, particularly strong oxidizing agents, which can cause violent reactions.[10][12]
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a container made of a compatible material (e.g., glass or polyethylene) with a tightly fitting screw cap. The original product container is often a suitable choice.[13]
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Combustible," "Harmful if Swallowed").[13]
Step 3: Managing Empty Containers
-
Empty containers are not truly empty and must be managed as hazardous waste until properly decontaminated.[13]
-
Triple-Rinse Protocol:
-
Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the first rinsate as hazardous waste and add it to your designated organic waste container. Subsequent rinsates may be managed similarly, pending EHS approval.[9][13]
-
After triple-rinsing, deface or remove the original label. The decontaminated container can then typically be disposed of in the regular trash or glass waste, as per institutional policy.
-
Step 4: Final Disposal Pathway
-
Incineration: The recommended and most environmentally sound method for final disposal is high-temperature incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]
-
Engage Professionals: Arrange for pickup and disposal through your institution’s EHS department or a certified hazardous waste contractor. Never attempt to transport or dispose of chemical waste personally.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe handling and disposal of this compound waste.
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A Proactive Approach to Safety: Comprehensive Personal Protective Equipment (PPE) Protocols for Handling Tetrahydrofurfuryl Propionate
In the pursuit of scientific advancement, the safety of the researcher is a non-negotiable prerequisite. Tetrahydrofurfuryl propionate (CAS No. 637-65-0) is a versatile compound utilized in various applications, from fragrances to polymer production.[1] While it offers significant utility, a thorough understanding and disciplined application of safety protocols are essential for its handling. This guide provides a detailed, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this compound, ensuring a secure and productive research environment.
The Foundation of Safety: A Risk-Based Causality Approach
Effective PPE selection is not a matter of simple checklists; it is a direct response to the specific physicochemical properties and potential hazards of the chemical in use. Understanding the "why" behind each piece of equipment is the cornerstone of a self-validating safety system.
This compound is a combustible liquid that is harmful if swallowed and can cause eye and potential skin irritation.[2][3] The primary routes of occupational exposure are through skin contact, eye contact, and inhalation of vapors. Therefore, our PPE strategy is built around creating impermeable barriers for these routes.
Table 1: Physicochemical Properties and Hazard Implications of this compound
| Property | Value | Implication for PPE Selection |
| Physical State | Colorless Liquid[1] | Risk of splashes and spills necessitates body, eye, and hand protection. |
| Flash Point | ~92°C / 198°F[4][5] | Classified as a combustible liquid, requiring precautions against ignition sources.[2] |
| Hazards | Harmful if swallowed, Causes eye irritation, May cause skin and respiratory irritation[2][3] | Mandates the use of chemical splash goggles, appropriate gloves, and a lab coat. Respiratory protection may be needed in specific scenarios. |
| Vapor Density | 5.4[4] | Vapors are heavier than air and can accumulate in low-lying areas, increasing inhalation risk in poorly ventilated spaces. |
Core Directive: Standard PPE for Routine Operations
For all routine laboratory procedures involving the handling of this compound under standard, well-ventilated conditions (e.g., within a certified chemical fume hood), the following PPE is mandatory.
Eye and Face Protection
Given its classification as an eye irritant, robust eye protection is critical.[2]
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.
-
Enhanced Precaution: When transferring larger volumes or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[6]
Skin and Body Protection
-
Gloves: Disposable nitrile gloves provide sufficient protection for incidental contact.[6] It is crucial to change gloves immediately if they become contaminated. For prolonged or immersive work, consult the glove manufacturer's chemical resistance guide to select a more robust material.[6]
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is required to protect against accidental skin contact from spills.[6]
-
Apparel: Full-length pants and closed-toe, closed-heel shoes are mandatory to ensure no skin is exposed.[6]
Workflow for Standard PPE Selection
Caption: Core PPE requirements for handling this compound.
Advanced Protocols: Escalating Protection for High-Risk Scenarios
A risk assessment of your specific experimental procedure may indicate the need for enhanced PPE beyond the standard requirements.
Respiratory Protection
While engineering controls like a chemical fume hood are the primary defense against vapor inhalation, respiratory protection may be necessary in the following situations:[6]
-
Spill Response: Cleaning up a significant spill outside of a fume hood.
-
Poor Ventilation: Working in an area where ventilation is insufficient to maintain exposure below acceptable limits.
-
Aerosol Generation: Procedures that may generate aerosols (e.g., sonication, vigorous mixing).
In such cases, a NIOSH-approved respirator with an organic vapor cartridge is required. All personnel requiring a respirator must be part of a respiratory protection program that includes medical evaluation and annual fit testing, as mandated by OSHA standards.[7]
Operational Plan: Donning, Doffing, and Disposal
The integrity of your safety protocol relies on the correct procedure for using and disposing of PPE. Contamination of skin or work surfaces often occurs during the removal (doffing) process.
Step-by-Step PPE Doffing Procedure
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.
-
Gown/Coat: Unbutton the lab coat. Remove it by peeling it off the shoulders, turning the sleeves inside out. Avoid touching the exterior of the coat.
-
Eye/Face Protection: Remove goggles or face shield from the back of the head by handling the strap.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan
All contaminated, disposable PPE, including gloves and gowns, must be treated as hazardous waste.
-
Collection: Place all used PPE into a designated, clearly labeled hazardous waste container.[2]
-
Disposal: Follow all institutional, local, and national regulations for the disposal of chemical-contaminated waste.[2]
Decontamination and Disposal Decision Tree
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
